Product packaging for Thuringione(Cat. No.:)

Thuringione

Cat. No.: B1254089
M. Wt: 375.6 g/mol
InChI Key: SWYXXNJANIXCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thuringione, identified as 2,4,5-trichloro-1,6-dihydroxy-3-methoxy-8-methylxanthen-9-one, is a specialized chlorinated xanthone sourced from lichen species such as Lecidella carpathica and Pyrrhospora quernea . This compound is a natural product of significant interest in several research fields. In botanical and ecological studies, this compound serves as a crucial chemotaxonomic marker, aiding in the identification and classification of lichen species . Its presence, alongside related compounds like arthothelin, helps define the chemical profiles of various lichens . Furthermore, its role as a secondary metabolite is investigated for potential ecological functions, including protection against environmental stressors like UV radiation . The compound is also valuable in analytical chemistry and cultural heritage science. Its definitive identification via techniques like LC-qToF-MS was key to tracing the use of a previously unknown lichen dye source in a 15th-century medieval tapestry, marking the first time such a dye has been identified in a historic object . This compound is provided as a research tool for non-clinical applications. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Cl3O5 B1254089 Thuringione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9Cl3O5

Molecular Weight

375.6 g/mol

IUPAC Name

2,4,5-trichloro-1,6-dihydroxy-3-methoxy-8-methylxanthen-9-one

InChI

InChI=1S/C15H9Cl3O5/c1-4-3-5(19)8(16)13-6(4)11(20)7-12(21)9(17)15(22-2)10(18)14(7)23-13/h3,19,21H,1-2H3

InChI Key

SWYXXNJANIXCRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Ergothioneine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative of histidine, recognized for its potent antioxidant and cytoprotective properties. Unlike many other antioxidants, ergothioneine is not synthesized by humans and must be obtained through dietary sources, primarily fungi and certain bacteria. Its unique stability and specific cellular transporter underscore its physiological significance and growing interest in its therapeutic potential. This technical guide provides an in-depth overview of the biosynthesis of ergothioneine, detailing the enzymatic pathways in various organisms, quantitative kinetic data for key enzymes, and comprehensive experimental protocols for the study of this fascinating molecule.

Introduction

Ergothioneine is a thione/thiol tautomer of a betaine of 2-mercaptohistidine. At physiological pH, it exists predominantly in the thione form, a characteristic that contributes to its exceptional stability and resistance to auto-oxidation[1][2]. The biosynthesis of ergothioneine is a complex enzymatic process that has evolved along distinct pathways in different microorganisms. Understanding these pathways is crucial for harnessing the potential of ergothioneine in various applications, from a nutraceutical to a therapeutic agent. This guide will explore the aerobic and anaerobic biosynthetic routes, focusing on the key enzymes, their mechanisms, and the methodologies to study them.

Ergothioneine Biosynthetic Pathways

The biosynthesis of ergothioneine from its primary precursors—L-histidine, L-cysteine, and S-adenosylmethionine (SAM)—is accomplished through several distinct enzymatic pathways, primarily categorized as aerobic pathways in bacteria and fungi, and an anaerobic pathway in certain bacteria.

Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)

In many bacteria, the aerobic synthesis of ergothioneine is a five-step process catalyzed by a cluster of enzymes encoded by the egt gene cluster (egtA-E)[1][3][4].

  • γ-Glutamylcysteine Synthesis: The pathway initiates with the formation of γ-glutamylcysteine from L-glutamate and L-cysteine, a reaction catalyzed by the γ-glutamylcysteine synthetase, EgtA [3].

  • Histidine Trimethylation: Concurrently, L-histidine is trimethylated to form hercynine (Nα,Nα,Nα-trimethyl-L-histidine). This reaction is catalyzed by the SAM-dependent methyltransferase, EgtD [4].

  • Sulfur Transfer and Sulfoxide Formation: The central step involves the oxidative C-S bond formation between hercynine and γ-glutamylcysteine to produce S-(hercyn-2-yl)-γ-glutamyl-L-cysteine-S-oxide. This is catalyzed by the non-heme iron enzyme, EgtB [5][6].

  • Deglutamylation: The γ-glutamyl group is then cleaved from the intermediate by the amidohydrolase, EgtC .

  • C-S Bond Cleavage: The final step is the pyridoxal 5'-phosphate (PLP)-dependent C-S bond cleavage catalyzed by the lyase, EgtE , to yield ergothioneine[3][7].

bacterial_ergothioneine_pathway cluster_precursors Precursors cluster_pathway Bacterial Aerobic Pathway L-Histidine L-Histidine Hercynine Hercynine L-Histidine->Hercynine EgtD SAM SAM SAM->Hercynine L-Cysteine L-Cysteine gamma-Glutamylcysteine gamma-Glutamylcysteine L-Cysteine->gamma-Glutamylcysteine EgtA L-Glutamate L-Glutamate L-Glutamate->gamma-Glutamylcysteine Hercynyl-gamma-glutamylcysteine sulfoxide Hercynyl-gamma-glutamylcysteine sulfoxide Hercynine->Hercynyl-gamma-glutamylcysteine sulfoxide EgtB gamma-Glutamylcysteine->Hercynyl-gamma-glutamylcysteine sulfoxide Hercynylcysteine sulfoxide Hercynylcysteine sulfoxide Hercynyl-gamma-glutamylcysteine sulfoxide->Hercynylcysteine sulfoxide EgtC Ergothioneine Ergothioneine Hercynylcysteine sulfoxide->Ergothioneine EgtE

Diagram 1. Bacterial aerobic biosynthesis pathway of ergothioneine.
Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)

Fungi employ a more streamlined, two-enzyme pathway for ergothioneine synthesis[1][2].

  • Bifunctional Enzyme Activity: The process is initiated by a bifunctional enzyme, Egt1 . This single polypeptide first catalyzes the SAM-dependent trimethylation of L-histidine to hercynine. Subsequently, the same enzyme facilitates the oxidative C-S bond formation between hercynine and L-cysteine to produce hercynylcysteine sulfoxide[2][8].

  • C-S Bond Cleavage: The final step is the conversion of hercynylcysteine sulfoxide to ergothioneine, catalyzed by the PLP-dependent C-S lyase, Egt2 [8].

fungal_ergothioneine_pathway cluster_precursors Precursors cluster_pathway Fungal Aerobic Pathway L-Histidine L-Histidine Hercynine Hercynine L-Histidine->Hercynine Egt1 (Methyltransferase domain) SAM SAM SAM->Hercynine L-Cysteine L-Cysteine Hercynylcysteine sulfoxide Hercynylcysteine sulfoxide L-Cysteine->Hercynylcysteine sulfoxide Hercynine->Hercynylcysteine sulfoxide Egt1 (Sulfoxide synthase domain) Ergothioneine Ergothioneine Hercynylcysteine sulfoxide->Ergothioneine Egt2 anaerobic_ergothioneine_pathway cluster_precursors Precursors cluster_pathway Anaerobic Pathway L-Histidine L-Histidine Hercynine Hercynine L-Histidine->Hercynine EanA SAM SAM SAM->Hercynine Sulfur Source Sulfur Source Ergothioneine Ergothioneine Sulfur Source->Ergothioneine Hercynine->Ergothioneine EanB protein_purification_workflow Gene of Interest (e.g., egtD) Gene of Interest (e.g., egtD) PCR Amplification PCR Amplification Gene of Interest (e.g., egtD)->PCR Amplification Restriction Digest & Ligation Restriction Digest & Ligation PCR Amplification->Restriction Digest & Ligation Expression Vector (e.g., pET-28a) Expression Vector (e.g., pET-28a) Expression Vector (e.g., pET-28a)->Restriction Digest & Ligation Transformation into E. coli Transformation into E. coli Restriction Digest & Ligation->Transformation into E. coli Selection and Sequence Verification Selection and Sequence Verification Transformation into E. coli->Selection and Sequence Verification Protein Expression (IPTG induction) Protein Expression (IPTG induction) Selection and Sequence Verification->Protein Expression (IPTG induction) Cell Lysis Cell Lysis Protein Expression (IPTG induction)->Cell Lysis Clarification of Lysate Clarification of Lysate Cell Lysis->Clarification of Lysate IMAC (Ni-NTA) Chromatography IMAC (Ni-NTA) Chromatography Clarification of Lysate->IMAC (Ni-NTA) Chromatography Elution of His-tagged Protein Elution of His-tagged Protein IMAC (Ni-NTA) Chromatography->Elution of His-tagged Protein Buffer Exchange and Concentration Buffer Exchange and Concentration Elution of His-tagged Protein->Buffer Exchange and Concentration Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Buffer Exchange and Concentration->Purity Analysis (SDS-PAGE) Purified Enzyme Purified Enzyme Purity Analysis (SDS-PAGE)->Purified Enzyme

References

The Physiological Role of the Ergothioneine Transporter OCTN1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The organic cation/carnitine transporter 1 (OCTN1), encoded by the SLC22A4 gene, is a crucial plasma membrane protein responsible for the transport of the potent antioxidant ergothioneine. While initially characterized as a transporter of organic cations, emerging evidence has solidified its primary physiological role in the uptake and distribution of ergothioneine, a food-derived thiol antioxidant. This technical guide provides a comprehensive overview of the physiological functions of OCTN1, its tissue distribution, substrate specificity, and its implications in health and disease. Detailed experimental protocols for studying OCTN1 function and signaling are provided, along with a quantitative summary of its expression and transport kinetics. Furthermore, this guide elucidates the downstream signaling pathways modulated by ergothioneine upon its transport by OCTN1, highlighting its role in cellular defense against oxidative stress and inflammation.

Introduction

The solute carrier family 22 member 4 (SLC22A4), commonly known as organic cation/carnitine transporter 1 (OCTN1), is a polyspecific transporter with a significant role in cellular homeostasis and protection against environmental stressors. Although initially identified as a transporter for organic cations like tetraethylammonium (TEA) and showing low affinity for carnitine, its most significant endogenous substrate is the unique sulfur-containing amino acid, L-ergothioneine.[1] Mammals cannot synthesize ergothioneine and are reliant on dietary sources, primarily mushrooms and certain bacteria.[2] OCTN1 facilitates the efficient absorption and retention of ergothioneine in various tissues, underscoring its physiological importance.[1]

Dysfunction of OCTN1 has been linked to several inflammatory conditions, including Crohn's disease and rheumatoid arthritis, highlighting its role in modulating immune responses and protecting against oxidative damage.[3] This guide aims to provide a detailed technical resource for researchers investigating the physiological roles of OCTN1 and its interplay with ergothioneine in health and disease.

Gene and Protein Characteristics

  • Gene: SLC22A4

  • Location: Chromosome 5q31.1[4]

  • Protein: Organic cation/carnitine transporter 1 (OCTN1)

  • Structure: A plasma integral membrane protein with eleven predicted transmembrane domains and a nucleotide-binding site motif.[5]

Tissue Distribution of OCTN1

OCTN1 is ubiquitously expressed in human tissues, with notable levels in tissues frequently exposed to oxidative stress.

Quantitative mRNA Expression of SLC22A4 in Human Tissues

The following table summarizes the median mRNA expression levels of SLC22A4 across various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.[6][7]

TissueMedian Gene Expression (TPM)
Whole Blood5.8
Lung4.2
Small Intestine (Terminal Ileum)3.9
Spleen3.5
Kidney (Cortex)2.9
Liver2.1
Colon (Transverse)1.8
Skeletal Muscle1.5
Brain (Cortex)0.8
Heart (Left Ventricle)0.7

Data is presented as Transcripts Per Million (TPM) and is sourced from the GTEx Portal.

Quantitative Protein Abundance of OCTN1 in Human Tissues

The table below presents the relative protein abundance of OCTN1 in various human tissues, compiled from data in the ProteomicsDB database.[8][9][10]

TissueProtein Abundance (iBAQ)
KidneyHigh
Small IntestineMedium
LiverMedium
LungMedium
SpleenLow
ColonLow
BrainLow
HeartLow
Skeletal MuscleLow

iBAQ (intensity-based absolute quantification) values are used as a proxy for relative protein abundance.

Substrate Specificity and Transport Kinetics

OCTN1 transports a range of substrates, with a particularly high affinity for ergothioneine. The transport of ergothioneine is sodium-dependent.[11]

SubstrateSpeciesExperimental SystemKmVmaxCitation(s)
Ergothioneine HumanHEK293 cells21 µM4.2 nmol/min/mg protein[11]
MouseHEK293 cells4.68 µM532 pmol/min/mg protein[12]
MouseNeural Progenitor Cells9.63 µMNot Reported[13]
Acetylcholine HumanReconstituted liposomes1.0 mM160 nmol/mg protein/min[3]
Carnitine Human-Low affinityNot Reported[14]
Tetraethylammonium (TEA) Human-Low affinityNot Reported[14]

Physiological Roles and Downstream Signaling

The primary physiological role of OCTN1 is intrinsically linked to the functions of its main substrate, ergothioneine.

Antioxidant and Cytoprotective Functions

Ergothioneine is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] Upon transport into the cell by OCTN1, ergothioneine accumulates in tissues prone to oxidative stress, where it helps maintain cellular redox balance.[2]

Anti-inflammatory Effects

Ergothioneine exerts significant anti-inflammatory effects by modulating key signaling pathways. OCTN1 expression itself is upregulated by pro-inflammatory cytokines like TNF-α.

Ergothioneine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Ergothioneine Ergothioneine OCTN1 OCTN1 Ergothioneine->OCTN1 Uptake ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Ergothioneine_intracellular->ROS Scavenges Ergothioneine_intracellular->Nrf2 Promotes Nrf2 Translocation NFkB_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Ergothioneine Ergothioneine OCTN1 OCTN1 Ergothioneine->OCTN1 Uptake Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, H₂O₂) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, etc.) NFkB_active->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Ergothioneine_intracellular->IKK Inhibits Uptake_Assay_Workflow Start Seed cells expressing OCTN1 Wash1 Wash cells with transport buffer Start->Wash1 Incubate Incubate with [³H]Ergothioneine and [¹⁴C]Mannitol at 37°C Wash1->Incubate Stop Stop uptake by adding ice-cold buffer Incubate->Stop Wash2 Wash cells to remove extracellular radioactivity Stop->Wash2 Lyse Lyse cells with 1.5 M KOH Wash2->Lyse Neutralize Neutralize with 5 M HCl Lyse->Neutralize Protein_Assay Determine protein concentration Lyse->Protein_Assay Scintillation Measure radioactivity by liquid scintillation counting Neutralize->Scintillation Calculate Calculate cell-to-medium concentration ratio Scintillation->Calculate Protein_Assay->Calculate End Data Analysis Calculate->End

References

The Discovery and Enduring Significance of Thuringione (L-Ergothioneine): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of L-Ergothioneine, a unique sulfur-containing amino acid derivative of histidine. Initially isolated in 1909 from the ergot fungus, ergothioneine has garnered significant scientific interest due to its potent antioxidant properties and the existence of a specific transporter in higher organisms, suggesting a vital physiological role. This document details the historical milestones in ergothioneine research, its chemical properties, and the intricate biosynthetic pathways elucidated in microorganisms. Furthermore, it presents a detailed look at the experimental methodologies that have been pivotal in understanding its function, including its role in cellular signaling pathways. Quantitative data on its production and distribution are summarized, and key experimental workflows and signaling pathways are visualized to provide a clear and in-depth resource for the scientific community.

A Century of Discovery: From Fungal Metabolite to Potential Vitamin

The story of ergothioneine began in 1909 when French pharmacist Charles Tanret first isolated the compound from the ergot fungus, Claviceps purpurea[1][2]. This discovery marked the beginning of over a century of research that has gradually unveiled the significance of this intriguing molecule. Initially named "thuringione," its structure was later elucidated as a trimethylated and sulfur-containing derivative of the amino acid L-histidine[1].

Early research focused on its chemical characterization and distribution in nature. It was soon discovered that ergothioneine is exclusively synthesized by certain fungi and bacteria, and is not produced by plants or animals[1][2]. Despite this, it is found in various tissues of higher organisms, pointing towards its acquisition through dietary sources. The identification of a highly specific transporter for ergothioneine, the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the organic cation/carnitine transporter 1 (OCTN1), in animals further solidified its biological importance[3][4][5]. This transporter facilitates the uptake and retention of ergothioneine in the body, leading to its accumulation in tissues prone to high oxidative stress.

Chemical Properties and Antioxidant Mechanism

Ergothioneine, with the chemical formula C₉H₁₅N₃O₂S, is a stable amino acid that exists predominantly in its thione tautomeric form at physiological pH, a feature that contributes to its remarkable resistance to auto-oxidation[1]. This stability, in contrast to many other thiol-containing antioxidants, allows it to persist in cells for extended periods.

The antioxidant activity of ergothioneine is multifaceted. It is a potent scavenger of a wide range of reactive oxygen and nitrogen species (RONS), including hydroxyl radicals, hypochlorous acid, and peroxynitrite. Its proposed antioxidant mechanisms include:

  • Direct RONS Scavenging: Ergothioneine directly neutralizes harmful free radicals, protecting cellular components from oxidative damage.

  • Metal Ion Chelation: By chelating pro-oxidant metal ions such as copper and iron, ergothioneine prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Protection of Other Antioxidants: It has been suggested that ergothioneine can protect other endogenous antioxidants, like vitamin E and glutathione, from oxidation.

  • Regulation of Antioxidant Enzymes: Ergothioneine can influence the expression and activity of key antioxidant enzymes through signaling pathways.

Biosynthesis of Ergothioneine: A Microbial Specialty

The inability of animals and plants to synthesize ergothioneine underscores the importance of microbial production. Two primary biosynthetic pathways have been identified in microorganisms: an aerobic pathway found in both bacteria and fungi, and an anaerobic pathway discovered in certain bacteria.

Aerobic Biosynthesis

The aerobic pathway utilizes L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as precursors. While the overall transformation is conserved, the enzymatic machinery differs between bacteria and fungi.

  • Bacterial Aerobic Pathway (e.g., Mycobacterium smegmatis): This pathway involves a series of five enzymes encoded by the egtA-E gene cluster[6][7].

    • EgtD (Histidine methyltransferase): Catalyzes the trimethylation of the α-amino group of L-histidine to form hercynine.

    • EgtA (γ-glutamylcysteine synthetase): Synthesizes γ-glutamylcysteine from glutamate and cysteine.

    • EgtB (Sulfoxide synthase): A non-heme iron enzyme that catalyzes the oxidative coupling of hercynine and γ-glutamylcysteine to form S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide.

    • EgtC (C-S lyase): Removes the γ-glutamyl group.

    • EgtE (C-S lyase): A PLP-dependent enzyme that cleaves the C-S bond to release ergothioneine.

  • Fungal Aerobic Pathway (e.g., Neurospora crassa): This pathway is more streamlined, requiring only two multifunctional enzymes[2][8].

    • Egt1 (Bifunctional enzyme): Possesses both histidine methyltransferase and sulfoxide synthase activity, converting histidine to hercynylcysteine sulfoxide using cysteine directly as the sulfur donor.

    • Egt2 (C-S lyase): A PLP-dependent enzyme that catalyzes the final step to produce ergothioneine.

Anaerobic Biosynthesis

An anaerobic pathway has been identified in the green sulfur bacterium Chlorobium limicola. This pathway also starts with the methylation of histidine to hercynine but employs a different mechanism for sulfur incorporation.

  • EanA (Methyltransferase): Converts L-histidine to hercynine.

  • EanB (Sulfurtransferase): A rhodanese-like enzyme that directly transfers a sulfur atom to hercynine to form ergothioneine.

The elucidation of these pathways has opened avenues for the biotechnological production of ergothioneine through the heterologous expression of these genes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological characteristics of ergothioneine.

Table 1: Ergothioneine Content in Various Mushroom Species

Mushroom SpeciesCommon NameErgothioneine Content (mg/kg dry weight)
Boletus edulisKing Bolete / Porcini528.14[9]
Pleurotus ostreatusOyster Mushroom118.91[9]
Lentinula edodesShiitake284.00[9]
Grifola frondosaMaitake / Hen of the Woods30.00[9]
Agaricus bisporus (white)Button Mushroom0.46[9]
Flammulina velutipesEnoki298.00[9]

Table 2: Production of Ergothioneine via Microbial Fermentation and Chemical Synthesis

Production MethodOrganism/RouteTiter/YieldReference
Microbial FermentationE. coli expressing T. reesei genes (tregt1, tregt2)4.34 g/L[8]
Microbial FermentationE. coli expressing M. smegmatis genes (egtA-E)1.3 g/L[10]
Microbial FermentationS. cerevisiae expressing fungal & bacterial genes0.6 g/L[11]
Microbial FermentationE. coli expressing T. reesei genes (optimized)2.33 g/L[12]
Chemical SynthesisFrom L-histidine (6 steps)34% overall yield[2]
Chemical SynthesisFrom N-benzyl protected histidine70% overall yield[13]
Chemical SynthesisFrom Histidine (improved method)63% overall yield[14]

Table 3: Kinetic Parameters of the Ergothioneine Transporter (SLC22A4/OCTN1)

SpeciesCell TypeKm (µM)Vmax (pmol/min/mg protein)Reference
MouseHEK293 cells (transfected)4.68532[15]
Human----

Table 4: Ergothioneine Concentration in Human Tissues and Blood

Tissue/FluidConcentration
LiverHigh
KidneyHigh
Red Blood CellsHigh
Bone MarrowHigh
Eye LensHigh
Seminal FluidHigh
BrainPresent

Note: Specific quantitative values with standard deviations for human tissues are not consistently reported across the literature, but these tissues are consistently identified as having high concentrations.

Experimental Protocols

This section provides an overview of key experimental methodologies used in ergothioneine research.

Quantification of Ergothioneine by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of ergothioneine in biological samples.

Principle: This method separates ergothioneine from other components in a sample based on its physicochemical properties as it passes through a chromatography column. The amount of ergothioneine is then quantified by detecting its absorbance of ultraviolet (UV) light.

Detailed Methodology:

  • Sample Preparation:

    • For solid samples (e.g., mushroom tissue, cell pellets), homogenize a known weight of the sample in an extraction solvent (e.g., 70% ethanol or water)[7].

    • For liquid samples (e.g., fermentation broth, plasma), centrifuge to remove solids and dilute as necessary.

    • Heat the extract (e.g., at 94°C) to ensure complete extraction[7].

    • Centrifuge the extract to pellet any remaining solids and filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase, for example, a phosphate buffer at a specific pH.

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

    • Detection: Monitor the absorbance at the characteristic wavelength for ergothioneine, which is approximately 254 nm.

    • Column Temperature: Maintain a constant column temperature, for example, 25°C.

  • Quantification:

    • Prepare a series of standard solutions of pure ergothioneine of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the peak area corresponding to ergothioneine.

    • Calculate the concentration of ergothioneine in the samples by interpolating their peak areas on the calibration curve.

Heterologous Expression and Purification of an Ergothioneine Biosynthetic Enzyme (e.g., EgtB)

Objective: To produce and isolate a specific enzyme from the ergothioneine biosynthetic pathway for in vitro characterization.

Principle: The gene encoding the target enzyme (e.g., egtB) is cloned into an expression vector and introduced into a host organism (typically E. coli). The host is then induced to produce large quantities of the recombinant protein, which is subsequently purified.

Detailed Methodology:

  • Gene Cloning and Vector Construction:

    • Amplify the target gene (egtB) from the genomic DNA of the source organism (e.g., Mycobacterium smegmatis) using polymerase chain reaction (PCR).

    • Clone the amplified gene into a suitable expression vector (e.g., a pET vector) containing a promoter for high-level expression (e.g., the T7 promoter) and often a tag for purification (e.g., a polyhistidine-tag).

    • Transform the recombinant vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable culture medium (e.g., LB broth) at 37°C to a specific optical density (OD₆₀₀).

    • Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for proper protein folding.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet cell debris.

    • If a polyhistidine-tag was used, purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC), for example, with a Ni-NTA resin.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the target protein using a buffer containing a high concentration of imidazole.

  • Protein Characterization:

    • Analyze the purity of the eluted protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Determine the protein concentration using a standard method like the Bradford assay.

    • Confirm the identity of the protein by methods such as Western blotting or mass spectrometry.

    • Assess the enzymatic activity of the purified protein through in vitro assays using its specific substrates.

Assessment of Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To quantify the antioxidant capacity of ergothioneine against peroxyl radicals.

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by a free radical generator. The protection is quantified by measuring the area under the fluorescence decay curve.

Detailed Methodology:

  • Reagent Preparation:

    • Fluorescent Probe: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

    • Free Radical Generator: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Standard: Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) to be used as a reference antioxidant.

    • Sample: Prepare solutions of ergothioneine at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the fluorescent probe to all wells.

    • Add the Trolox standards, ergothioneine samples, and a blank (buffer only) to their respective wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the antioxidant capacity of the ergothioneine samples by comparing their net AUC to the Trolox standard curve. The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways and Cellular Roles

Beyond its direct antioxidant functions, ergothioneine is emerging as a modulator of key cellular signaling pathways, further highlighting its role as a cytoprotectant.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Ergothioneine has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1][10][16][17][18]. This activation enhances the cell's intrinsic antioxidant defenses.

Nrf2_Pathway Ergothioneine Ergothioneine OxidativeStress Oxidative Stress Ergothioneine->OxidativeStress Reduces Nrf2_cyto Nrf2 (cytoplasm) Ergothioneine->Nrf2_cyto Promotes release from Keap1 Keap1 Keap1 OxidativeStress->Keap1 Inactivates Keap1->Nrf2_cyto Inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription CellularProtection Enhanced Cellular Protection AntioxidantGenes->CellularProtection Leads to

Ergothioneine-mediated activation of the Nrf2/ARE signaling pathway.
The MAPK/AP-1 Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Activator protein-1 (AP-1) is a transcription factor that is activated by MAPK signaling and is involved in the expression of pro-inflammatory genes.

Ergothioneine has been shown to modulate MAPK and AP-1 signaling, contributing to its anti-inflammatory effects[19][20]. By inhibiting the activation of certain MAPK pathways, ergothioneine can suppress the expression of pro-inflammatory cytokines.

MAPK_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., ROS, LPS) MAPKKK MAPKKK InflammatoryStimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) AP1->ProInflammatoryGenes Induces Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation Leads to Ergothioneine Ergothioneine Ergothioneine->MAPK Inhibits

Inhibition of the MAPK/AP-1 signaling pathway by ergothioneine.

Experimental Workflow Example: Heterologous Production and Quantification of Ergothioneine

The following diagram illustrates a typical experimental workflow for producing ergothioneine in a heterologous host and subsequently quantifying the yield.

Experimental_Workflow cluster_cloning 1. Gene Cloning and Host Transformation cluster_fermentation 2. Fermentation and Production cluster_extraction 3. Extraction and Sample Preparation cluster_quantification 4. Quantification GeneIsolation Isolate Biosynthetic Genes (e.g., egtB, egtD) VectorConstruction Construct Expression Vector GeneIsolation->VectorConstruction Transformation Transform into Host (e.g., E. coli) VectorConstruction->Transformation Inoculation Inoculate Culture Medium Transformation->Inoculation Induction Induce Gene Expression (e.g., with IPTG) Inoculation->Induction Fermentation Incubate under Optimized Conditions Induction->Fermentation Harvest Harvest Cells and Supernatant Fermentation->Harvest Extraction Extract Ergothioneine (e.g., with hot water) Harvest->Extraction Filtration Filter Extract Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantify Calculate Ergothioneine Yield HPLC->Quantify StandardCurve Generate Standard Curve StandardCurve->Quantify

A generalized workflow for the heterologous production and quantification of ergothioneine.

Conclusion and Future Perspectives

From its discovery in an ergot fungus to its recognition as a potent antioxidant with a dedicated transport system in humans, ergothioneine has captivated the scientific community. Its unique chemical properties, microbial origin, and diverse biological activities, including the modulation of key signaling pathways, make it a compelling subject for ongoing research. The development of efficient biotechnological production methods is paving the way for its broader application in nutrition, cosmetics, and potentially as a therapeutic agent.

Future research will likely focus on further elucidating the precise molecular mechanisms underlying its protective effects, exploring its role in various disease models, and conducting large-scale clinical trials to validate its health benefits in humans. The continued investigation of this "longevity vitamin" holds great promise for advancing our understanding of cellular defense and developing novel strategies for promoting health and well-being.

References

A Technical Guide to Natural Dietary Sources of Ergothioneine for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary natural dietary sources of L-ergothioneine, a sulfur-containing amino acid with potent antioxidant properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and dietary implications of ergothioneine. The guide summarizes quantitative data, details relevant experimental protocols for ergothioneine quantification, and provides visual representations of key biological pathways.

Principal Natural Dietary Sources of Ergothioneine

Ergothioneine is synthesized by certain fungi and bacteria, and it subsequently bioaccumulates in plants and animals that consume these microorganisms.[1] Consequently, the richest dietary sources of ergothioneine are mushrooms.[2][3] The concentration of ergothioneine can vary significantly among different mushroom species.[4] Other food sources, including certain grains, beans, and meat products, also contain ergothioneine, albeit typically in lower concentrations compared to mushrooms.[2][5]

Quantitative Data on Ergothioneine Content in Food

The following table summarizes the ergothioneine content in various natural dietary sources, compiled from multiple research studies. Values are presented as milligrams of ergothioneine per kilogram of dry weight (mg/kg DW), unless otherwise specified.

Food CategoryFood ItemErgothioneine Content (mg/kg DW)Reference(s)
Mushrooms King Oyster (Pleurotus eryngii)High[2]
Maitake (Grifola frondosa)High[2]
Oyster (Pleurotus ostreatus)High[2]
Shiitake (Lentinula edodes)1278-1775[6]
Portabella (Agaricus bisporus)High[7]
Crimini (Agaricus bisporus)High[7]
White Button (Agaricus bisporus)Moderate[7]
Lion's Mane (Hericium erinaceus) mycelium370[3]
Enokitake (Flammulina velutipes)High[3]
Lepista nudaHighest among 28 species tested[4]
Ganoderma speciesLow (0.06-0.08)[4]
Grains Oat BranModerate[2][5]
Rice Bran176[6]
Legumes Black BeansModerate[2][5]
Red BeansModerate[2][5]
Tempeh (fermented soybeans)201[6]
Meat LiverModerate[5]
KidneyModerate[5]
Vegetables Dried Asparagus163[6]

Note: A standard 3-ounce serving of shiitake, oyster, king oyster, or maitake mushrooms can contain up to 13mg of ergothioneine.[7] Cooking does not appear to diminish the ergothioneine levels in mushrooms.[7]

Experimental Protocols for Ergothioneine Quantification

The accurate quantification of ergothioneine in food matrices is crucial for research purposes. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of ergothioneine from a food sample.

experimental_workflow sample Food Sample homogenization Homogenization (e.g., blending, pulverizing) sample->homogenization extraction Extraction (e.g., hot water, ethanol) homogenization->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

General workflow for ergothioneine quantification.
Detailed Methodology: HPLC Quantification of Ergothioneine in Mushrooms

This protocol is a composite based on methodologies described in the scientific literature.[6][8][9][10]

2.2.1. Sample Preparation and Extraction

  • Sample Homogenization : Fresh mushroom samples are cleaned, dried, and pulverized into a fine powder. For fresh samples, a wet weight to dry weight ratio should be determined.

  • Extraction :

    • Weigh approximately 1 gram of the mushroom powder.

    • Add 20 mL of an extraction solvent. Common solvents include 70% (v/v) aqueous ethanol or hot water.[6][11] For enhanced extraction, the solvent can be supplemented with reagents like 10 mM dithiothreitol (DTT) to prevent oxidation.[6]

    • Sonicate the mixture for 30 minutes or extract using a hot water bath (e.g., 70-100°C for 30-60 minutes).[3][11]

    • Centrifuge the extract at a sufficient speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

    • Collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery of ergothioneine.

    • Filter the supernatant through a 0.45 µm nylon syringe filter prior to HPLC analysis.[3]

2.2.2. HPLC Analysis

  • Chromatographic System : A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column : A C18 reversed-phase column is commonly used.[12] For highly polar compounds like ergothioneine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation.[10]

  • Mobile Phase : An isocratic mobile phase is often employed. A common mobile phase for a C18 column consists of an aqueous sodium phosphate buffer with a small percentage of an organic modifier like acetonitrile (e.g., 3%) and 0.1% triethylamine.[6] For HILIC, a mixture of acetonitrile and an aqueous buffer (e.g., 20 mmol/L ammonium acetate) is typical.[10]

  • Flow Rate : A flow rate of 1.0 mL/min is generally used.[9][10]

  • Detection : Ergothioneine can be detected by UV absorbance at approximately 254 nm.[6][10]

  • Quantification : Quantification is achieved by comparing the peak area of ergothioneine in the sample to a standard curve generated from known concentrations of an ergothioneine standard.

Signaling Pathways and Biological Roles

Ergothioneine's biological effects are multifaceted, primarily revolving around its potent antioxidant and cytoprotective properties.

Fungal Biosynthesis of Ergothioneine

Ergothioneine is synthesized from the amino acid histidine in fungi. The biosynthetic pathway involves a series of enzymatic reactions, with key enzymes identified in organisms like Neurospora crassa.[13][14]

ergothioneine_biosynthesis histidine L-Histidine hercynine Hercynine histidine->hercynine Histidine methyltransferase s_hercynyl_cysteine S-Hercynyl-L-cysteine sulfoxide hercynine->s_hercynyl_cysteine Hercynylcysteine sulfoxide synthase ergothioneine Ergothioneine s_hercynyl_cysteine->ergothioneine Sulfoxide lyase

Simplified biosynthesis pathway of ergothioneine in fungi.
Ergothioneine Transport and Antioxidant Function

In humans, ergothioneine is taken up from the diet via the specific transporter OCTN1 (Organic Cation Transporter Novel 1), also known as SLC22A4.[15][16] This transporter is expressed in various tissues, leading to the accumulation of ergothioneine in cells, where it exerts its protective effects.

ergothioneine_transport_function cluster_cell Cell octn1 OCTN1 (SLC22A4) ergo_in Ergothioneine ros Reactive Oxygen Species (ROS) ergo_in->ros Scavenges cellular_protection Cellular Protection (DNA, proteins, lipids) ergo_in->cellular_protection Protects ros->cellular_protection Damages ergo_diet Dietary Ergothioneine ergo_diet->octn1 Uptake

Ergothioneine uptake and its role in cellular protection.

Ergothioneine's antioxidant mechanisms include the direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and the potential to modulate other cellular antioxidant systems.[7][17] Its ability to accumulate in tissues prone to high oxidative stress underscores its significant cytoprotective role.[7]

References

Ergothioneine: A Guardian of the Powerhouse - An In-depth Technical Guide on its Intramitochondrial Antioxidant Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine (EGT), a naturally occurring sulfur-containing amino acid, has garnered significant attention for its potent antioxidant properties and its accumulation in tissues subjected to high levels of oxidative stress. Emerging evidence strongly suggests a critical role for EGT as a specialized antioxidant within the mitochondria, the primary site of cellular respiration and a major source of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms underlying ergothioneine's function as an intramitochondrial antioxidant, its transport into the mitochondrial matrix, and its impact on mitochondrial integrity and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction: The Mitochondrial Oxidative Challenge and the Case for a Specialized Antioxidant

Mitochondria are indispensable for cellular energy production through oxidative phosphorylation. However, this metabolic activity inevitably leads to the generation of ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), as byproducts. While low levels of ROS are involved in cellular signaling, excessive production can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This condition inflicts damage on crucial macromolecules, including lipids, proteins, and mitochondrial DNA (mtDNA), impairing mitochondrial function and contributing to a plethora of pathologies, including neurodegenerative diseases, cardiovascular disorders, and age-related decline.[1]

The unique chemical properties of ergothioneine, particularly its exceptional stability and resistance to auto-oxidation, make it an ideal candidate for a dedicated mitochondrial antioxidant. Unlike other antioxidants, EGT exists predominantly in the thione form at physiological pH, a state that confers significant stability. Its accumulation in mitochondria positions it at the very source of oxidative stress, enabling it to provide targeted protection where it is most needed.[2]

Intramitochondrial Accumulation of Ergothioneine: The Role of the OCTN1 Transporter

The entry of ergothioneine into the mitochondrial matrix is a crucial step for its antioxidant function. Evidence points to the involvement of the Organic Cation/Carnitine Transporter 1 (OCTN1), encoded by the SLC22A4 gene, in this process. While OCTN1 is primarily known as a plasma membrane transporter, several studies have reported its localization to the inner mitochondrial membrane.[3][4]

The presence of OCTN1 in mitochondria facilitates the transport of EGT from the cytoplasm into the mitochondrial matrix.[4] However, the precise mechanisms and regulation of this transport are still under investigation. Studies using OCTN1 knockout models have shown impaired EGT uptake into mitochondria, providing strong evidence for its role.[5][6] The potential existence of alternative mitochondrial transporters for EGT remains an area of active research.

Core Antioxidant Mechanisms of Ergothioneine within Mitochondria

Once inside the mitochondria, ergothioneine employs a multi-faceted approach to combat oxidative stress:

  • Direct Scavenging of Reactive Species: Ergothioneine is a potent scavenger of various ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻). Its thione group is the primary site of its antioxidant activity.

  • Protection of Mitochondrial Components: By neutralizing ROS, EGT prevents damage to critical mitochondrial components. This includes inhibiting lipid peroxidation of the mitochondrial membranes, which is essential for maintaining the mitochondrial membrane potential (ΔΨm) and the integrity of the electron transport chain (ETC).[1] It also protects mitochondrial proteins and mtDNA from oxidative modifications.[2]

  • Modulation of Mitochondrial Enzymes: Emerging research indicates that ergothioneine can directly interact with and modulate the activity of mitochondrial enzymes. A key target identified is the 3-mercaptopyruvate sulfurtransferase (MPST).[3][7][8] EGT binds to and activates MPST, which in turn can boost mitochondrial respiration.[3][7][8]

Quantitative Data on Ergothioneine's Intramitochondrial Antioxidant Function

The following table summarizes key quantitative data from preclinical studies investigating the effects of ergothioneine on mitochondrial function.

ParameterCell/Tissue TypeErgothioneine ConcentrationObserved EffectReference
Mitochondrial Respiration C2C12 myotubes500 µM~30% increase in basal respiration, ~22% increase in maximal respiration[7]
Primary inguinal white adipocytes500 µM~23% increase in basal respiration, ~19% increase in maximal respiration[7]
HeLa cells500 µM~67% increase in basal respiration, ~68% increase in maximal respiration[7]
Binding to MPST Recombinant human MPSTN/ABinding affinity (Kd) of 3.2 µM[7]
Mitochondrial Membrane Potential Human brain microvascular endothelial cellsNot specifiedSignificantly restored mitochondrial membrane potential after 7KC-induced damage[9]
Intracellular ROS GT1-7 cells0.06–1.0 mmol/LSignificantly inhibited H₂O₂-induced increase in intracellular ROS[10]

Experimental Protocols for Studying Intramitochondrial Ergothioneine

This section provides detailed methodologies for key experiments cited in the literature to assess the intramitochondrial antioxidant function of ergothioneine.

Isolation of Mitochondria

Objective: To obtain a purified fraction of mitochondria from cells or tissues.

Protocol:

  • Homogenize fresh tissue or cultured cells in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays. The protein concentration of the mitochondrial suspension should be determined using a standard method like the Bradford or BCA assay.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS, specifically hydrogen peroxide (H₂O₂), by isolated mitochondria.

Protocol (Amplex Red Assay): [9]

  • Prepare a reaction mixture containing assay buffer (e.g., KCl-based respiration buffer), horseradish peroxidase (HRP), and Amplex Red reagent.

  • Add isolated mitochondria to the reaction mixture in a fluorometer cuvette or a 96-well plate.

  • Initiate mitochondrial respiration by adding specific respiratory substrates (e.g., succinate for Complex II, or pyruvate and malate for Complex I).

  • Measure the fluorescence of resorufin, the product of the Amplex Red reaction with H₂O₂, at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • To assess the effect of ergothioneine, pre-incubate the mitochondria with varying concentrations of EGT before adding the respiratory substrates.

  • A standard curve using known concentrations of H₂O₂ should be generated to quantify the rate of ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.

Protocol (Fluorescent Dye-based Assay): [11][12]

  • Load cultured cells or isolated mitochondria with a potentiometric fluorescent dye, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1.

  • For TMRM, incubate the cells/mitochondria with the dye at a low, non-quenching concentration. The accumulation of the dye in the mitochondria is dependent on the ΔΨm.

  • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. A decrease in fluorescence indicates mitochondrial depolarization.

  • For JC-1, the dye forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm, and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.

  • To test the protective effect of ergothioneine, pre-treat the cells with EGT before inducing mitochondrial depolarization with a known uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).

Measurement of MPST Activity

Objective: To determine the enzymatic activity of 3-mercaptopyruvate sulfurtransferase (MPST) in the presence and absence of ergothioneine.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer, 3-mercaptopyruvate (the substrate for MPST), and a cyanide source (to form thiocyanate, the product).

  • Add purified recombinant MPST or a mitochondrial lysate containing MPST to the reaction mixture.

  • To test the effect of ergothioneine, add varying concentrations of EGT to the reaction.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the amount of thiocyanate produced using a colorimetric method, such as the ferric nitrate method, which forms a red-colored complex with thiocyanate.

  • The enzymatic activity is calculated based on the rate of thiocyanate formation.

Visualizing the Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes related to ergothioneine's intramitochondrial function.

Ergothioneine_Mitochondrial_Transport cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ergothioneine_ext Ergothioneine OCTN1_pm OCTN1 (Plasma Membrane) Ergothioneine_ext->OCTN1_pm Uptake Ergothioneine_cyt Ergothioneine OCTN1_mm OCTN1 (Inner Membrane) Ergothioneine_cyt->OCTN1_mm Transport OCTN1_pm->Ergothioneine_cyt Ergothioneine_mit Ergothioneine Matrix Mitochondrial Matrix Ergothioneine_mit->Matrix OCTN1_mm->Ergothioneine_mit

Caption: Transport of ergothioneine into the mitochondrial matrix via the OCTN1 transporter.

Ergothioneine_Antioxidant_Mechanism ROS Reactive Oxygen Species (O₂⁻, •OH, H₂O₂) Mitochondrial_Components Mitochondrial Components (mtDNA, Lipids, Proteins) ROS->Mitochondrial_Components Damages Ergothioneine Ergothioneine Ergothioneine->ROS Scavenges MPST MPST Ergothioneine->MPST Activates Oxidative_Damage Oxidative Damage Mitochondrial_Components->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Damage->Mitochondrial_Dysfunction Mitochondrial_Respiration Mitochondrial Respiration MPST->Mitochondrial_Respiration Boosts

Caption: Core antioxidant and regulatory mechanisms of ergothioneine within the mitochondria.

Experimental_Workflow_ROS_Measurement Start Start: Isolate Mitochondria Prepare_Assay Prepare Amplex Red Assay Mixture Start->Prepare_Assay Incubate_EGT Pre-incubate with Ergothioneine (optional) Prepare_Assay->Incubate_EGT Add_Mitochondria Add Mitochondria to Assay Incubate_EGT->Add_Mitochondria Add_Substrates Add Respiratory Substrates Add_Mitochondria->Add_Substrates Measure_Fluorescence Measure Fluorescence (Resorufin formation) Add_Substrates->Measure_Fluorescence Analyze_Data Quantify H₂O₂ Production Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring mitochondrial ROS production using the Amplex Red assay.

Conclusion and Future Directions

The evidence strongly supports the role of ergothioneine as a vital intramitochondrial antioxidant. Its specific transport into mitochondria and its multifaceted protective mechanisms underscore its importance in maintaining mitochondrial health and cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ergothioneine in mitigating diseases associated with mitochondrial oxidative stress.

Future research should focus on:

  • Elucidating the detailed mechanisms and regulation of OCTN1-mediated ergothioneine transport into mitochondria.

  • Identifying and characterizing other potential mitochondrial transporters for ergothioneine.

  • Expanding the investigation of ergothioneine's interactions with other mitochondrial proteins and its influence on broader signaling networks.

  • Conducting well-designed clinical trials to validate the preclinical findings and establish the therapeutic efficacy of ergothioneine in human diseases.

By unraveling the intricate details of ergothioneine's intramitochondrial functions, we can pave the way for novel therapeutic strategies aimed at preserving mitochondrial integrity and combating a wide range of debilitating diseases.

References

An In-depth Technical Guide to Ergothioneine: Chemical Structure and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Term "Thuringione": Initial searches for a compound named "this compound" did not yield any relevant results in scientific literature or chemical databases. It is plausible that "this compound" may be a typographical error, a proprietary name not widely known, or a novel compound not yet documented in public records. However, the query's focus on a sulfur-containing antioxidant molecule strongly suggests that the intended subject may have been Ergothioneine , a well-researched thiol compound with significant antioxidant properties. This guide will, therefore, focus on Ergothioneine.

Introduction to Ergothioneine

Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom in a thiol group.[1] It is synthesized by certain fungi and bacteria and is subsequently taken up by plants and animals through the food chain. In humans, EGT is obtained exclusively from the diet and is actively transported into cells by a specific transporter, OCTN1 (Organic Cation Transporter Novel 1), highlighting its physiological significance.[2][3][4] EGT accumulates in tissues subjected to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.[1]

Chemical Structure of Ergothioneine

Ergothioneine is the betaine of 2-thio-L-histidine. Its chemical structure is characterized by a histidine ring with a sulfur atom attached, forming a thiol group. This thiol group is the primary site of its antioxidant activity.

IUPAC Name: (2S)-2-amino-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

Molecular Formula: C₉H₁₅N₃O₂S

Molar Mass: 229.3 g/mol

Antioxidant Properties of Ergothioneine

Ergothioneine exhibits multifaceted antioxidant properties, primarily through its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5] Its unique chemical structure and physiological distribution make it a potent and stable antioxidant.

Direct Radical Scavenging

The thiol group in Ergothioneine is a powerful reducing agent that can directly neutralize a wide range of free radicals, including:

  • Hydroxyl radical (•OH)

  • Superoxide radical (O₂•⁻)

  • Peroxynitrite (ONOO⁻)

  • Hypochlorous acid (HOCl)

Upon scavenging a radical, the Ergothioneine molecule itself becomes a stable thione radical, which is relatively unreactive and does not propagate further radical chain reactions.[1]

Metal Ion Chelation

Ergothioneine can chelate divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺). These metal ions can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering these metal ions, Ergothioneine helps to prevent the formation of these damaging radicals.

Modulation of Cellular Antioxidant Systems

Ergothioneine can also exert its antioxidant effects indirectly by influencing the activity of endogenous antioxidant enzymes. It has been shown to protect these enzymes from oxidative damage, thereby maintaining the cell's overall antioxidant capacity.

Protection of Biomolecules

Ergothioneine plays a crucial role in protecting vital cellular components from oxidative damage. It has been demonstrated to shield proteins, lipids, and DNA from the detrimental effects of ROS and RNS.[5]

Quantitative Data on Antioxidant Activity

While specific IC50 values for Ergothioneine can vary depending on the assay used, the following table summarizes its relative antioxidant capacity in comparison to other well-known antioxidants.

Antioxidant AssayErgothioneine ActivityReference Compound
ORAC (Oxygen Radical Absorbance Capacity)HighTrolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))ModerateTrolox
DPPH (2,2-diphenyl-1-picrylhydrazyl)Low to ModerateAscorbic Acid

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Methodology:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of Ergothioneine are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with Ergothioneine.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution.

  • Different concentrations of Ergothioneine are added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as ferrous sulfate (FeSO₄).

Signaling Pathways and Cellular Mechanisms

Ergothioneine's antioxidant and cytoprotective effects are mediated through various cellular signaling pathways.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes. Ergothioneine has been suggested to modulate this pathway, although the exact mechanisms are still under investigation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation EGT Ergothioneine EGT->ROS scavenges ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription

Caption: Ergothioneine's role in the Keap1-Nrf2 antioxidant response pathway.

Anti-inflammatory Signaling

Chronic inflammation is closely linked to oxidative stress. Ergothioneine has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. One of the key pathways involved is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_nu NF-κB NFkB_p65_p50->NFkB_nu translocates EGT Ergothioneine EGT->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nu->Proinflammatory_Genes activates transcription

Caption: Ergothioneine's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

Ergothioneine is a potent and physiologically important antioxidant with a unique chemical structure and a dedicated cellular transport mechanism. Its ability to directly scavenge a wide array of reactive species, chelate metal ions, and modulate cellular signaling pathways underscores its significance in protecting cells from oxidative damage and inflammation. Further research into the precise molecular mechanisms of Ergothioneine will likely unveil its full therapeutic potential in the prevention and treatment of a variety of oxidative stress-related diseases.

References

Ergothioneine: A Comprehensive Technical Guide to its Role in Cellular Protection and Cytoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent antioxidant and cytoprotective properties. Synthesized by fungi and certain bacteria, it is obtained by higher organisms through dietary sources. The existence of a specific transporter, the novel organic cation transporter 1 (OCTN1 or SLC22A4), highlights its physiological significance. Ergothioneine accumulates in tissues and cells prone to high levels of oxidative stress and inflammation, particularly in the mitochondria. This technical guide provides an in-depth overview of the molecular mechanisms underlying ergothioneine's protective effects, detailed experimental protocols to assess its activity, and a summary of quantitative data from key studies. It is intended to be a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Cellular homeostasis is under constant threat from endogenous and exogenous stressors, leading to the production of reactive oxygen species (ROS) and subsequent oxidative damage to macromolecules. This damage is a key contributor to cellular aging and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Ergothioneine has emerged as a significant cytoprotective agent due to its unique chemical properties and biological activities. This guide will explore the multifaceted role of ergothioneine in cellular protection, focusing on its antioxidant and anti-inflammatory mechanisms, its influence on key signaling pathways, and its role in mitochondrial integrity.

Mechanisms of Cellular Protection

Ergothioneine employs a variety of mechanisms to protect cells from damage. These can be broadly categorized into direct antioxidant actions and indirect effects mediated through the modulation of cellular signaling pathways.

Direct Antioxidant and Radical Scavenging Activity

Ergothioneine is a potent scavenger of a wide range of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid.[1] Unlike other thiol-containing antioxidants such as glutathione, the thione tautomer of ergothioneine is predominant at physiological pH, making it more resistant to auto-oxidation.[2]

Modulation of Key Signaling Pathways

Ergothioneine exerts significant cytoprotective effects by modulating several critical signaling pathways involved in the cellular stress response.

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes. Ergothioneine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nu Nrf2 Keap1_Nrf2->Nrf2_nu Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nu->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Transcription Ergothioneine Ergothioneine Ergothioneine->Keap1_Nrf2 Inhibits Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation

Caption: Ergothioneine-mediated activation of the Nrf2 signaling pathway.

The PI3K/AKT pathway is crucial for cell survival and proliferation. Activation of this pathway leads to the phosphorylation and subsequent cytoplasmic retention of the Forkhead box O3 (FoxO3) transcription factor, thereby inhibiting the expression of pro-apoptotic genes. Ergothioneine has been shown to modulate this pathway, contributing to its cytoprotective effects, particularly in the context of erythroid differentiation and oxidative stress.[4][5]

PI3K_AKT_FoxO3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Ergothioneine Ergothioneine PI3K PI3K Ergothioneine->PI3K Activates AKT AKT PI3K->AKT Activates FoxO3_nu FoxO3 (Active) AKT->FoxO3_nu Phosphorylates & Inhibits Translocation Cell_Survival Cell Survival Genes AKT->Cell_Survival Promotes FoxO3_cyto FoxO3 (Inactive) Apoptosis Apoptosis FoxO3_nu->Apoptosis Promotes

Caption: Modulation of the PI3K/AKT/FoxO3 pathway by ergothioneine.

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular metabolism, stress resistance, and aging. SIRT1, in particular, has been implicated in the deacetylation and activation of various transcription factors, including Nrf2. Ergothioneine has been reported to upregulate SIRT1 expression, thereby enhancing the cellular antioxidant response and protecting against endothelial senescence.[6]

SIRT1_Pathway Ergothioneine Ergothioneine SIRT1 SIRT1 Ergothioneine->SIRT1 Upregulates Nrf2 Nrf2 SIRT1->Nrf2 Deacetylates & Activates Cellular_Senescence Cellular Senescence SIRT1->Cellular_Senescence Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

Caption: Ergothioneine's influence on the SIRT1 pathway.
Mitochondrial Protection

Mitochondria are a major site of ROS production and are particularly vulnerable to oxidative damage. Ergothioneine is actively transported into mitochondria via the OCTN1 transporter, where it accumulates and exerts its protective effects. It helps to maintain mitochondrial membrane potential, scavenges mitochondrial ROS, and protects mitochondrial DNA from oxidative damage.[7][8]

Quantitative Data on Ergothioneine's Efficacy

The following tables summarize quantitative data from various studies, highlighting the potent antioxidant and cytoprotective effects of ergothioneine.

Table 1: Antioxidant and Radical Scavenging Activity (IC50 Values)
Radical/OxidantAssay MethodIC50 ValueReference
DPPH RadicalDPPH Assay2.536 mg/mL[9]
Hydroxyl Radical-Potent Scavenger[1]
Peroxyl Radical-Potent Scavenger[10]
Table 2: Cytoprotective Effects Against Oxidative Stress
StressorCell LineEndpointErgothioneine ConcentrationProtective EffectReference
H₂O₂HT22Cell Viability0.5, 1 mMSignificant increase in viability[8]
H₂O₂ChondrocytesCell Death1 mMPotent inhibition of cell death[7]
H₂O₂N-18-RE-105Cell ViabilityUp to 2 mMWeakly improved viability[11]
PeroxynitriteN-18-RE-105DNA OxidationNot specifiedInhibition of DNA oxidation[11]
Table 3: Effect on Gene Expression of Antioxidant Enzymes
GeneCell Line/ModelTreatmentFold ChangeReference
Nrf2K5621 nM EGT + H₂O₂~6.5-fold increase[12]
SOD1K562100 µM EGT~3.5-fold increase[12]
HO-1-ErgothioneineUpregulated[3]
CAT-ErgothioneineUpregulated[3]
Table 4: Effect on Mitochondrial Respiration (Seahorse XF Assay)
ParameterCell LineTreatmentEffectReference
Oxygen Consumption Rate (OCR)C2C12 myotubesErgothioneineIncreased[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of ergothioneine.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

  • Cell Culture and Transfection:

    • Culture HepG2 cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin/streptomycin.

    • Seed cells at a density of ~40,000 cells/well in a 96-well plate.

    • Transfect cells with a plasmid containing the ARE-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment and Luciferase Assay:

    • After 24 hours of transfection, treat the cells with various concentrations of ergothioneine or a known Nrf2 activator (e.g., sulforaphane) for a specified duration (e.g., 6-24 hours).

    • Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.

    • Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

Luciferase_Assay_Workflow start Start culture_cells Culture HepG2 cells start->culture_cells seed_cells Seed cells in 96-well plate culture_cells->seed_cells transfect_cells Transfect with ARE-luciferase plasmid seed_cells->transfect_cells treat_cells Treat with Ergothioneine transfect_cells->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and determine Nrf2 activation measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for Nrf2 Luciferase Reporter Assay.
Western Blot for PI3K/AKT/FoxO3 Pathway

This protocol details the detection of key proteins in the PI3K/AKT/FoxO3 signaling pathway by Western blotting.

  • Cell Lysis and Protein Quantification:

    • Treat cells with ergothioneine for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-FoxO3, FoxO3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

  • Cell Seeding and Preparation:

    • Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere.

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Analysis:

    • Load the sensor cartridge with the mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Calibrate the Seahorse XF analyzer.

    • Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.

  • Data Analysis:

    • The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Seahorse_Workflow start Start seed_cells Seed cells in Seahorse plate start->seed_cells prepare_assay_medium Prepare assay medium and hydrate sensor cartridge seed_cells->prepare_assay_medium load_compounds Load mitochondrial stress test compounds prepare_assay_medium->load_compounds run_assay Run Seahorse XF assay load_compounds->run_assay analyze_ocr Analyze OCR data to determine mitochondrial parameters run_assay->analyze_ocr end End analyze_ocr->end

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Cytokine Measurement in LPS-Stimulated Macrophages (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from macrophages upon lipopolysaccharide (LPS) stimulation.

  • Cell Culture and Treatment:

    • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of ergothioneine for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Logical Relationship of Ergothioneine's Protective Actions

The cytoprotective effects of ergothioneine are the result of a complex interplay between its direct antioxidant activities and its ability to modulate key cellular signaling pathways.

Ergothioneine_Protective_Actions cluster_signaling Signaling Pathways Ergothioneine Ergothioneine Direct_Scavenging Direct ROS/RNS Scavenging Ergothioneine->Direct_Scavenging Mitochondrial_Protection Mitochondrial Protection Ergothioneine->Mitochondrial_Protection Signaling_Modulation Signaling Pathway Modulation Ergothioneine->Signaling_Modulation Cellular_Protection Cellular Protection & Cytoprotection Direct_Scavenging->Cellular_Protection Mitochondrial_Protection->Cellular_Protection Nrf2 Nrf2 Pathway Signaling_Modulation->Nrf2 PI3K_AKT PI3K/AKT Pathway Signaling_Modulation->PI3K_AKT SIRT1 SIRT1 Pathway Signaling_Modulation->SIRT1 Nrf2->Cellular_Protection PI3K_AKT->Cellular_Protection SIRT1->Cellular_Protection

Caption: Logical relationship of ergothioneine's cytoprotective mechanisms.

Conclusion

Ergothioneine is a multifaceted cytoprotective agent with significant potential for therapeutic applications. Its ability to directly scavenge reactive species, coupled with its modulation of critical cellular signaling pathways like Nrf2, PI3K/AKT, and SIRT1, provides a robust defense against oxidative stress and inflammation. The accumulation of ergothioneine in mitochondria further underscores its role in protecting this vital organelle. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable "longevity vitamin." Future research should focus on elucidating the precise molecular targets of ergothioneine and conducting large-scale clinical trials to validate its efficacy in various disease models.

References

Ergothioneine's Interaction with the KEAP1-NRF2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between the dietary antioxidant Ergothioneine (EGT) and the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its modulation by EGT has significant implications for cytoprotection and therapeutic development. This document summarizes the current understanding of the interaction, presents available quantitative data on the effects of EGT on NRF2 activation and downstream gene expression, details relevant experimental protocols, and provides visual representations of the key signaling events and experimental workflows.

Introduction to the KEAP1-NRF2 Signaling Pathway

Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its repressor protein, KEAP1. KEAP1 facilitates the ubiquitination and subsequent proteasomal degradation of NRF2, maintaining low intracellular levels of the transcription factor.[1] In response to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes, detoxification proteins, and other molecules that restore cellular redox homeostasis.

Ergothioneine as a Modulator of the KEAP1-NRF2 Pathway

Ergothioneine, a naturally occurring sulfur-containing amino acid, has been identified as a potent activator of the NRF2 signaling pathway. Its mechanism of action is multifaceted, involving both indirect and potentially direct interactions with components of the pathway.

Indirect Activation:

  • Reactive Oxygen Species (ROS) Scavenging: EGT is a powerful antioxidant that can directly neutralize ROS. By reducing the overall oxidative stress within the cell, EGT can alleviate the burden on the KEAP1 sensor, indirectly promoting NRF2 stability and activity.

  • Modulation of Upstream Kinases: Studies have shown that EGT can activate upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and Protein Kinase C (PKC) pathways.[1] These kinases can phosphorylate NRF2, leading to its dissociation from KEAP1 and subsequent nuclear translocation.

Potential Direct Interactions:

While the primary mechanism of EGT-mediated NRF2 activation is thought to be indirect, some evidence suggests the possibility of direct interactions:

  • Interaction with KEAP1: As a thiol-rich protein, KEAP1 is a potential target for direct interaction with EGT. However, the precise nature of this interaction and its role in NRF2 activation require further investigation.

  • Allosteric Effector of NRF2: In silico studies have suggested that EGT may act as an allosteric effector of NRF2, potentially influencing its conformation and activity directly.[1]

Quantitative Data on Ergothioneine's Effects

The following tables summarize the quantitative effects of ergothioneine on the KEAP1-NRF2 pathway as reported in the literature.

Parameter Cell Line Ergothioneine Concentration Treatment Time Fold Change (vs. Control) Reference
NRF2 Protein ExpressionHaCaT500 nM1 hourIncreased[2]
Nuclear NRF2 ProteinHaCaT125-500 nM24 hoursDose-dependent increase[2]
HO-1 Protein ExpressionHaCaT125-500 nMNot SpecifiedDose-dependent increase[2]
NQO1 Protein ExpressionHaCaT125-500 nMNot SpecifiedDose-dependent increase[2]
γ-GCLC Protein ExpressionHaCaT125-500 nMNot SpecifiedDose-dependent increase[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the EGT-KEAP1-NRF2 interaction. Below are representative protocols for key experiments.

Cell Culture and Treatment
  • Cell Line: Human keratinocytes (HaCaT) are a commonly used and relevant cell line for studying cutaneous biology and oxidative stress responses.

  • Culture Conditions: Maintain HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Ergothioneine Treatment: Prepare a stock solution of L-Ergothioneine in sterile water or cell culture medium. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 125 nM, 250 nM, 500 nM) in fresh culture medium and apply to the cells for the specified duration.

Western Blot Analysis for KEAP1, NRF2, and Downstream Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against NRF2, KEAP1, HO-1, NQO1, or β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Immunofluorescence for NRF2 Nuclear Translocation
  • Cell Seeding and Treatment: Seed HaCaT cells on glass coverslips in a 24-well plate. After reaching 70-80% confluency, treat the cells with ergothioneine as described above.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Primary Antibody Incubation: Block with 1% bovine serum albumin (BSA) in PBS for 1 hour and then incubate with an anti-NRF2 primary antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.

ARE-Luciferase Reporter Assay
  • Transfection: Co-transfect HaCaT cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of ergothioneine for a specified time (e.g., 6-24 hours).

  • Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the untreated control.

siRNA-mediated NRF2 Knockdown
  • Transfection: Transfect HaCaT cells with a specific siRNA targeting NRF2 or a non-targeting control siRNA using a lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of NRF2 expression.

  • Verification of Knockdown: Confirm the reduction in NRF2 protein levels by Western blot analysis.

  • Functional Assays: Following NRF2 knockdown, perform cell viability assays, ROS measurements, or other functional assays in the presence or absence of ergothioneine to determine the NRF2-dependency of its protective effects.

Visualizations

Signaling Pathway Diagram

Ergothioneine_KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergothioneine Ergothioneine (EGT) ROS ROS Ergothioneine->ROS Scavenges PI3K_AKT PI3K/AKT Pathway Ergothioneine->PI3K_AKT Activates PKC PKC Pathway Ergothioneine->PKC Activates KEAP1 KEAP1 ROS->KEAP1 Inhibits NRF2_cytoplasm NRF2 PI3K_AKT->NRF2_cytoplasm Phosphorylates PKC->NRF2_cytoplasm Phosphorylates KEAP1->NRF2_cytoplasm Binds and Sequesters Ub Ubiquitination KEAP1->Ub Promotes Proteasome Proteasomal Degradation NRF2_cytoplasm->Proteasome Degradation NRF2_nucleus NRF2 NRF2_cytoplasm->NRF2_nucleus Translocation Ub->NRF2_cytoplasm ARE ARE NRF2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: Ergothioneine activates NRF2 through multiple pathways.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., HaCaT) start->cell_culture treatment Ergothioneine Treatment (Dose-Response and Time-Course) cell_culture->treatment sirna siRNA Knockdown of NRF2 cell_culture->sirna western_blot Western Blot (NRF2, KEAP1, HO-1, NQO1) treatment->western_blot immunofluorescence Immunofluorescence (NRF2 Nuclear Translocation) treatment->immunofluorescence luciferase_assay ARE-Luciferase Assay (Transcriptional Activity) treatment->luciferase_assay functional_assays Functional Assays (Cell Viability, ROS levels) treatment->functional_assays data_analysis Data Analysis and Interpretation western_blot->data_analysis immunofluorescence->data_analysis luciferase_assay->data_analysis sirna->treatment Followed by functional_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for studying EGT's effect on the NRF2 pathway.

Conclusion

Ergothioneine is a promising natural compound that effectively activates the KEAP1-NRF2 signaling pathway, a central hub for cellular antioxidant and detoxification responses. Its ability to modulate this pathway through multiple mechanisms underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data, though still emerging, consistently demonstrate a dose-dependent increase in NRF2 activation and the expression of its target genes. The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate the intricate molecular details of this interaction and to explore its full therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data, including in vivo studies, and on definitively clarifying the nature of any direct interactions between ergothioneine and the core components of the NRF2 pathway.

References

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantitative Determination of Ergothioneine in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and a potent antioxidant that is increasingly being incorporated into cosmetic formulations for its anti-aging, whitening, and photoprotective properties.[1][2] Accurate and sensitive analytical methods are crucial for the quality control and verification of EGT content in these products. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of L-ergothioneine in various cosmetic matrices.[1][2][3][4]

Principle

This method employs a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the highly polar ergothioneine molecule.[1][2][3] Detection and quantification are achieved using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The high sensitivity and selectivity of UPLC-MS/MS allow for the accurate measurement of L-ergothioneine even in complex cosmetic sample matrices.[1][4]

Experimental Protocols

Materials and Reagents
  • Standards: L-Ergothioneine (purity >98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (FA), Deionized Water

  • Equipment:

    • UPLC System (e.g., Waters ACQUITY UPLC)

    • Triple-Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ 7500 QTRAP®)[2]

    • Analytical Balance

    • Vortex Mixer

    • Centrifuge

    • Ultrasonic Cleaner

    • Syringe filters (0.22 μm)

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve L-ergothioneine in deionized water.

  • Intermediate and Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. These standards will be used to construct the calibration curve.

Sample Preparation

The sample pretreatment is optimized for different cosmetic matrices:

For Liquid Cosmetics (e.g., Toners, Serums):

  • Accurately weigh 1.0 g of the liquid sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.[1][2][3]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 μm nylon syringe filter into a vial for UPLC-MS/MS analysis.

For Cream and Emulsion Cosmetics:

  • Accurately weigh 1.0 g of the cream or emulsion sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.[1][2][3]

  • Vortex for 5 minutes.

  • Subject the mixture to ultrasonic extraction for 30 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 μm nylon syringe filter into a vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
Column Waters CORTECS UPLC HILIC (2.1 x 100 mm, 1.6 μm)[1][2]
Mobile Phase Isocratic elution with 85% acetonitrile and 0.1% formic acid in water[1][2][3]
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 2 µL[2]
Total Run Time 10 minutes[4]

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode ESI-Positive[2]
Spray Voltage 5500 V[2]
Ion Source Temperature 500°C[2]
Curtain Gas (CUR) 40 psi[2]
Nebulizer Gas (GS1) 35 psi[2]
Auxiliary Gas (GS2) 70 psi[2]
Collision Gas (CAD) Medium[2]
MRM Transitions Specific precursor/product ion pairs for L-ergothioneine should be optimized.

Data Presentation

The performance of this method has been validated, and the quantitative data are summarized in the table below.[2]

ParameterResult
Linearity Range 5–200 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.999[1][2][3]
Limit of Detection (LOD) 25–50 µg/kg[1][2][3]
Limit of Quantification (LOQ) 50–100 µg/kg[1][2][3]
Recovery 85.3%–96.2%[1][2][3]
Relative Standard Deviation (RSD) 0.84%–2.08% (n=6)[1][2][3]

Mandatory Visualization

experimental_workflow sample Sample Receipt (Liquid or Cream Cosmetic) weighing Weigh 1.0 g of Sample sample->weighing extraction Add 20 mL Methanol weighing->extraction mixing Vortex for 5 min extraction->mixing ultrasonication Ultrasonic Extraction (30 min for Creams) mixing->ultrasonication For Creams/Emulsions centrifugation Centrifuge at 8000 rpm for 10 min mixing->centrifugation For Liquids ultrasonication->centrifugation filtration Filter Supernatant (0.22 µm Syringe Filter) centrifugation->filtration analysis UPLC-MS/MS Analysis filtration->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: Experimental workflow for ergothioneine detection.

Conclusion

The described UPLC-MS/MS method is simple, rapid, and accurate for the determination of L-ergothioneine in cosmetic products.[1][2] The method demonstrates excellent linearity, sensitivity, and recovery, making it highly suitable for routine quality control in the cosmetics industry and for research and development purposes.[1][2][3][4]

References

Ergothioneine in Cell Culture: A Protocol for Investigating its Cytoprotective and Bioactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom on the imidazole ring, exhibiting potent antioxidant and cytoprotective properties.[1][2][3] It is not synthesized by humans but is acquired through diet, primarily from mushrooms.[3][4] A specific transporter, the organic cation transporter novel type 1 (OCTN1), facilitates its accumulation in various tissues and cells, suggesting a significant physiological role.[4] In cell culture, ergothioneine has been shown to protect against oxidative stress-induced cell death, modulate inflammatory responses, and influence gene expression, making it a compound of great interest for research in drug development and cellular biology.[5][6][7]

These application notes provide a comprehensive protocol for utilizing ergothioneine in in vitro cell culture experiments to assess its antioxidant, anti-inflammatory, and cytoprotective effects.

Materials and Reagents

  • L-Ergothioneine (EGT) powder

  • Sterile phosphate-buffered saline (PBS)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell lines of interest (e.g., neuronal cells, macrophages, chondrocytes)

  • Reagents for specific assays (e.g., MTT, LDH, DCFDA, Griess reagent, ELISA kits, RNA extraction kits, qPCR reagents)

  • Sterile cell culture plates (96-well, 24-well, 6-well)

  • Standard laboratory equipment (incubator, centrifuge, microscope, plate reader, qPCR machine)

Preparation of Ergothioneine Stock Solution

  • Dissolving Ergothioneine: Weigh out the desired amount of L-Ergothioneine powder in a sterile environment. Dissolve the powder in sterile PBS or cell culture medium to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Recommended Working Concentrations and Incubation Times

The optimal concentration and incubation time for ergothioneine treatment can vary depending on the cell type and the specific experimental endpoint. The following table summarizes concentrations and incubation times reported in various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference(s)
Human Neuronal Hybridoma (N-18-RE-105)Up to 5 mMNot specifiedTolerated at high concentrations; weakly improved viability against H2O2[5]
Primary Cortical Neurons (PCN) & PC120.1 - 10.0 µM2 hours pre-incubationPrevented cisplatin-induced decrease in proliferation and neurite outgrowth inhibition.[8]
Human Chondrocytes0.1 - 1 mM24 hoursNo cytotoxicity up to 1 mM; inhibited H2O2-induced cell death.[9][10]
Bone Marrow-Derived Macrophages (BMDMs)Not specified24 hours pre-incubationAugmented TLR-agonist induced pro-inflammatory cytokine production (IL-6, IL-12p40) and decreased anti-inflammatory IL-10.[6]
Human Dermal Fibroblasts2 mg/mlDuring UVA irradiationDecreased MMP-1 expression, scavenged ROS, and inhibited TNF-α.[11]
Porcine Oocytes10 - 100 µMDuring in vitro maturationImproved intracellular GSH levels and decreased ROS levels.[12]
Sheep Oocytes5 - 10 mMDuring in vitro maturationImproved developmental potential, increased intracellular GSH, and decreased ROS.[13]
Human Red Blood Cells (RBCs)10 - 100 µM4 hoursTaken up by RBCs and decreased t-BHP-induced hemolysis.[14][15]
Human Cerebral Microvascular Endothelial Cells0.1 - 10 mM1 hour pre-incubationProtective against 7-ketocholesterol-induced injury.[16]
K562 Erythroid Cells1 nM - 100 µMAssessed at D0, D2, and D4 of differentiationModulated expression of genes related to redox pathways.[7]
RAW264.7 Macrophages & HaCaT KeratinocytesNot specified24 hoursReduced LPS-induced inflammatory responses and cytokine production (IL-1β, COX-2, TNF-α).[17]

Experimental Protocols

Protocol 1: Assessment of Ergothioneine Cytotoxicity

This protocol determines the potential toxic effects of ergothioneine on the chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of ergothioneine in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Remove the old medium from the cells and add 100 µL of the ergothioneine-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cytotoxicity Assay (LDH Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Measure the lactate dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.

Protocol 2: Evaluation of Ergothioneine's Antioxidant Activity

This protocol assesses the ability of ergothioneine to protect cells from oxidative stress.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with various concentrations of ergothioneine for a specific duration (e.g., 2, 4, or 24 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an oxidizing agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP) at a pre-determined cytotoxic concentration.

  • Incubation: Incubate for a period sufficient to induce cell damage (e.g., 2-24 hours).

  • Assessment of Cell Viability: Perform an MTT or LDH assay as described in Protocol 1 to determine the protective effect of ergothioneine.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark at 37°C for 30 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Measurement of Intracellular Glutathione (GSH):

    • After treatment, lyse the cells.

    • Measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's protocol.

Protocol 3: Investigation of Ergothioneine's Anti-inflammatory Effects

This protocol examines the influence of ergothioneine on the inflammatory response of immune cells, such as macrophages.

  • Cell Seeding: Seed macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with ergothioneine for 24 hours.[6]

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate for a specific period (e.g., 6, 12, or 24 hours).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the concentration of nitrite in the cell culture supernatant using the Griess reagent.

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA kits.[6][17]

Protocol 4: Analysis of Gene Expression Changes

This protocol is designed to determine how ergothioneine modulates the expression of target genes involved in antioxidant defense or inflammatory pathways.

  • Cell Seeding: Seed cells in a 6-well plate.

  • Treatment: Treat the cells with ergothioneine at the desired concentration and for the appropriate duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using specific primers for the genes of interest (e.g., Nrf2, HO-1, SOD, CAT, NF-κB, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[7][18]

    • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by ergothioneine and a general experimental workflow for its in vitro evaluation.

Ergothioneine_Signaling_Pathways cluster_antioxidant Antioxidant & Cytoprotective Pathways cluster_inflammatory Anti-inflammatory Pathway EGT Ergothioneine ROS Reactive Oxygen Species (ROS) EGT->ROS Scavenges KEAP1 KEAP1 EGT->KEAP1 Inhibits Binding to Nrf2 Cell_Protection Cell Protection ROS->Cell_Protection Causes Damage Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE KEAP1->Nrf2 Promotes Degradation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cell_Protection Promotes EGT_inflam Ergothioneine NFkB NF-κB EGT_inflam->NFkB Inhibits Activation LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Key signaling pathways modulated by ergothioneine.

Ergothioneine_Experimental_Workflow start Start: Select Cell Line prep Prepare Ergothioneine Stock Solution start->prep dose_response Dose-Response & Time-Course for Cytotoxicity (MTT/LDH Assays) prep->dose_response select_conditions Select Optimal Non-Toxic Concentration & Time dose_response->select_conditions antioxidant_assay Antioxidant Assays (ROS, GSH measurement under oxidative stress) select_conditions->antioxidant_assay inflammatory_assay Anti-inflammatory Assays (Cytokine & NO measurement under inflammatory stimulus) select_conditions->inflammatory_assay gene_expression Gene Expression Analysis (qPCR for target genes) select_conditions->gene_expression data_analysis Data Analysis & Interpretation antioxidant_assay->data_analysis inflammatory_assay->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for in vitro studies.

Troubleshooting

IssuePossible CauseSuggested Solution
No observed effect of ergothioneine - Low expression of OCTN1 transporter in the cell line.- Inappropriate concentration or incubation time.- Verify OCTN1 expression in your cell line via qPCR or Western blot.- Perform a broader dose-response and time-course experiment.
High variability in results - Inconsistent cell seeding density.- Pipetting errors.- Contamination.- Ensure accurate cell counting and even cell distribution.- Use calibrated pipettes and proper pipetting techniques.- Maintain sterile technique throughout the experiment.
Unexpected cytotoxicity - Impure ergothioneine.- Contamination of stock solution.- Use high-purity ergothioneine.- Prepare fresh, sterile stock solutions.

Conclusion

This document provides a detailed framework for the application of ergothioneine in cell culture experiments. By following these protocols, researchers can effectively investigate its cytoprotective, antioxidant, and anti-inflammatory properties. The provided concentration ranges and experimental designs serve as a starting point, and optimization for specific cell types and research questions is encouraged. The multifaceted bioactivity of ergothioneine makes it a promising compound for further investigation in various fields of biomedical research.

References

Application Note: Identification of Ergothioneine using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom on the imidazole ring of histidine.[1][2][3] It is biosynthesized by fungi and certain bacteria and is obtained by humans and animals through their diet.[3] Ergothioneine is a potent antioxidant and cytoprotectant, and there is growing interest in its potential therapeutic applications for conditions associated with oxidative stress and inflammation.[4] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and quantification of ergothioneine in various biological and commercial matrices.[2][5] This application note provides a detailed protocol for the identification of ergothioneine using LC-MS/MS.

Principle

This method utilizes reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate ergothioneine from other components in a sample matrix. The separated ergothioneine is then introduced into a mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The protonated molecule (precursor ion) is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The detection of these specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of ergothioneine.

Experimental Protocols

Sample Preparation

The following are general protocols for the extraction of ergothioneine from different matrices. Optimization may be required for specific sample types.

a) Extraction from Cosmetic Products (Creams and Toners)

This protocol is adapted from a method for determining L-ergothioneine in cosmetics.[6][7]

  • Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube.

  • Vortexing and Sonication: Vortex the sample for 5 minutes to ensure thorough mixing. Following this, sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an LC-MS vial for analysis.

b) Extraction from Mushroom Samples

This protocol is a modification of a published method for ergothioneine recovery from dried mushroom powder.[8]

  • Sample Weighing: Weigh 100 mg of dried and powdered mushroom sample into a 15 mL centrifuge tube.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 1:4 (v/v) aqueous methanol.

  • Extraction: Add 10 mL of the extraction solvent to the mushroom powder.

  • Vortexing: Vortex the mixture vigorously for 20 minutes.

  • Centrifugation: Centrifuge the sample at 3650 x g for 20 minutes.[8]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS conditions. These may need to be optimized for the specific instrument and column used.

a) Chromatographic Conditions

ParameterCondition 1: HILICCondition 2: Reversed-Phase
Column Waters CORTECS UPLC HILIC (or equivalent)Kromacil C18 (3.5 µm, 100 x 2.1 mm) (or equivalent)[8]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6][7]Acetonitrile[8]
Gradient Isocratic with 85% B[6][7]A 15-minute gradient starting with 30% A, increasing to 50% A over 10 minutes, and then returning to initial conditions.[8]
Flow Rate 0.4 mL/min0.2 mL/min[8]
Column Temperature 35 °C25 °C[8]
Injection Volume 1-5 µL5 µL

b) Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Capillary Voltage 2.3 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temperature 350 - 500 °C
Cone Gas Flow 40 - 50 L/hr
Desolvation Gas Flow 800 - 1000 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Quantitative Data for Ergothioneine Analysis in Cosmetics [6][7]

ParameterValue
Linear Range 5 - 200 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 25 - 50 µg/kg
Limit of Quantitation (LOQ) 50 - 100 µg/kg
Recovery 85.3% - 96.2%
Relative Standard Deviation (RSD) 0.84% - 2.08%

Table 2: Mass Spectrometric Parameters for Ergothioneine Identification

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
Ergothioneine230.1186.1, 127.120-35

Note: The precursor ion corresponds to [M+H]⁺ for ergothioneine. The product ion at m/z 186.1 is a characteristic fragment.[5] Collision energy should be optimized for the specific instrument.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Cosmetics, Mushrooms) extraction Extraction with Solvent sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_separation Liquid Chromatography Separation filtration->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization ms_fragmentation MS/MS Fragmentation (CID) ms_ionization->ms_fragmentation ms_detection Detection (MRM) ms_fragmentation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration identification Identification (Precursor/Product Ions) peak_integration->identification quantification Quantification identification->quantification

Caption: Experimental workflow for ergothioneine identification.

Ergothioneine Signaling Pathways

1. Nrf2/ARE Antioxidant Response Pathway

nrf2_pathway EGT Ergothioneine Nrf2 Nrf2 Translocation EGT->Nrf2 promotes ARE ARE Promoter Activity Nrf2->ARE increases AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO-1, GCLC) ARE->AntioxidantEnzymes improves

Caption: Ergothioneine activates the Nrf2/ARE pathway.

2. Anti-inflammatory Signaling via AP-1 and MAPK Pathways

anti_inflammatory_pathway ROS Reactive Oxygen Species (ROS) AP1_MAPK AP-1 and MAPKs Cascade ROS->AP1_MAPK activates EGT Ergothioneine EGT->AP1_MAPK inhibits Inflammation Inflammation AP1_MAPK->Inflammation leads to

Caption: Ergothioneine's anti-inflammatory mechanism.

Conclusion

This application note provides a comprehensive framework for the identification of ergothioneine using liquid chromatography-mass spectrometry. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the quantitative data and visual representations of the experimental workflow and signaling pathways, offer a valuable resource for researchers, scientists, and drug development professionals. The high sensitivity and specificity of this method make it well-suited for the accurate detection and quantification of ergothioneine in a variety of sample matrices.

References

Application Notes and Protocols: Ergothioneine as a Food Additive for Oxidation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine is a naturally occurring amino acid and thiol antioxidant found in high concentrations in mushrooms and certain bacteria and fungi.[1] Due to its potent antioxidant and cytoprotective properties, ergothioneine is gaining significant interest as a natural food additive to prevent oxidative deterioration in various food products.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms by which ergothioneine prevents food oxidation. Ergothioneine has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA) for use in a variety of food products, further supporting its application in the food industry.

Mechanism of Antioxidant Action

Ergothioneine employs a multi-faceted approach to combat oxidative stress in food systems. Its unique chemical structure, a tautomer existing predominantly in the thione form at physiological pH, makes it highly resistant to auto-oxidation compared to other thiol antioxidants like glutathione.[1] The primary antioxidant mechanisms of ergothioneine include:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Ergothioneine is a powerful scavenger of various detrimental ROS, including hydroxyl radicals (•OH), hypochlorous acid (HOCl), and peroxynitrite (ONOO-).[4][5] By neutralizing these highly reactive molecules, ergothioneine prevents them from damaging critical food components like lipids, proteins, and pigments.

  • Chelation of Metal Ions: Ergothioneine effectively chelates divalent metal cations such as copper (Cu²⁺) and iron (Fe²⁺).[6][7][8] These metal ions can act as pro-oxidants by catalyzing the formation of ROS through Fenton and Haber-Weiss reactions. By binding to these metals, ergothioneine renders them inactive, thereby inhibiting the initiation of oxidative chain reactions.

  • Activation of Cellular Antioxidant Pathways: Ergothioneine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating this pathway, ergothioneine can enhance the endogenous antioxidant capacity of food systems that have cellular components.

Below is a diagram illustrating the key antioxidant mechanisms of ergothioneine.

Ergothioneine_Antioxidant_Mechanisms cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action cluster_outcome Outcome Ergothioneine Ergothioneine Oxidized_Ergo Oxidized Ergothioneine Ergothioneine->Oxidized_Ergo Scavenges Chelated_Metal Inactive Metal Complex Ergothioneine->Chelated_Metal Chelates ROS Reactive Oxygen Species (ROS) (•OH, HOCl, ONOO-) ROS->Oxidized_Ergo Metal_Ions Pro-oxidant Metal Ions (Cu²⁺, Fe²⁺) Metal_Ions->Chelated_Metal Reduced_Oxidation Reduced Lipid & Protein Oxidation Ergothioneine_indirect Ergothioneine Nrf2_pathway Nrf2 Signaling Pathway Ergothioneine_indirect->Nrf2_pathway Activates Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes Nrf2_pathway->Antioxidant_Enzymes Upregulates Improved_Quality Improved Food Quality & Shelf-life Reduced_Oxidation->Improved_Quality

Caption: Antioxidant mechanisms of ergothioneine.

Data Presentation: Efficacy of Ergothioneine in Food Systems

The following tables summarize the quantitative data on the effectiveness of ergothioneine in preventing lipid and protein oxidation in various food matrices.

Table 1: Effect of Ergothioneine on Lipid Oxidation (TBARS) in Emulsified Sausage

TreatmentDay 0 (mg MDA/kg)Day 3 (mg MDA/kg)Day 7 (mg MDA/kg)Day 14 (mg MDA/kg)
Control (no antioxidant)0.150.350.681.15
0.01% BHA (synthetic antioxidant)0.130.280.480.82
0.8% Ergothioneine-Enriched Mushroom Extract0.120.250.510.85
0.012% Authentic Ergothioneine0.130.270.500.83

Data adapted from a study on emulsified sausage stored at 4°C.[11]

Table 2: Effect of Ergothioneine on Protein Oxidation (Carbonyl Content) in Emulsified Sausage

TreatmentDay 0 (nmol/mg protein)Day 3 (nmol/mg protein)Day 7 (nmol/mg protein)Day 14 (nmol/mg protein)
Control (no antioxidant)0.0480.441.021.29
0.01% BHA (synthetic antioxidant)0.0350.300.780.95
0.8% Ergothioneine-Enriched Mushroom Extract0.0320.280.760.92
0.012% Authentic Ergothioneine0.0330.290.770.94

Data adapted from a study on emulsified sausage stored at 4°C.[11]

Table 3: Effect of Ergothioneine on Lipid Oxidation (TBARS) in Frozen Yellowfin Tuna

TreatmentTBARS (nmol MDA/g) after 6 months
Control497.62
Ergothioneine (EGT)411.01
Ergothioneine-loaded Chitosan Nanoparticles (ECNP)264.73

Data adapted from a study on yellowfin tuna cubes stored at -18°C.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant efficacy of ergothioneine in food products.

Protocol 1: Determination of Lipid Oxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid oxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Food sample

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • 1,1,3,3-Tetramethoxypropane (MDA standard)

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

  • Water bath

Procedure:

  • Sample Preparation: Homogenize 5 g of the food sample with 20 mL of 10% TCA solution.

  • Precipitation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

  • Reaction: Mix 2 mL of the supernatant with 2 mL of 0.67% TBA solution in a test tube.

  • Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 30 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Prepare a standard curve using 1,1,3,3-tetramethoxypropane to calculate the MDA concentration in the sample. Results are typically expressed as mg of MDA per kg of the sample.

Protocol 2: Determination of Protein Oxidation (Protein Carbonyl Assay)

This protocol measures the level of protein carbonylation, a common marker of protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Food sample

  • 2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Ethanol/Ethyl acetate (1:1 v/v) solution

  • Guanidine hydrochloride solution (6 M)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize the food sample in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Derivatization: Incubate a known amount of protein (e.g., 1 mg) with 1 mL of 10 mM DNPH solution for 1 hour at room temperature in the dark, with vortexing every 15 minutes. A blank is prepared by adding 2 M HCl without DNPH.

  • Precipitation: Add 1 mL of 20% TCA and centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Washing: Discard the supernatant and wash the protein pellet three times with 1 mL of ethanol/ethyl acetate solution to remove excess DNPH.

  • Solubilization: Resuspend the pellet in 1 mL of 6 M guanidine hydrochloride solution.

  • Measurement: Measure the absorbance of the solution at 370 nm.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹). Results are expressed as nmol of carbonyls per mg of protein.

Protocol 3: Sensory Evaluation of Food Products

Sensory evaluation is crucial to assess the impact of ergothioneine on the organoleptic properties of the food product.

Panelists:

  • Select a panel of trained or consumer panelists (typically 10-15 members for a trained panel, and a larger group for consumer testing).

Sample Preparation:

  • Prepare samples of the food product with and without ergothioneine (and with a positive control if applicable) under identical conditions.

  • Code the samples with random three-digit numbers to avoid bias.

Evaluation:

  • Provide panelists with water and unsalted crackers to cleanse their palate between samples.

  • Ask panelists to evaluate the samples based on key sensory attributes such as:

    • Appearance: Color, visual signs of oxidation.

    • Aroma: Freshness, presence of off-odors (e.g., rancidity).

    • Flavor: Freshness, presence of off-flavors.

    • Texture: Mouthfeel, tenderness, juiciness.

    • Overall Acceptability.

  • Use a structured scale for scoring (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).

Data Analysis:

  • Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the samples.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating ergothioneine as a food antioxidant and the logical relationship between oxidation and food quality.

Experimental_Workflow start Food Product Formulation (with/without Ergothioneine) storage Accelerated or Real-time Storage Study start->storage sampling Periodic Sampling storage->sampling analysis Analytical Measurements sampling->analysis lipid_ox Lipid Oxidation (TBARS, Peroxide Value) analysis->lipid_ox protein_ox Protein Oxidation (Carbonyls, Thiol content) analysis->protein_ox sensory Sensory Evaluation analysis->sensory data_analysis Data Analysis & Interpretation lipid_ox->data_analysis protein_ox->data_analysis sensory->data_analysis conclusion Conclusion on Ergothioneine Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating ergothioneine.

Oxidation_Food_Quality Oxidation Oxidation (Lipid & Protein) Off_flavors Development of Off-flavors & Odors Oxidation->Off_flavors Discoloration Discoloration Oxidation->Discoloration Texture_degradation Texture Degradation Oxidation->Texture_degradation Nutrient_loss Nutrient Loss Oxidation->Nutrient_loss Reduced_quality Reduced Overall Food Quality Off_flavors->Reduced_quality Discoloration->Reduced_quality Texture_degradation->Reduced_quality Nutrient_loss->Reduced_quality Reduced_shelf_life Reduced Shelf-life Reduced_quality->Reduced_shelf_life

Caption: Relationship between oxidation and food quality.

Conclusion

Ergothioneine presents a promising natural alternative to synthetic antioxidants for preserving the quality and extending the shelf-life of various food products. Its multifaceted antioxidant mechanisms, coupled with its GRAS status, make it a valuable tool for food scientists and product developers. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and validate the use of ergothioneine in their specific food applications. Further research is encouraged to optimize its use in a wider range of food matrices and processing conditions.

References

Application Notes and Protocols for the Determination of Ergothioneine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine. It is synthesized by various fungi and certain bacteria and is obtained by humans and animals through their diet. Ergothioneine accumulates in specific tissues and cells, particularly those exposed to high levels of oxidative stress, such as erythrocytes, bone marrow, liver, and the central nervous system. Its unique antioxidant properties and potential role in cytoprotection have garnered significant interest in the fields of nutrition, pharmacology, and drug development.

Accurate and precise quantification of ergothioneine in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and its role as a potential biomarker for various physiological and pathological states. These application notes provide detailed protocols for the determination of ergothioneine in common biological matrices using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical techniques are available for the quantification of ergothioneine in biological samples. The most common and well-validated methods include High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often considered the gold standard due to its high sensitivity, selectivity, and specificity, allowing for accurate quantification even in complex biological matrices.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of ergothioneine in different biological matrices.

Table 1: HPLC Methods for Ergothioneine Analysis

Biological MatrixSample PreparationColumnMobile PhaseDetectionLinearity Range (µmol/L)LOQ (µmol/L)Reference
Fermentation BrothCentrifugation, FiltrationVenusil HILIC (250 x 4.6 mm, 5 µm)Acetonitrile/20 mmol/L Ammonium Acetate (85:15, v/v), pH 6.0UV (254 nm)-0.21[1]
PlasmaPre-column derivatization with 5-IAFODS-2 C-18 SpherisorbLinear GradientFluorescence0.3 - 100.15[2]

Table 2: LC-MS/MS Methods for Ergothioneine Analysis

Biological MatrixSample PreparationColumnMobile PhaseDetectionLinearity Range (ng/mL)LOQ (ng/mL)Reference
Human Plasma & ErythrocytesProtein precipitation with acetonitrileAlltime C18 (150 x 2.1 mm, 5 µm)Gradient with 0.1% formic acid in water and acetonitrileESI-MS/MS10 - 10,00010
Human Whole BloodDilution with aqueous dithiothreitol, centrifugal filtrationReversed-phase column-Triple Quadrupole MS (MRM)--[1][3]
Human Whole Blood (Hercynine)Red blood cell lysis, filtration, derivatizationZorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)0.1% v/v formic acid and acetonitrile (95:5)MRM35 - 1120 nmol/L31.21 nmol/L[4]
Mushrooms-Kromasil C18 (100 x 2.1 mm, 3.5 µm)Gradient with 0.1% formic acid in water and acetonitrileESI-MS/MS--

Experimental Protocols

Protocol 1: Ergothioneine Extraction from Whole Blood

This protocol describes a common method for extracting ergothioneine from whole blood samples prior to LC-MS/MS analysis.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., L-ergothioneine-d9)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Ergothioneine Analysis in Plasma by HPLC with UV Detection

This protocol outlines a method for the quantification of ergothioneine in plasma using HPLC with UV detection.

Materials:

  • Plasma samples

  • Perchloric acid (PCA), 0.4 M

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: 50 mM sodium phosphate buffer (pH 4.6) with 5% methanol

  • Ergothioneine standard solutions

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma, add 200 µL of 0.4 M perchloric acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: 50 mM sodium phosphate buffer (pH 4.6) with 5% methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

    • Run Time: 15 minutes.

  • Quantification:

    • Prepare a calibration curve using ergothioneine standard solutions of known concentrations.

    • Calculate the concentration of ergothioneine in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 3: Ergothioneine Analysis in Urine by LC-MS/MS

This protocol provides a sensitive and specific method for determining ergothioneine levels in urine samples.

Materials:

  • Urine samples

  • Internal Standard (IS) solution (e.g., S-methyl-L-ergothioneine)

  • Milli-Q water

  • 0.2 µm filter vials

  • LC-MS/MS system

Procedure:

  • Sample Preparation: [5]

    • Thaw frozen urine samples.

    • Dilute the urine samples 1:10 with Milli-Q water.

    • Add the internal standard to the diluted urine.

    • Filter the samples through 0.2 µm filter vials.[5]

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A reversed-phase C18 or HILIC column appropriate for polar compounds.

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is common.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Ergothioneine: Monitor the transition of the precursor ion (m/z 230.1) to a specific product ion (e.g., m/z 127.1).

      • Internal Standard: Monitor the appropriate transition for the chosen IS.

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of ergothioneine and the internal standard.

    • Determine the concentration of ergothioneine in the urine samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

The biological effects of ergothioneine are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of ergothioneine quantification in biological matrices.

Ergothioneine and the PI3K/Akt/Nrf2 Antioxidant Pathway

Ergothioneine has been shown to protect against oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway.[6][7][8] This pathway plays a critical role in the cellular antioxidant response.

PI3K_Akt_Nrf2_Pathway Ergothioneine Ergothioneine PI3K PI3K Ergothioneine->PI3K activates Oxidative_Stress Oxidative Stress Oxidative_Stress->PI3K induces Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 phosphorylates & releases from Keap1 Keap1 Keap1 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Ergothioneine activates the PI3K/Akt pathway, leading to the activation of Nrf2 and subsequent antioxidant gene expression.

Ergothioneine and the NF-κB Inflammatory Pathway

Ergothioneine can also modulate inflammatory responses by inhibiting the NF-κB signaling pathway.[9][10][11][12] This pathway is a key regulator of inflammation.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Ergothioneine Ergothioneine Ergothioneine->IKK inhibits IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation promotes

Caption: Ergothioneine inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.

General Experimental Workflow for Ergothioneine Analysis

The following diagram illustrates a typical workflow for the analysis of ergothioneine in biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Whole Blood, Plasma, Urine) Sample_Preparation Sample Preparation (Extraction, Protein Precipitation) Sample_Collection->Sample_Preparation Analytical_Method Analytical Method (HPLC or LC-MS/MS) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for the quantitative analysis of ergothioneine in biological matrices.

References

Ergothioneine Supplementation for Cognitive Enhancement: Application Notes & Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal studies investigating the effects of ergothioneine (EGT) supplementation on cognitive function. Detailed protocols for key experiments are provided to facilitate the design and execution of future research in this promising area of neuropharmacology.

Introduction to Ergothioneine and Cognitive Function

Ergothioneine is a naturally occurring amino acid and antioxidant found in various dietary sources, with mushrooms being a particularly rich source. It is actively transported into the body and brain, suggesting a specific physiological role. A growing body of preclinical evidence indicates that EGT possesses neuroprotective properties and may enhance cognitive function, particularly in the context of aging and neurodegenerative diseases. Animal studies have demonstrated that EGT can ameliorate cognitive deficits in various models by mitigating mitochondrial damage, reducing neuroinflammation, and modulating key signaling pathways.

Summary of Preclinical Findings: Animal Models

D-Galactose-Induced Aging Model

A common model to simulate age-related cognitive decline involves the administration of D-galactose, which induces oxidative stress and neuroinflammation. In a study utilizing this model, ergothioneine supplementation demonstrated significant improvements in recognition memory.[1]

Hericium erinaceus (Lion's Mane) Extract in Aging Mice

An extract from the mushroom Hericium erinaceus, which is naturally rich in ergothioneine, has been shown to prevent age-related recognition memory decline in mice.[2][3][4] This effect was associated with a reduction in markers of inflammation and oxidative stress in the hippocampus.

5XFAD Mouse Model of Alzheimer's Disease

In the 5XFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology, long-term ergothioneine consumption led to a reduction in amyloid-beta (Aβ) plaques, decreased oxidative stress, and restored glucose metabolism in the brain.[5][6][7][8][9]

APP/PS1 Mouse Model of Alzheimer's Disease

Research on the APP/PS1 mouse model has explored the synergistic neuroprotective effects of ergothioneine when co-administered with lactoferrin.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from representative animal studies on ergothioneine and cognitive function.

Table 1: Effects of Ergothioneine on Cognitive Performance in D-Galactose-Induced Aging Mice

ParameterControl Group (D-galactose only)Ergothioneine-Treated Group (D-galactose + EGT)Fold Change/Percent Improvement
Novel Object Recognition (NOR) Test
Discrimination Index~0.5>0.6~20% increase

Note: Specific numerical data for the control and treatment groups were not fully detailed in the provided search results, thus the values are estimated based on the reported significant improvements.

Table 2: Effects of Ergothioneine-Rich Hericium erinaceus Extract on Cognitive Performance in Aged Mice

ParameterAged Control GroupAged + H. erinaceus Extract Groupp-value
Novel Object Recognition (NOR) Test
Recognition Index~50%~70%< 0.05
Object Location Test (OLT)
Recognition Index~50%~65%< 0.05

Table 3: Effects of Ergothioneine on Neuropathology in 5XFAD Mice

Biomarker5XFAD Control Group5XFAD + Ergothioneine GroupPercent Reduction
Amyloid-beta (Aβ) Plaques (Hippocampus)HighSignificantly Lower~50% reduction in GFAP-positive astrocytes; ~80% reduction in IBA1-positive microglia[9]
Oxidative Stress MarkersElevatedReducedData not specified
Brain Glucose MetabolismImpairedRestoredData not specified

Detailed Experimental Protocols

D-Galactose-Induced Aging Mouse Model

Objective: To induce an accelerated aging phenotype in mice, characterized by cognitive deficits, to evaluate the neuroprotective effects of ergothioneine.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • D-galactose (Sigma-Aldrich)

  • Ergothioneine (source to be specified)

  • Sterile saline solution

  • Animal caging and husbandry supplies

  • Novel Object Recognition (NOR) test apparatus

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into three groups: Control (saline injection), D-galactose model, and D-galactose + Ergothioneine.

  • Induction of Aging:

    • Administer D-galactose (100-150 mg/kg, dissolved in saline) subcutaneously to the model and treatment groups once daily for 8-12 weeks.

    • Administer an equivalent volume of saline to the control group.

  • Ergothioneine Administration:

    • Administer ergothioneine (e.g., 20 mg/kg, dissolved in saline) orally or via intraperitoneal injection to the treatment group daily, concurrently with D-galactose administration.

  • Cognitive Assessment (Novel Object Recognition Test):

    • Habituation: Individually place each mouse in the empty open-field arena (e.g., 50x50 cm) for 10 minutes for 2-3 consecutive days to acclimate them to the environment.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for 10 minutes.

    • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

    • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index significantly above 0.5 indicates successful recognition memory.

  • Biochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue (hippocampus and cortex) for analysis of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines, and neuronal cell counts.

5XFAD Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic potential of ergothioneine in a genetically predisposed model of Alzheimer's disease.

Materials:

  • 5XFAD transgenic mice and wild-type littermates (e.g., 3-4 months old)

  • Ergothioneine

  • Standard mouse chow or drinking water

  • Morris Water Maze (MWM) or other cognitive testing apparatus

  • Immunohistochemistry reagents for Aβ plaque and neuroinflammation markers

Procedure:

  • Animal Husbandry: House 5XFAD and wild-type mice under standard conditions.

  • Ergothioneine Administration:

    • Administer ergothioneine through the diet (e.g., mixed into chow at a specified concentration) or in the drinking water for a prolonged period (e.g., 3-6 months).

  • Cognitive Testing (Morris Water Maze):

    • Acquisition Phase: For 5-7 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day with different starting positions.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Processing and Analysis:

    • Following cognitive testing, perfuse the mice and collect brain hemispheres.

    • Process one hemisphere for immunohistochemical staining of Aβ plaques (e.g., using 6E10 antibody) and markers of microgliosis (Iba1) and astrocytosis (GFAP).

    • Homogenize the other hemisphere for biochemical analysis of Aβ levels (ELISA) and oxidative stress markers.

Signaling Pathways and Mechanisms of Action

Ergothioneine's neuroprotective effects are believed to be mediated through multiple signaling pathways.

Ergothioneine_Signaling_Pathways EGT Ergothioneine ROS Reactive Oxygen Species (ROS) EGT->ROS Scavenges Neuroinflammation Neuroinflammation EGT->Neuroinflammation Inhibits Mitochondrial_Damage Mitochondrial Damage EGT->Mitochondrial_Damage Prevents Nrf2 Nrf2 EGT->Nrf2 Activates AMPK AMPK EGT->AMPK Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Cognitive_Function Improved Cognitive Function Antioxidant_Response->Cognitive_Function SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Cognitive_Function

Caption: Ergothioneine's neuroprotective signaling pathways.

The diagram above illustrates how ergothioneine may improve cognitive function by directly scavenging reactive oxygen species, inhibiting neuroinflammation, and preventing mitochondrial damage. It also activates the Nrf2/HO-1 pathway to bolster the endogenous antioxidant response and stimulates the AMPK/SIRT1/PGC-1α pathway to promote mitochondrial biogenesis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effects of ergothioneine on cognitive function in an animal model.

Experimental_Workflow Start Start: Animal Model Selection (e.g., D-galactose, 5XFAD) Acclimation Acclimation & Baseline Measurements Start->Acclimation Grouping Randomized Group Allocation Acclimation->Grouping Treatment Ergothioneine Supplementation Grouping->Treatment Cognitive Cognitive Behavioral Testing (e.g., NOR, MWM) Treatment->Cognitive Sacrifice Euthanasia & Tissue Collection Cognitive->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis Data Data Analysis & Interpretation Analysis->Data End End: Conclusion Data->End

Caption: A typical experimental workflow for preclinical studies.

Conclusion

The preclinical data strongly suggest that ergothioneine supplementation holds significant promise for enhancing cognitive function and mitigating the effects of neurodegeneration. The provided protocols and data summaries offer a foundation for researchers to further investigate the mechanisms of action and translational potential of this intriguing natural compound. Future studies should focus on dose-response relationships, long-term safety, and efficacy in a wider range of animal models of cognitive impairment.

References

Application Note: Experimental Design for Testing the Anti-Inflammatory Effects of Ergothioneine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key factor in numerous diseases.[1][2] Ergothioneine (EGT), a naturally occurring amino acid derivative found in high concentrations in mushrooms, has demonstrated potent antioxidant and anti-inflammatory properties.[3][4][5][6] Studies suggest that EGT exerts its anti-inflammatory effects by modulating key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), thereby reducing the production of pro-inflammatory mediators.[7][8][9][10]

This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of ergothioneine, encompassing both in vitro and in vivo models. The protocols are designed to be comprehensive, guiding researchers through cell-based assays to animal studies, and enabling a thorough assessment of EGT's mechanism of action.

Experimental Workflow

The overall experimental design follows a logical progression from initial cell-based screening to validation in a preclinical animal model.

G cluster_0 Part 1: In Vitro Analysis cluster_1 Part 2: In Vivo Analysis A RAW 264.7 Macrophage Culture B Determine Non-Toxic EGT Concentration (MTT Assay) A->B C Induce Inflammation (LPS) B->C D Treat with Ergothioneine (EGT) C->D E Measure Cytokine Secretion (ELISA for TNF-α, IL-6) D->E F Measure Gene Expression (qPCR for iNOS, COX-2, etc.) D->F G Measure Protein Expression (Western Blot for p-p65, p-p38) D->G Result1 In Vitro Efficacy & Mechanism G->Result1 H Select Animal Model (e.g., Male Sprague-Dawley Rats) I Administer EGT H->I J Induce Acute Inflammation (Carrageenan Paw Edema) I->J K Measure Paw Edema J->K L Collect Tissue for Analysis (Histopathology & Biomarkers) K->L Result2 In Vivo Efficacy Confirmed L->Result2

Caption: Overall experimental workflow for evaluating ergothioneine.

Part 1: In Vitro Analysis in Macrophage Model

The initial phase focuses on a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.[11][12][13]

Protocol: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Setup: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of Ergothioneine (e.g., 1, 5, 10, 25 µM) for 2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for ELISA, 6 hours for qPCR, 30-60 mins for Western blot).

    • Include control groups: Vehicle control (no LPS, no EGT) and LPS control (LPS only).

Protocol: MTT Cell Viability Assay
  • Purpose: To determine the non-cytotoxic concentration range of EGT.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with a wide range of EGT concentrations for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To quantify the secretion of pro-inflammatory cytokines TNF-α and IL-6.[14][15]

  • Procedure:

    • Following cell treatment (Protocol 3.1), collect the culture supernatants.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.[16]

    • Follow the manufacturer's instructions, which typically involve:

      • Adding supernatants and standards to antibody-coated wells.[17]

      • Incubating with a biotinylated detection antibody.[18]

      • Adding streptavidin-HRP conjugate.[18]

      • Adding TMB substrate and stopping the reaction.[17]

      • Measuring absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Protocol: Real-Time Quantitative PCR (RT-qPCR)
  • Purpose: To measure the mRNA expression levels of inflammatory genes (e.g., Tnf-α, Il-6, Nos2 (iNOS), Ptgs2 (COX-2)).[19][20][21]

  • Procedure:

    • After cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).[22]

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[20]

    • Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes and a housekeeping gene (e.g., Gapdh) for normalization.[22]

    • Use the 2-ΔΔCT method to calculate the relative fold change in gene expression.[20]

Protocol: Western Blot Analysis
  • Purpose: To analyze the protein levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total p65 NF-κB, p38 MAPK) to elucidate the mechanism of action.[23]

  • Procedure:

    • After treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ, normalizing to a loading control (β-actin).

Data Presentation: In Vitro Results

Table 1: Effect of EGT on LPS-Induced Cytokine Production

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Control Baseline Baseline
LPS (1 µg/mL) High High
LPS + EGT (5 µM) Reduced Reduced
LPS + EGT (10 µM) Significantly Reduced Significantly Reduced

| LPS + EGT (25 µM) | Strongly Reduced | Strongly Reduced |

Table 2: Effect of EGT on LPS-Induced Gene and Protein Expression

Target Measurement LPS (1 µg/mL) LPS + EGT (10 µM)
Nos2 (iNOS) Relative mRNA High Upregulation Significant Downregulation
Ptgs2 (COX-2) Relative mRNA High Upregulation Significant Downregulation
p-p65/total p65 Protein Ratio Increased Decreased

| iNOS | Protein Level | Increased | Decreased |

Part 2: In Vivo Analysis in Acute Inflammation Model

This phase aims to confirm the in vitro findings in a living organism using a standard model of acute inflammation.[24][25][26][27]

Protocol: Carrageenan-Induced Paw Edema
  • Purpose: To assess the anti-inflammatory effect of EGT on acute, localized inflammation.[24]

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (Saline)

      • Group 2: Carrageenan Control

      • Group 3: EGT (e.g., 25 mg/kg, oral gavage) + Carrageenan

      • Group 4: EGT (e.g., 50 mg/kg, oral gavage) + Carrageenan

      • Group 5: Indomethacin (10 mg/kg, positive control) + Carrageenan

    • Administer EGT or vehicle orally 60 minutes before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection.

Data Analysis: Paw Edema
  • Calculate Paw Edema: Edema (mL) = Paw volume at time 't' - Initial paw volume.

  • Calculate Percentage Inhibition of Edema:

    • % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

Data Presentation: In Vivo Results

Table 3: Effect of EGT on Carrageenan-Induced Paw Edema in Rats

Treatment Group Paw Volume at 3h (mL) % Inhibition of Edema
Vehicle Control Baseline -
Carrageenan Control High 0%
EGT (25 mg/kg) Reduced Calculated %
EGT (50 mg/kg) Significantly Reduced Calculated %

| Indomethacin (10 mg/kg) | Strongly Reduced | High % |

Proposed Mechanism of Action

Ergothioneine is hypothesized to inhibit inflammation by scavenging reactive oxygen species (ROS) and directly interfering with pro-inflammatory signaling cascades.[8][9] Upon inflammatory stimulus (e.g., LPS binding to TLR4), downstream pathways like MAPK and NF-κB are activated, leading to the transcription of inflammatory genes. EGT may inhibit the phosphorylation and activation of key proteins in these pathways, such as p38 and the p65 subunit of NF-κB.[7]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits p_NFkB p-NF-κB (p65/p50) (Active) NFkB->p_NFkB activation Nucleus Nucleus p_NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p_NFkB->Genes transcription Mediators Inflammatory Mediators Genes->Mediators EGT Ergothioneine EGT->MAPK EGT->IKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of ergothioneine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Ergothioneine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of ergothioneine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of ergothioneine?

Ergothioneine is a naturally occurring amino acid that is readily soluble in water.[1][2] Its solubility in aqueous solutions can be influenced by the buffer composition, pH, and temperature. It is sparingly soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide.[3]

Q2: How does pH affect the solubility and stability of ergothioneine?

Ergothioneine is relatively stable across a range of pH values, including physiological pH (around 7.4) and even alkaline solutions.[4] Extreme pH conditions should be avoided to prevent potential degradation.

Q3: Is ergothioneine stable to temperature changes?

Ergothioneine is known to be relatively heat-stable.[1][3] However, prolonged exposure to high temperatures, such as boiling, can lead to degradation, which may be due to leaching when in an aqueous solution.[5][6][7] For dissolving the powder, gentle warming can be applied.

Q4: How should I store ergothioneine powder and its solutions?

  • Powder: Store the crystalline solid form of ergothioneine at -20°C for long-term stability.

  • Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, it is advised not to store them for more than one day.[3][8] Stock solutions prepared in ultrapure water can be stored at -20°C.[9]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving ergothioneine in experimental buffers.

Issue 1: Ergothioneine powder is not dissolving at the desired concentration.

Possible Cause Troubleshooting Step
Concentration exceeds solubility limit in the specific buffer. - Check the known solubility limits for your buffer (see Table 1).- If the desired concentration is high, consider preparing a more concentrated stock in a highly soluble buffer like water and then diluting it into your experimental buffer.
Insufficient mixing. - Vortex the solution for an adequate amount of time.- Use a magnetic stirrer for larger volumes.
Low temperature of the solvent. - Gently warm the solution to room temperature or slightly above (e.g., 37°C). Avoid excessive heat.
Incorrect pH of the buffer. - Ensure your buffer is at the optimal pH for your experiment and for ergothioneine stability (generally around physiological pH).

Issue 2: Ergothioneine precipitates out of the solution after initial dissolution.

Possible Cause Troubleshooting Step
Supersaturated solution. - The concentration may be too high for the solution to remain stable over time.- Try preparing a slightly lower concentration.
Change in temperature. - If the solution was warmed to dissolve, precipitation might occur upon cooling. Maintain the working solution at a stable temperature.
Interaction with other buffer components. - Some buffer components might reduce the solubility of ergothioneine. Consider using a simpler buffer system if possible.
Improper storage. - Aqueous solutions of ergothioneine are not recommended for long-term storage. Prepare fresh solutions before use.

Issue 3: Need to prepare a high-concentration stock solution.

Possible Cause Troubleshooting Step
Limited solubility in the desired final buffer. - Prepare a concentrated stock solution in a solvent where ergothioneine has high solubility, such as sterile, purified water.[2]- You can then add small volumes of this stock solution to your experimental buffer to achieve the final desired concentration. This minimizes the impact of the initial solvent on the final buffer composition.

Quantitative Data Summary

Table 1: Solubility of Ergothioneine in Common Solvents

Solvent Approximate Solubility Reference
WaterUp to 50 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3][8]
EthanolSparingly soluble[3]
Dimethyl Sulfoxide (DMSO)Sparingly soluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Ergothioneine Stock Solution in PBS (pH 7.2)

  • Materials:

    • Ergothioneine powder

    • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

    • Sterile conical tube or vial

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh out the required amount of ergothioneine powder in a sterile conical tube. For 1 mL of a 10 mg/mL solution, use 10 mg of ergothioneine.

    • Add the desired volume of sterile PBS (pH 7.2) to the tube.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to room temperature may assist in dissolution.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

    • Use the solution immediately. It is not recommended to store this solution for more than a day.[3][8]

Protocol 2: Preparation of a 50 mg/mL Ergothioneine Stock Solution in Water

  • Materials:

    • Ergothioneine powder

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • Sterile conical tube or vial

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh out the required amount of ergothioneine powder in a sterile conical tube. For 1 mL of a 50 mg/mL solution, use 50 mg of ergothioneine.

    • Add the desired volume of sterile, purified water to the tube.

    • Vortex the solution thoroughly until all the powder is dissolved.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

Ergothioneine Dissolution Workflow

Ergothioneine_Dissolution_Workflow start Start: Ergothioneine Powder weigh Weigh Powder start->weigh add_buffer Add Buffer (e.g., PBS, Water) weigh->add_buffer dissolve Dissolve: - Vortex - Gentle Warming (optional) add_buffer->dissolve check_sol Check Solubility dissolve->check_sol complete Solution Ready for Use check_sol->complete Fully Dissolved troubleshoot Troubleshoot: - Check Concentration - Adjust Conditions check_sol->troubleshoot Not Dissolved precipitate Precipitation? complete->precipitate troubleshoot->dissolve precipitate->complete No reassess Re-assess Protocol: - Lower Concentration - Use Fresh precipitate->reassess Yes

Caption: Workflow for dissolving ergothioneine.

Key Signaling Pathways Involving Ergothioneine

Ergothioneine is known to modulate several key signaling pathways involved in cellular antioxidant and anti-inflammatory responses.

Ergothioneine_Signaling_Pathways Ergothioneine Ergothioneine ROS Reactive Oxygen Species (ROS) Ergothioneine->ROS Scavenges MAPK MAPK Pathway Ergothioneine->MAPK Modulates NFkB NF-κB Pathway Ergothioneine->NFkB Inhibits Nrf2 Nrf2/ARE Pathway Ergothioneine->Nrf2 Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammatory_Cytokines Regulates NFkB->Inflammatory_Cytokines Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Upregulates

References

Ergothioneine Quantification by HPLC-UV: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of ergothioneine using HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting ergothioneine?

A1: The optimal UV wavelength for detecting ergothioneine is typically around 254 nm.[1] This wavelength provides a good balance of sensitivity and selectivity for this compound.

Q2: What are the common HPLC methods for ergothioneine quantification?

A2: The most common HPLC methods for ergothioneine quantification are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] Due to the polar nature of ergothioneine, HILIC is often preferred as it can provide better retention and resolution, especially in complex sample matrices like fermentation broth.[1]

Q3: What are some common challenges when quantifying ergothioneine in complex samples like mushroom extracts or cosmetics?

A3: A significant challenge is the co-absorption of different components in the sample matrix, which can interfere with the ergothioneine peak when using a UV-Vis detector.[2][3] This can lead to inaccurate quantification. Sample preparation techniques like solid-phase extraction (SPE) can help to clean up the sample and remove interfering compounds.[4]

Q4: How can I improve the peak shape of my ergothioneine standard?

A4: Peak tailing is a common issue. To improve peak shape, you can try adjusting the mobile phase pH. Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can help to protonate silanol groups on the column, reducing secondary interactions and improving peak symmetry.[2]

Q5: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for ergothioneine using HPLC-UV?

A5: The LOD and LOQ can vary depending on the specific method and instrument. However, one study using a HILIC-UV method reported an LOD of 63 µg/L and an LOQ of 21 µg/L.[1] Another method involving post-column derivatization reported a lower LOQ of 1.41 ppm.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-UV analysis of ergothioneine.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Ergothioneine, being a basic compound, can interact with residual silanol groups on the silica-based column, leading to tailing.[4][6] Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups and minimize these interactions.[7] Using an end-capped column can also reduce the number of available silanol groups.[6]
Column Overload Injecting too much sample can saturate the column, causing peak distortion.[7][8] Try diluting your sample or reducing the injection volume.[7]
Column Degradation An old or contaminated column can lose its efficiency and lead to poor peak shapes.[7] Try flushing the column with a strong solvent or, if necessary, replace the column.[7]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of ergothioneine, it can exist in both ionized and non-ionized forms, leading to peak tailing.[6] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Problem 2: Poor Resolution

Poor resolution occurs when the ergothioneine peak overlaps with other peaks in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry For a polar analyte like ergothioneine, a standard C18 column may not provide sufficient retention, leading to co-elution with other polar compounds at the solvent front.[2] Consider using a HILIC column which is better suited for polar compounds.[1][2]
Suboptimal Mobile Phase Composition The strength of the mobile phase can be adjusted to improve separation. For HILIC, increasing the aqueous portion of the mobile phase will decrease retention, while for RP-HPLC, increasing the organic portion will decrease retention. Experiment with different mobile phase compositions to optimize resolution.[2]
Complex Sample Matrix Co-eluting matrix components can interfere with the ergothioneine peak.[2][3] Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before injection.[4]
Column Temperature Column temperature can affect retention time and resolution.[1] Optimizing the column temperature (e.g., in the range of 25-45°C) can improve separation.[1]
Problem 3: Low Sensitivity / No Peak

This issue arises when the ergothioneine peak is very small or not detectable.

Possible Causes and Solutions:

CauseSolution
Low Analyte Concentration The concentration of ergothioneine in your sample may be below the detection limit of the method.[1] Consider concentrating your sample or using a more sensitive detection method if available.
Incorrect Detection Wavelength Ensure the UV detector is set to the absorbance maximum of ergothioneine, which is around 254 nm.[1]
Detector Lamp Issue The detector lamp may be nearing the end of its life, resulting in reduced sensitivity.[9] Check the lamp's intensity and replace it if necessary.
System Leak A leak in the HPLC system can lead to a loss of sample and consequently, a smaller or absent peak.[9] Check all fittings and connections for any signs of leakage.
Improper Mobile Phase for UV Detection If using a low UV wavelength, ensure your mobile phase components have a low UV cutoff.[10] For example, acetonitrile is a better choice than methanol for detection below 210 nm.[10]
Problem 4: Baseline Noise or Drift

An unstable baseline can make it difficult to accurately integrate peaks.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the mobile phase can cause a noisy or drifting baseline. Use HPLC-grade solvents and freshly prepared mobile phase. Degassing the mobile phase can also help.[11]
Air Bubbles in the System Air bubbles in the pump or detector cell can cause baseline disturbances.[12] Purge the pump and flush the system to remove any trapped air.
Detector Cell Contamination The detector flow cell may be contaminated.[13] Flush the flow cell with a strong, appropriate solvent.
Temperature Fluctuations Fluctuations in the ambient temperature can affect the detector and cause baseline drift.[11] Using a column oven and ensuring a stable laboratory temperature can help.[8]
Improper Mobile Phase Mixing If using a gradient, inadequate mixing of the mobile phase components can lead to baseline fluctuations.[11] Ensure the mixer is working correctly and that the mobile phase components are miscible.

Experimental Protocols

Example HILIC-UV Method for Ergothioneine Quantification

This protocol is based on a validated method for the analysis of ergothioneine in fermentation broth.[1]

  • Column: Venusil HILIC column (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/20 mmol/L ammonium acetate solution, adjusted to pH 6.0 with acetic acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection: 254 nm[1]

Standard Preparation:

  • Prepare a 400 mg/L stock solution of ergothioneine in ultrapure water.[1]

  • Store the stock solution at -20°C.[1]

  • Prepare fresh working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 5 to 400 mg/L to construct a calibration curve.[1]

Sample Preparation (for Fermentation Broth):

  • Centrifuge the fermentation broth to remove solids.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the performance of a validated HILIC-UV method for ergothioneine quantification.[1]

ParameterValue
Linearity Range5 - 400 mg/L
Correlation Coefficient (R²)0.9999
Limit of Detection (LOD)63 µg/L
Limit of Quantification (LOQ)21 µg/L
Repeatability (RSD)1.47%
Intermediate Precision (RSD)1.03%
Stability (RSD)1.66%
Recovery99.2 - 100.8%

Visualizations

Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_baseline Baseline Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_resolution Solutions for Resolution cluster_solutions_sensitivity Solutions for Sensitivity cluster_solutions_baseline Solutions for Baseline Start Identify Problem Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution Low_Sensitivity Low Sensitivity? Start->Low_Sensitivity Baseline_Noise Baseline Noise/Drift? Start->Baseline_Noise Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Yes Check_Overload Reduce Sample Load Peak_Tailing->Check_Overload Yes Check_Column_Health Check Column Health Peak_Tailing->Check_Column_Health Yes Change_Column Use HILIC Column Poor_Resolution->Change_Column Yes Optimize_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Optimize_Mobile_Phase Yes Sample_Cleanup Improve Sample Cleanup Poor_Resolution->Sample_Cleanup Yes Check_Wavelength Verify UV Wavelength (254 nm) Low_Sensitivity->Check_Wavelength Yes Check_Lamp Check Detector Lamp Low_Sensitivity->Check_Lamp Yes Check_Leaks Inspect for System Leaks Low_Sensitivity->Check_Leaks Yes Fresh_Mobile_Phase Use Fresh Mobile Phase Baseline_Noise->Fresh_Mobile_Phase Yes Degas_System Degas System Baseline_Noise->Degas_System Yes Clean_Flow_Cell Clean Detector Flow Cell Baseline_Noise->Clean_Flow_Cell Yes

Caption: Troubleshooting workflow for common HPLC-UV issues.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Ergothioneine Standards & Calibration Curve Injection Inject Sample/ Standard Standard_Prep->Injection Sample_Prep Prepare Sample (e.g., Extraction, Filtration) Sample_Prep->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for ergothioneine quantification by HPLC-UV.

References

Technical Support Center: Fungal Fermentation for Ergothioneine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving ergothioneine (EGT) yield in fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for ergothioneine in fungi?

A1: In most fungi, ergothioneine is synthesized from the amino acids L-histidine, L-cysteine, and L-methionine. The pathway primarily involves two key enzymes, Egt1 and Egt2. Egt1 is a bifunctional enzyme that first catalyzes the methylation of L-histidine to form hercynine, and then facilitates the formation of a C-S bond with L-cysteine. Subsequently, the C-S cleaving enzyme Egt2 catalyzes the formation of ergothioneine.[1]

Fungal_Ergothioneine_Biosynthesis L-Histidine L-Histidine Hercynine Hercynine L-Histidine->Hercynine Egt1 (Methyltransferase activity) S-Adenosyl-L-methionine S-Adenosyl-L-methionine S-Adenosyl-L-methionine->Hercynine Hercynylcysteine Hercynylcysteine Hercynine->Hercynylcysteine Egt1 (Sulfoxide synthase activity) L-Cysteine L-Cysteine L-Cysteine->Hercynylcysteine Ergothioneine Ergothioneine Hercynylcysteine->Ergothioneine Egt2 (C-S lyase activity)

Fungal Ergothioneine Biosynthetic Pathway

Q2: Which fungal species are commonly used for ergothioneine production?

A2: Several fungal species are known to produce ergothioneine. Commonly studied and utilized species include edible mushrooms like Pleurotus ostreatus (oyster mushroom), Lentinula edodes (shiitake), and Pleurotus eryngii (king oyster mushroom). Filamentous fungi such as Aspergillus oryzae and Trichoderma reesei have also been engineered for enhanced ergothioneine production.[2][3][4][5][6]

Q3: What are the primary strategies to enhance ergothioneine yield in fungal fermentation?

A3: The main strategies for boosting ergothioneine production include:

  • Media Optimization: Modifying the carbon and nitrogen sources, as well as supplementing with vitamins and minerals.

  • Precursor Supplementation: Adding the biosynthetic precursors L-histidine, L-cysteine, and L-methionine to the fermentation medium.

  • Genetic Engineering: Overexpressing the endogenous ergothioneine biosynthesis genes (egt1 and egt2) or introducing these genes into a host organism.

  • Fermentation Parameter Control: Optimizing physical parameters such as pH, temperature, aeration, and agitation speed.

Yield_Improvement_Strategies cluster_strategies Ergothioneine Yield Enhancement Strategies Media_Optimization Media Optimization Precursor_Supplementation Precursor Supplementation Genetic_Engineering Genetic Engineering Fermentation_Control Fermentation Parameter Control

Key Strategies for Improving Ergothioneine Yield

Troubleshooting Guide

Issue 1: Low or No Detectable Ergothioneine Production

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Fungal Strain Verify that the selected fungal strain is a known ergothioneine producer.Confirmation of the strain's capability to synthesize ergothioneine.
Suboptimal Media Composition Review and optimize the carbon and nitrogen sources in the fermentation medium. Sucrose and yeast extract are often effective.Increased biomass and/or ergothioneine production.
Incorrect Fermentation Parameters Calibrate and maintain optimal pH (typically 5.5-6.5), temperature (25-28°C), and aeration levels for the specific fungus.[4][7]Improved fungal growth and metabolic activity, leading to higher EGT yield.
Analytical Method Issues Validate the ergothioneine quantification method (e.g., HPLC). Ensure proper sample preparation and standard curve accuracy.Reliable and accurate measurement of ergothioneine concentration.

Issue 2: Stagnant or Decreasing Ergothioneine Yield After Initial Production

Possible Cause Troubleshooting Step Expected Outcome
Precursor Limitation Supplement the fermentation medium with L-histidine, L-cysteine, and/or L-methionine at various concentrations.[1][5]A significant increase in ergothioneine production following precursor addition.
Nutrient Depletion Implement a fed-batch fermentation strategy to replenish essential nutrients over time.Sustained ergothioneine production over a longer fermentation period.
Feedback Inhibition If high intracellular EGT levels are suspected, investigate strategies for its secretion or consider genetic modifications to reduce feedback inhibition.Enhanced overall yield by overcoming cellular limitations.
pH Shift During Fermentation Monitor and control the pH of the medium throughout the fermentation process, as metabolic activity can cause significant shifts.Maintained optimal conditions for enzymatic activity related to EGT biosynthesis.

Issue 3: Inconsistent Ergothioneine Yields Between Batches

Possible Cause Troubleshooting Step Expected Outcome
Inoculum Variability Standardize the inoculum preparation, including age, size, and physiological state.Reduced batch-to-batch variability and more reproducible results.
Inconsistent Sterilization Ensure consistent and thorough sterilization of the medium and fermenter to prevent contamination.Elimination of competing microorganisms that can affect fungal growth and EGT production.
Fluctuations in Raw Materials Use raw materials from the same lot or qualify new lots to ensure consistency in composition.Minimized variability in fermentation outcomes due to raw material differences.

Data on Ergothioneine Production Enhancement

Table 1: Effect of Precursor Supplementation on Ergothioneine Yield in Pleurotus eryngii

Precursor AddedConcentrationErgothioneine Content (mg/g DW)Biomass (g/L)Reference
Control (No addition)-Varies by studyVaries by study[5]
L-Histidine4 mMIncreasedIncreased[5]
L-Cysteine1 mMIncreasedIncreased[5]
L-Methionine1 mMIncreasedIncreased[5]
Amino Acid Mix (His, Cys, Met)4mM, 1mM, 1mMHigher than individual additionsHigher than control[5]

Table 2: Influence of Fermentation Parameters on Ergothioneine Production in Pleurotus eryngii

ParameterOptimal ValueErgothioneine Yield (mg/L)Reference
pH5.5 (Natural)~39.42[4]
Temperature26°CNot specified[4]
Shaking Speed180 rpmNot specified[4]
Inoculation Amount10%Not specified[4]
Culture Time7 days~39.42[4]

Table 3: Genetic Engineering Strategies for Enhanced Ergothioneine Production

Host OrganismGenetic ModificationErgothioneine TiterReference
Aspergillus oryzaeOverexpression of EGT biosynthetic genes20.03 mg/g DW[2][8]
Saccharomyces cerevisiaeExpression of fungal ERG biosynthesis pathway598 ± 18 mg/L[9][10]
Escherichia coliCo-expression of T. reesei egt1 and egt24.34 g/L (fed-batch)[3][11][12]
Escherichia coliCo-expression of N. crassa egt1 and egt24.22 g/L (fed-batch)[3][11][12]

Experimental Protocols

Protocol 1: Submerged Fermentation of Pleurotus ostreatus for Ergothioneine Production

  • Media Preparation: Prepare the fermentation medium containing (per liter): 20 g glucose, 5 g yeast extract, 2 g peptone, 0.5 g MgSO₄·7H₂O, and 1 g KH₂PO₄. Adjust the initial pH to 6.0.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with a 7-day old mycelial culture of Pleurotus ostreatus. The inoculum size should be approximately 5-10% (v/v).

  • Fermentation: Incubate the culture in a shake flask at 25°C with agitation at 150 rpm for 14-21 days.

  • Sampling and Analysis: Withdraw samples periodically to measure biomass and ergothioneine concentration.

  • Harvesting: After the fermentation period, separate the mycelia from the broth by filtration.

  • Extraction: Extract intracellular ergothioneine from the harvested mycelia using hot water or 80% ethanol.

  • Quantification: Analyze the ergothioneine content in the extract using HPLC.

Fermentation_Workflow Media_Preparation 1. Media Preparation Sterilization 2. Sterilization Media_Preparation->Sterilization Inoculation 3. Inoculation Sterilization->Inoculation Fermentation 4. Fermentation (25°C, 150 rpm) Inoculation->Fermentation Sampling 5. Sampling & Analysis Fermentation->Sampling Periodic Harvesting 6. Harvesting Fermentation->Harvesting End of Fermentation Extraction 7. Extraction Harvesting->Extraction Quantification 8. Quantification (HPLC) Extraction->Quantification

Submerged Fermentation Workflow for Ergothioneine

Protocol 2: Quantification of Ergothioneine using HPLC

  • Sample Preparation:

    • For extracellular EGT, filter the fermentation broth through a 0.22 µm syringe filter.

    • For intracellular EGT, extract from mycelia (as in Protocol 1), centrifuge to remove cell debris, and filter the supernatant.

  • HPLC System: A standard HPLC system with a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Venusil HILIC, 250 x 4.6 mm, 5 µm).[13][14][15][16][17]

    • Mobile Phase: Isocratic elution with acetonitrile and 20 mmol/L ammonium acetate solution (85:15, v/v), adjusted to pH 6.0.[13][14][15][17]

    • Flow Rate: 1.0 mL/min.[13][14][15][17]

    • Column Temperature: 40°C.[13][14][15][17]

    • Detection Wavelength: 254 nm.[13][14][15][16][17]

    • Injection Volume: 10 µL.[13][14][15][17]

  • Quantification: Prepare a standard curve using a certified ergothioneine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

References

Optimizing amino acid supplementation for ergothioneine biosynthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amino acid supplementation for ergothioneine biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid precursors for ergothioneine biosynthesis?

A1: The primary amino acid precursors for ergothioneine (EGT) biosynthesis are L-histidine, L-cysteine, and L-methionine.[1][2] L-histidine provides the core imidazole ring structure, L-cysteine contributes the essential sulfur atom, and L-methionine, typically in the form of S-adenosylmethionine (SAM), provides the methyl groups for the trimethylation of histidine.[1]

Q2: What is the general effect of supplementing the culture medium with precursor amino acids?

A2: Supplementing the culture medium with precursor amino acids generally enhances ergothioneine production.[2][3] However, the concentration of these supplements is critical. While moderate levels can significantly boost EGT yield, excessive concentrations can inhibit microbial growth and, consequently, reduce overall production.[3]

Q3: Is there an optimal concentration for amino acid supplementation?

A3: The optimal concentration of each amino acid precursor can vary depending on the specific microbial strain and fermentation conditions. However, studies have shown that combined supplementation of histidine and methionine can have an additive effect on EGT productivity.[2] For instance, in one study with E. coli, the addition of 5 mM histidine significantly enhanced EGT production.[2] It is recommended to perform a dose-response experiment for each precursor to determine the optimal concentration for your specific system.

Q4: Are there any other key nutrients or cofactors that can enhance ergothioneine biosynthesis?

A4: Yes, certain metal ions are important cofactors for the enzymes in the ergothioneine biosynthetic pathway. For example, the enzyme EgtB, which is involved in the sulfur transfer step, is iron-dependent.[2] Supplementing the fermentation medium with iron, such as ammonium ferric citrate, has been shown to have a significant positive effect on ergothioneine production.[2]

Troubleshooting Guides

Issue 1: Low or No Ergothioneine Production Despite Amino Acid Supplementation

Possible Cause Troubleshooting Step
Incorrect precursor concentrations Optimize the concentration of each amino acid (L-histidine, L-cysteine, L-methionine) individually and in combination. High concentrations can be toxic to the cells.
Sub-optimal fermentation conditions Verify and optimize key fermentation parameters such as pH, temperature, and dissolved oxygen levels. The optimal range for these parameters can be strain-dependent.
Feedback inhibition of biosynthetic pathway High intracellular concentrations of ergothioneine or its precursors can inhibit key enzymes in the biosynthetic pathway. Consider strategies like fed-batch fermentation to maintain optimal precursor levels without causing toxicity or feedback inhibition. Overexpressing efflux pumps can also mitigate feedback inhibition by exporting ergothioneine out of the cell.[4]
Insufficient cofactor availability Ensure that essential cofactors, such as iron for the EgtB enzyme, are present in sufficient quantities in the fermentation medium.[2]
Low expression or activity of biosynthetic enzymes If using a genetically engineered strain, verify the expression and soluble expression of the ergothioneine biosynthesis genes (e.g., egtA, egtB, egtC, egtD, egtE).[5][6] Codon optimization and the use of strong promoters can enhance protein expression.

Issue 2: Poor Cell Growth After Amino Acid Supplementation

Possible Cause Troubleshooting Step
Amino acid toxicity High concentrations of certain amino acids, particularly methionine, can be inhibitory to cell growth.[3] Reduce the initial concentration of the supplemented amino acids and consider a fed-batch strategy to maintain lower, non-toxic levels throughout the fermentation.
Imbalance in nutrient medium The addition of high levels of amino acids can alter the carbon-to-nitrogen ratio of the medium, which can negatively impact cell growth. Re-evaluate and optimize the overall composition of the fermentation medium.
Metabolic burden from precursor assimilation The uptake and metabolism of supplemented amino acids can impose a metabolic burden on the cells. Ensure that the primary carbon and energy sources are not limiting.

Quantitative Data on Amino Acid Supplementation

The following table summarizes the effects of different amino acid supplementation strategies on ergothioneine production from various studies.

Organism Supplement(s) Concentration Ergothioneine Yield Reference
Escherichia coliL-Histidine5 mM240 mg/L[2]
Escherichia coliL-Histidine + L-Methionine5 mM each275 mg/L[2]
Ganoderma neo-japonicumL-Methionine4 mM~1.7 mg/L[3]

Experimental Protocols

Protocol 1: Quantification of Ergothioneine in Fermentation Broth by HPLC

This protocol provides a general method for the quantification of ergothioneine using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Sample Preparation:

  • Centrifuge the fermentation broth to separate the supernatant and the cell pellet.

  • To analyze extracellular ergothioneine, filter the supernatant through a 0.22 µm syringe filter.

  • To analyze intracellular ergothioneine, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and then lyse the cells using methods such as sonication or bead beating in a suitable extraction buffer. Centrifuge the lysate and filter the supernatant.

2. HPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating the polar ergothioneine molecule.[7]

  • Mobile Phase: A typical mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at approximately 254 nm.

  • Standard Curve: Prepare a standard curve using a certified ergothioneine standard of known concentrations to quantify the amount in the samples.

3. Data Analysis:

  • Integrate the peak area corresponding to ergothioneine in the chromatograms of the samples.

  • Calculate the concentration of ergothioneine in the samples by comparing the peak areas to the standard curve.

Visualizations

Ergothioneine Biosynthetic Pathway (Fungal)

Ergothioneine_Biosynthesis cluster_step1 Step 1: Trimethylation cluster_step2 Step 2: Sulfur Transfer cluster_step3 Step 3: C-S Lyase Reaction Histidine L-Histidine Hercynine Hercynine (N-α-trimethylhistidine) Histidine->Hercynine EgtD/Egt1 SAM S-Adenosyl- methionine (SAM) SAH S-Adenosyl- homocysteine (SAH) SAM->SAH 3x Hercynylcysteine_sulfoxide Hercynylcysteine sulfoxide Hercynine->Hercynylcysteine_sulfoxide EgtB/Egt1 Cysteine L-Cysteine Cysteine->Hercynylcysteine_sulfoxide Ergothioneine Ergothioneine Hercynylcysteine_sulfoxide->Ergothioneine EgtE/Egt2

Caption: Fungal ergothioneine biosynthetic pathway.

Experimental Workflow for Optimizing Amino Acid Supplementation

Optimization_Workflow Start Start: Select microbial strain Single_AA Single Amino Acid Dose-Response Start->Single_AA Analyze_1 Measure Ergothioneine and Cell Growth Single_AA->Analyze_1 Identify_Optimal Identify Optimal Range for Each Amino Acid Analyze_1->Identify_Optimal Combined_AA Combined Amino Acid Optimization (e.g., DoE) Identify_Optimal->Combined_AA Analyze_2 Measure Ergothioneine and Cell Growth Combined_AA->Analyze_2 Final_Conditions Determine Optimal Supplementation Strategy Analyze_2->Final_Conditions Scale_Up Scale-up Fermentation Final_Conditions->Scale_Up Troubleshooting_Low_Yield Start Low Ergothioneine Yield Check_Growth Is Cell Growth Normal? Start->Check_Growth Check_Precursors Are Precursors at Optimal Concentrations? Check_Growth->Check_Precursors Yes Optimize_Growth Optimize Growth Conditions (pH, Temp, Media) Check_Growth->Optimize_Growth No Check_Cofactors Are Cofactors (e.g., Iron) Sufficient? Check_Precursors->Check_Cofactors Yes Optimize_Precursors Adjust Precursor Concentrations (Fed-batch) Check_Precursors->Optimize_Precursors No Check_Enzymes Is Enzyme Expression and Activity Adequate? Check_Cofactors->Check_Enzymes Yes Add_Cofactors Supplement with Necessary Cofactors Check_Cofactors->Add_Cofactors No Enhance_Enzymes Enhance Gene Expression (e.g., stronger promoter) Check_Enzymes->Enhance_Enzymes No Resolution Yield Improved Check_Enzymes->Resolution Yes Optimize_Growth->Check_Growth Optimize_Precursors->Check_Precursors Add_Cofactors->Check_Cofactors Enhance_Enzymes->Check_Enzymes

References

Challenges in ergothioneine extraction from complex samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ergothioneine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of isolating ergothioneine from various biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during ergothioneine extraction and analysis.

ProblemPotential Cause(s)Suggested Solution(s)
Low Ergothioneine Yield Incomplete Cell Lysis: Ergothioneine is an intracellular compound.- For mushroom/fungal samples, ensure thorough homogenization or grinding (e.g., in liquid nitrogen).- Consider using enzymatic digestion (e.g., lyticase for yeast) or physical disruption methods like sonication or bead beating.
Suboptimal Extraction Solvent: The polarity and composition of the solvent may not be ideal for your sample matrix.- For mushrooms, hot water (75-100°C) or aqueous ethanol (60-80%) are effective.[1]- For blood components, protein precipitation with a polar organic solvent like acetonitrile is a common and effective method.[2][3]
Degradation of Ergothioneine: Although generally stable, prolonged exposure to harsh conditions or certain ions can lead to degradation.- Avoid prolonged boiling times; for hot water extraction, 10-60 minutes is typically sufficient.[4][5]- Be aware that the presence of Cu2+ ions can decrease ergothioneine concentration.[6]- Store samples and extracts at low temperatures (-20°C or -80°C) and protect from light to minimize degradation during storage.[7][8]
High Signal Variability in LC-MS/MS Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of ergothioneine.- Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).- Optimize chromatographic separation to resolve ergothioneine from interfering compounds.- Use a stable isotope-labeled internal standard (e.g., L-ergothioneine-d9) to compensate for matrix effects.[2][9]
Inconsistent Sample Preparation: Variability in protein precipitation or extraction steps can lead to inconsistent results.- Ensure precise and consistent solvent-to-sample ratios during protein precipitation.- Vortex and centrifuge all samples under the same conditions to ensure uniform processing.
Peak Tailing or Splitting in Chromatography Poor Sample Solubility: The sample may not be fully soluble in the injection solvent.- Ensure the injection solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase.
Column Contamination or Degradation: Buildup of matrix components on the column can affect peak shape.- Use a guard column to protect the analytical column.- Implement a column washing procedure between sample batches.
Inaccurate Quantification Interference from Co-eluting Compounds: Other molecules in the sample may have a similar mass-to-charge ratio.- Use a high-resolution mass spectrometer for better mass accuracy.- Optimize MS/MS transitions to ensure specificity for ergothioneine. The transition m/z 230 > 127 is commonly used.[2][3]
Improper Calibration Curve: The calibration standards may not be matrix-matched to the samples.- Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to account for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for ergothioneine from mushroom samples?

Hot water and aqueous ethanol (typically 70%) are the most commonly used and effective solvents for extracting ergothioneine from mushrooms.[1] Hot water extraction is advantageous due to its simplicity, low cost, and safety.[4] The optimal temperature for hot water extraction is often between 75°C and 100°C.[1][5]

Q2: How can I remove interfering compounds like proteins from my blood samples?

A simple and effective method for removing proteins from plasma, serum, or red blood cell lysates is protein precipitation.[2] Adding a threefold volume of cold acetonitrile to the sample, followed by vortexing and centrifugation, will precipitate the majority of proteins, leaving ergothioneine in the supernatant for analysis.[2][3]

Q3: Is ergothioneine stable during sample processing and storage?

Ergothioneine is relatively stable, particularly to heat, light, and changes in pH.[6] However, significant losses can occur with prolonged boiling.[7] For long-term storage, it is recommended to keep extracts and samples frozen at -20°C or below.[7][8] Repeated freeze-thaw cycles should be avoided.

Q4: Why is LC-MS/MS the preferred method for ergothioneine quantification?

LC-MS/MS is preferred due to its high sensitivity and specificity. Complex samples contain numerous compounds that can interfere with other detection methods like UV-Vis spectrophotometry. LC-MS/MS can separate ergothioneine from these interferences and provide accurate quantification, especially when using a stable isotope-labeled internal standard.[2]

Q5: What are typical ergothioneine concentrations in human blood?

Ergothioneine concentrations are significantly higher in red blood cells than in plasma. Based on one study, the mean concentration of L-ergothioneine in the plasma of healthy subjects was 107.4 ± 20.5 ng/mL, while in erythrocytes it was 1285.0 ± 1363.0 ng/mL.[2][3]

Quantitative Data Summary

The following table summarizes ergothioneine yields and recovery rates from various studies.

Sample MatrixExtraction MethodErgothioneine Yield/ConcentrationRecovery Rate (%)Reference
Pleurotus eryngiiHot Water Extraction (75°C, 5 min)0.86 mg/g dry weightNot Reported[1]
Pleurotus citrinopileatusHot Water Extraction (75°C, 5 min)3.73 mg/g dry weightNot Reported[1]
Pleurotus ostreatus MyceliaOptimized Hot Water Extraction (87.5°C, 10 min)Up to 97.1% extraction ratioNot Reported[4]
Human PlasmaProtein Precipitation (Acetonitrile)107.4 ± 20.5 ng/mL94.5 - 101.0 (Accuracy)[2]
Human ErythrocytesProtein Precipitation (Acetonitrile)1285.0 ± 1363.0 ng/mL94.5 - 101.0 (Accuracy)[2]
CosmeticsMethanol ExtractionNot Applicable85.3 - 96.2[10]

Experimental Protocols

Protocol 1: Hot Water Extraction of Ergothioneine from Mushroom Samples

This protocol is adapted from methods for extracting ergothioneine from Pleurotus species.[1][4]

  • Sample Preparation: Freeze-dry fresh mushroom samples and grind them into a fine powder.

  • Extraction:

    • Weigh 1 g of the mushroom powder into a flask.

    • Add distilled water at a solid-to-liquid ratio of 1:25 (w/v).

    • Place the flask in a shaking water bath at 87.5°C.

    • Incubate for 10 minutes with constant agitation (e.g., 200 rpm).

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter before analysis by LC-MS/MS.

Protocol 2: Ergothioneine Extraction from Human Plasma/Erythrocytes for LC-MS/MS

This protocol is based on a validated method for quantifying L-ergothioneine in human blood components.[2][3]

  • Sample Preparation:

    • For Plasma: Collect whole blood in EDTA tubes and centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

    • For Erythrocytes: After removing the plasma and buffy coat, wash the remaining red blood cells (RBCs) three times with an equal volume of cold phosphate-buffered saline (PBS). Lyse the washed RBCs by adding an equal volume of deionized water.

  • Protein Precipitation:

    • To 100 µL of plasma or RBC lysate in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (L-ergothioneine-d9).

    • Vortex vigorously for 1 minute.

  • Clarification:

    • Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Analysis: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Extraction_Workflow Ergothioneine Extraction & Analysis Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Sample Complex Sample (e.g., Mushroom, Blood) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction (e.g., Hot Water, Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation (Remove Solids) Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Cleanup Optional Cleanup (e.g., SPE) Supernatant->Cleanup Analysis LC-MS/MS Analysis Supernatant->Analysis Direct Injection Cleanup->Analysis Quantification Data Quantification Analysis->Quantification Troubleshooting_Logic Troubleshooting Common Extraction Issues Start Experiment Start Problem Problem Encountered: Low Yield / High Variability Start->Problem CheckLysis Is Cell Lysis Complete? Problem->CheckLysis ImproveLysis Action: Improve Homogenization (e.g., Sonication, Grinding) CheckLysis->ImproveLysis No CheckSolvent Is Extraction Solvent Optimal? CheckLysis->CheckSolvent Yes ImproveLysis->CheckLysis ChangeSolvent Action: Test Different Solvents (e.g., Water vs. Ethanol) CheckSolvent->ChangeSolvent No CheckMatrix Are Matrix Effects Suspected? CheckSolvent->CheckMatrix Yes ChangeSolvent->CheckSolvent AddIS Action: Use Isotope-Labeled Internal Standard & Matrix-Matched Calibrants CheckMatrix->AddIS Yes Success Problem Resolved CheckMatrix->Success No AddIS->Success

References

Technical Support Center: Method Validation for Aqueous Normal Phase Chromatography of Ergothioneine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of ergothioneine analysis using aqueous normal phase chromatography (ANPC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is aqueous normal phase chromatography (ANPC) or HILIC recommended for ergothioneine analysis?

Ergothioneine is a highly polar, hydrophilic zwitterionic compound.[1] This makes it poorly retained on traditional reversed-phase (RP) columns, leading to issues like co-elution with the solvent front and inadequate separation from other polar matrix components.[1] ANPC and Hydrophilic Interaction Liquid Chromatography (HILIC) utilize a polar stationary phase and a mobile phase with a high organic content, which allows for the retention and separation of polar compounds like ergothioneine.[1][2]

Q2: What is the difference between ANPC and HILIC?

While both techniques are suitable for polar analytes, they can differ in their stationary phases and retention mechanisms. HILIC typically involves a water-rich layer formed on the surface of a polar stationary phase, leading to a liquid-liquid partitioning mechanism.[2] ANPC, particularly with silica hydride-based columns, can offer different selectivity and faster equilibration times.[1]

Q3: What are the typical columns and mobile phases used for ergothioneine analysis?

Commonly used columns include those with silica hydride or amide-based stationary phases.[1][3][4] For example, a Cogent Diamond Hydride column has been shown to provide good retention and peak shape for ergothioneine.[1] Mobile phases typically consist of a gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency for mass spectrometry detection.[1][2]

Q4: What are the key validation parameters to consider for an ergothioneine ANPC method?

A comprehensive method validation should include an assessment of:

  • Specificity/Selectivity: Ensuring that the ergothioneine peak is free from interference from other matrix components.

  • Linearity: Demonstrating a proportional relationship between the detector response and the concentration of ergothioneine over a defined range.

  • Accuracy (Recovery): The closeness of the measured concentration to the true concentration, often assessed by spiking samples with a known amount of ergothioneine.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement between multiple measurements of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of ergothioneine that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of ergothioneine by ANPC/HILIC.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My ergothioneine peak is tailing. What are the possible causes and solutions?

  • Cause: Secondary interactions between the basic ergothioneine molecule and acidic residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[5][6]

  • Solution 1: Adjust Mobile Phase pH: Operating at a lower pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][5]

  • Solution 2: Use a Different Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups.[5] If tailing persists, consider a column with a different stationary phase chemistry.

  • Solution 3: Check for Column Contamination or Degradation: A blocked column frit or a void in the column bed can lead to poor peak shape.[7] Try back-flushing the column (if permitted by the manufacturer) or replacing it with a new one.[5]

Problem: Inconsistent Retention Times

Q: The retention time for my ergothioneine peak is drifting. How can I improve its stability?

  • Cause: ANPC and HILIC methods can be sensitive to small changes in mobile phase composition and column temperature. Insufficient column equilibration is a frequent cause of retention time drift.

  • Solution 1: Ensure Proper Column Equilibration: The equilibration time for ANPC/HILIC columns can be longer than for reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Solution 2: Control Column Temperature: Use a thermostated column compartment to maintain a consistent temperature (e.g., 30°C or 40°C).[1][2] While temperature may not always dramatically change separation, it is crucial for ensuring the repeatability of retention times.[1]

  • Solution 3: Prepare Fresh Mobile Phase: The composition of the aqueous-organic mobile phase can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phases daily.

Problem: Low Sensitivity or Poor Signal-to-Noise

Q: I am having trouble detecting low concentrations of ergothioneine. How can I improve the sensitivity of my method?

  • Cause: Low sensitivity can be due to a variety of factors, including matrix effects, suboptimal detection parameters, or issues with sample preparation.

  • Solution 1: Optimize Sample Preparation: Develop an effective extraction and clean-up procedure to remove interfering matrix components.[8] This is particularly important for complex samples like mushroom extracts or cosmetics.[3][8]

  • Solution 2: Address Matrix Effects: The co-eluting matrix components can suppress the ionization of ergothioneine in mass spectrometry detection.[3][9] Using a matrix-matched calibration curve or an internal standard can help to compensate for these effects.[3]

  • Solution 3: Enhance Detection: If using UV detection, ensure you are monitoring at the appropriate wavelength (around 254 nm).[1][2] For higher sensitivity and selectivity, consider using a mass spectrometer (LC-MS).[8]

Problem: Poor Recovery

Q: My recovery experiments show low and inconsistent results. What could be the reason?

  • Cause: Poor recovery can be due to inefficient sample extraction, degradation of ergothioneine during sample processing, or losses during sample filtration.

  • Solution 1: Optimize Extraction Solvent and Procedure: Ensure the chosen extraction solvent (e.g., methanol, ethanol, or water) and method (e.g., sonication, vortexing) are effective for your specific sample matrix.[1][3]

  • Solution 2: Assess Ergothioneine Stability: Ergothioneine is generally stable, but its stability in your specific sample matrix and storage conditions should be verified.[10]

  • Solution 3: Check for Adsorption: Ergothioneine may adsorb to certain types of filter materials. If filtering samples, perform a filter validation study to ensure no significant loss of the analyte.

Data Presentation: Method Validation Parameters

The following tables summarize typical method validation parameters for the analysis of ergothioneine using ANPC/HILIC methods, as reported in various studies.

Table 1: Linearity, LOD, and LOQ

MethodMatrixLinearity RangeCorrelation Coefficient (r²)LODLOQ
HILIC-HPLC/UV[2]Fermentation Broth5 - 400 mg/L0.999963 µg/LNot Reported
UPLC-MS/MS[3]Cosmetics5 - 200 ng/mL> 0.99925 - 50 µg/kg50 - 100 µg/kg
ANPC-HPLC/UV[1]Mushrooms0.01 - 0.1 mg/mLNot ReportedNot ReportedNot Reported

Table 2: Accuracy and Precision

MethodMatrixRecoveryPrecision (RSD%)
HILIC-HPLC/UV[2]Fermentation Broth99.2 - 100.8%1.03 - 1.66%
UPLC-MS/MS[3]Cosmetics85.3 - 96.2%0.84 - 2.08%
LC-MS[8]Mushrooms75.0 - 85.0%< 15%

Experimental Protocols

Protocol: ANPC-HPLC/UV Analysis of Ergothioneine in Mushroom Extract

This protocol is a representative example based on a validated method.[1]

1. Sample Preparation: a. Pulverize a dried mushroom sample. b. Extract a known amount of the powder with a suitable solvent (e.g., water or ethanol). c. Evaporate the extract to dryness and reconstitute in a known volume of ethanol.[1] d. Filter the reconstituted sample through a 0.45 µm nylon membrane filter prior to injection.[1]

2. HPLC Conditions:

  • Column: Cogent Diamond Hydride (DH), 100 x 4.6 mm[1]
  • Mobile Phase A: Deionized water with 0.1% formic acid[1]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
  • Flow Rate: 1 mL/min[1]
  • Column Temperature: 30°C[1]
  • Detection: UV at 254 nm[1]
  • Injection Volume: 10 µL

3. Gradient Elution Program:

Time (min)% Mobile Phase B
090
660
760
850
950
1090
1290

4. Standard Preparation: a. Prepare a stock solution of ergothioneine standard at 1 mg/mL in ethanol.[1] b. Prepare a series of calibration standards by diluting the stock solution in ethanol to cover the desired concentration range (e.g., 0.01 - 0.1 mg/mL).[1]

Visualizations

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow cluster_peak Peak Shape Solutions cluster_retention Retention Time Solutions cluster_sensitivity Sensitivity Solutions start Identify Chromatographic Issue peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Drift start->retention_time sensitivity Low Sensitivity start->sensitivity adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph check_column Check/Replace Column peak_shape->check_column equilibrate Ensure Proper Equilibration retention_time->equilibrate temp_control Control Column Temperature retention_time->temp_control optimize_sample_prep Optimize Sample Prep sensitivity->optimize_sample_prep check_matrix Address Matrix Effects sensitivity->check_matrix optimize_detection Optimize Detector sensitivity->optimize_detection

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: ANPC Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Filtration) injection Inject Sample/Standard sample_prep->injection standard_prep Standard Preparation standard_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation ANPC Separation injection->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Step-by-step workflow for ergothioneine analysis by ANPC.

References

Refining sample preparation for ergothioneine analysis in tissue.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample preparation for the analysis of ergothioneine in tissue.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in tissue sample preparation for ergothioneine analysis?

The most critical step is the initial homogenization and extraction process. Incomplete cell lysis and extraction will lead to artificially low and variable ergothioneine measurements. The choice of homogenization method and extraction solvent is crucial for obtaining accurate and reproducible results.

Q2: Which extraction solvent is best for isolating ergothioneine from tissues?

The optimal extraction solvent can depend on the tissue type and the analytical method. However, due to ergothioneine's high polarity, aqueous-based extraction methods are generally preferred.

  • Hot water extraction: This method is simple, cost-effective, and has been shown to be efficient for extracting ergothioneine from various samples.[1]

  • Aqueous methanol or ethanol (e.g., 70-80%): These solvents are effective at precipitating proteins while extracting small polar molecules like ergothioneine.

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA): Dilute acid solutions are commonly used to deproteinize samples and can be effective for ergothioneine extraction. However, the acid must be neutralized or removed before analysis, especially for LC-MS applications.

Q3: How should I store my tissue samples before ergothioneine analysis?

For long-term storage, it is recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. This minimizes potential degradation of ergothioneine. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity. For short-term storage, keeping samples on ice is acceptable.

Q4: Is ergothioneine stable during sample preparation?

Ergothioneine is a relatively stable molecule, particularly its thione tautomer which predominates at physiological pH. It exhibits good stability under various conditions including light, heat, and acidic or basic environments. However, the presence of certain metal ions, like Cu2+, may lead to its degradation.[2] One study demonstrated the stability of ergothioneine in red blood cell extracts for up to 6 hours at room temperature.[3]

Q5: What are the most common analytical techniques for quantifying ergothioneine in tissues?

The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS.

  • HPLC-UV: This method is robust and widely available. Ergothioneine has a characteristic UV absorbance maximum around 254-257 nm.

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices like tissue homogenates.[4][5] It allows for the accurate quantification of low levels of ergothioneine and can help to mitigate matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Ergothioneine Recovery Incomplete tissue homogenization.Ensure the tissue is completely disrupted. Consider using a more rigorous homogenization method such as bead beating or probe sonication in addition to manual grinding.
Inefficient extraction.Optimize the extraction solvent and protocol. Increase the solvent-to-tissue ratio, extend the extraction time, or perform sequential extractions.
Ergothioneine degradation.Minimize sample processing time and keep samples on ice throughout the procedure. Ensure all solutions are fresh and of high quality.
High Variability Between Replicates Inconsistent homogenization.Standardize the homogenization procedure for all samples, including time, speed, and equipment settings.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes.
Matrix effects in LC-MS analysis.Dilute the sample extract, use a matrix-matched calibration curve, or employ an isotopically labeled internal standard for ergothioneine.[6][7]
Peak Tailing or Poor Peak Shape in HPLC Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure ergothioneine is in a single ionic state.
Column contamination.Wash the column with a strong solvent or replace it if necessary.
Interfering Peaks in the Chromatogram Co-elution of other tissue components.Optimize the chromatographic gradient to improve the separation of ergothioneine from interfering compounds.
Contamination from reagents or equipment.Use high-purity solvents and thoroughly clean all equipment before use.

Experimental Protocols

Protocol 1: Ergothioneine Extraction from Solid Tissues (Liver, Kidney, Brain)
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Keep the tissue on dry ice to prevent thawing.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled 2 mL tube containing ceramic beads.

    • Add 500 µL of ice-cold extraction buffer (e.g., 80% methanol in water).

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6000 rpm), ensuring the sample remains cold.

    • Alternatively, use a probe sonicator on ice.

  • Extraction:

    • Incubate the homogenate on a shaker for 1 hour at 4°C.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Sample Clarification:

    • Carefully collect the supernatant.

    • For LC-MS analysis, it is recommended to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analysis:

    • The clarified extract is now ready for analysis by HPLC-UV or LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Ergothioneine
  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar ergothioneine molecule. A C18 column can also be used with an appropriate mobile phase.

  • Mobile Phase:

    • A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

    • For a C18 column, a mobile phase of water and acetonitrile with 0.1% formic acid can be used.[1]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for ergothioneine is m/z 230.1, and a common product ion is m/z 127.0.

Quantitative Data Summary

Table 1: Ergothioneine Levels in Various Mouse Tissues

TissueErgothioneine Concentration (nmol/g wet weight)
Liver~45
Kidney~35
Heart~10
Brain~1
Skeletal MuscleNot Detected

Data adapted from a study using 1H NMR spectroscopy. The ratios of ergothioneine levels were approximately 0:1:10:35:45 for skeletal muscle, brain, heart, kidney, and liver, respectively.[8]

Table 2: Recovery of Ergothioneine from Mushroom Samples using LC-MS

Mushroom SpeciesExtraction Recovery (%)
Agaricus bisporus75.0 - 85.0
Pleurotus spp.75.0 - 85.0

This data from mushroom analysis provides an expected range for extraction efficiency.[1] Recovery in mammalian tissues may vary and should be determined empirically.

Visualizations

experimental_workflow tissue_collection Tissue Collection (Flash-freeze in liquid N2) homogenization Homogenization (e.g., Bead Beating) tissue_collection->homogenization extraction Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration (0.22 µm filter) supernatant_collection->filtration analysis LC-MS/MS Analysis filtration->analysis signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ergothioneine_ext Ergothioneine octn1 OCTN1 (SLC22A4) Transporter ergothioneine_ext->octn1 Uptake ergothioneine_int Ergothioneine octn1->ergothioneine_int ros Reactive Oxygen Species (ROS) ergothioneine_int->ros Scavenges cell_protection Cellular Protection ergothioneine_int->cell_protection Promotes oxidative_damage Oxidative Damage (Lipids, Proteins, DNA) ros->oxidative_damage Causes

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Ergothioneine and Glutathione

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of cellular defense mechanisms, the roles of endogenous and diet-derived antioxidants are of paramount importance. Among these, the sulfur-containing molecules L-ergothioneine (EGT) and glutathione (GSH) are central to maintaining redox homeostasis. While both are potent antioxidants, they possess distinct origins, mechanisms, and physiological dispositions. Glutathione, often termed the "master antioxidant," is a tripeptide synthesized in nearly all cells of the human body.[1][2][3] In contrast, ergothioneine is a unique amino acid derivative that humans cannot synthesize; it is obtained exclusively from dietary sources such as mushrooms and certain grains.[2][4] This guide provides a detailed, evidence-based comparison of their antioxidant capacities, supported by experimental data, to inform research and therapeutic development.

Mechanisms of Antioxidant Action

Ergothioneine and glutathione employ different yet sometimes complementary strategies to protect cells from oxidative damage.

Ergothioneine (EGT): The Stable and Specific Protector

EGT's protective capabilities are defined by its unique chemical structure and specific biological handling. At physiological pH, it exists predominantly in its stable thione form, which makes it highly resistant to autooxidation compared to thiol-based antioxidants like glutathione.[4][5] Its primary antioxidant functions include:

  • Direct Radical Scavenging: EGT is a versatile scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, peroxyl radicals, peroxynitrite, and singlet oxygen.[6][7][8]

  • Metal Chelation: It can chelate divalent metal ions such as copper and iron, forming redox-inactive complexes.[7][9] This action prevents the generation of highly damaging hydroxyl radicals via the Fenton reaction.[9]

  • Specific Cellular Uptake: Humans and other mammals possess a highly specific transporter for EGT, known as the Organic Cation Transporter Novel Type 1 (OCTN1 or SLC22A4).[10][11] This transporter actively accumulates EGT in cells and tissues prone to high levels of oxidative stress, such as erythrocytes, liver, and kidneys, where it is retained for extended periods.[8][10][12]

  • Regulation of Antioxidant Pathways: Evidence suggests EGT may also exert its effects by modulating key cellular defense pathways, such as the Nrf2 signaling pathway, to enhance the expression of other antioxidant enzymes.[4][9]

Glutathione (GSH): The Master Cellular Workhorse

GSH is the most abundant non-protein thiol in mammalian cells and is central to a multitude of protective processes.[1][2] Its critical roles are:

  • Enzymatic Cofactor: A primary function of GSH is to act as a co-substrate for the enzyme glutathione peroxidase (GPx).[2][13] GPx catalyzes the reduction of harmful hydrogen peroxide and lipid peroxides to water and lipid alcohols, respectively, during which GSH is oxidized to glutathione disulfide (GSSG).[13]

  • Redox Buffer: The ratio of reduced GSH to its oxidized form (GSH/GSSG) is a key indicator of cellular oxidative stress.[14] The enzyme glutathione reductase (GR) regenerates GSH from GSSG, a process dependent on NADPH, thus maintaining a high GSH/GSSG ratio in healthy cells.[14][15]

  • Detoxification: GSH is crucial for phase II detoxification reactions, where it conjugates with xenobiotics and toxins, facilitating their excretion from the body.[2]

  • Regeneration of Other Antioxidants: It plays a role in recycling other antioxidants, such as vitamins C and E, to their active, reduced forms.[2]

Data Presentation: Quantitative Comparison

The following tables summarize experimental data comparing the antioxidant performance of ergothioneine and glutathione.

Table 1: In Vitro Radical Scavenging Capacity

This table presents data from a study using the Total Oxyradical Scavenging Capacity (TOSC) assay, which measures the ability of an antioxidant to neutralize specific free radicals. Higher TOSC units indicate greater scavenging capacity.

Free RadicalErgothioneine (TOSC Units)Glutathione (GSH) (TOSC Units)Reference AntioxidantFinding
Peroxyl Radicals 5.53 ± 1.27Not specifiedTrolox (4.4 ± 0.6)EGT was 25% more active than Trolox.
Hydroxyl Radicals 0.34 ± 0.09Not specifiedUric Acid (0.21 ± 0.04)EGT was 60% more active than Uric Acid.
Peroxynitrite 5.2 ± 1.0Not specifiedUric Acid (4.7 ± 0.9)EGT was 10% more active than Uric Acid.

Data sourced from Franzoni et al., Biomedicine & Pharmacotherapy, 2006.[6]

Table 2: Cellular Protective Effects in UVB-Irradiated Human Skin Fibroblasts (Hs68 cells)

This table compares the ability of EGT and GSH to mitigate UVB-induced cellular damage.

ParameterErgothioneine (1-50 µM)Glutathione (10-100 µM)Key Observation
Inhibition of ROS Production Dose-dependent inhibition observed.Dose-dependent inhibition observed.Both antioxidants effectively reduce UVB-induced ROS.[16]
Inhibition of MMP-1 Production 74.87% to 90.03% inhibition.22.15% to 68.35% inhibition.Ergothioneine showed a greater inhibitory effect on MMP-1.[16]
Restoration of Type 1 Procollagen Showed better restoration capacity.Showed lower restoration capacity than EGT.Ergothioneine was more effective in restoring collagen levels post-UVB exposure.[16]

Data sourced from Lee et al., Processes, 2021.[16]

Table 3: Comparative Physicochemical and Biological Properties

PropertyErgothioneine (EGT)Glutathione (GSH)
Primary Source Dietary (e.g., mushrooms, grains).[2]Endogenously synthesized.[1][2]
Cellular Uptake Specific transporter: OCTN1 (SLC22A4).[10][11]Multiple transport systems.[5]
Chemical Form Thione (at physiological pH).[4]Thiol.[4]
Autooxidation Highly resistant.[4][5]More susceptible to oxidation.[12]
Primary Mechanism Direct radical scavenger, metal chelator.[7][8]Enzymatic cofactor (GPx), redox buffer.[2][13]
Cellular Half-life Long (up to 30 days suggested).[12]Short (≤ 1 day).[5]

Experimental Protocols

1. Total Oxyradical Scavenging Capacity (TOSC) Assay

This method quantifies the antioxidant activity of a compound against specific free radicals by measuring its ability to inhibit the oxidation of a target molecule.[6]

  • Principle: The assay measures the inhibition of the oxidation of α-keto-γ-methiolbutyric acid (KMBA) into ethylene gas by different oxyradicals. The amount of ethylene produced is quantified by gas chromatography.

  • Radical Generation:

    • Peroxyl Radicals: Generated by the thermal decomposition of 2,2'-azobis(2-methylpropionamidine) dihydrochloride (ABAP).

    • Hydroxyl Radicals: Generated via the Fenton reaction (Fe³⁺ + ascorbate).

    • Peroxynitrite: Generated from the decomposition of 3-morpholinosydnonimine (SIN-1).

  • Procedure:

    • The antioxidant compound (EGT, GSH, or reference) is incubated with KMBA in a sealed vial.

    • A radical generator is added to initiate the oxidation of KMBA.

    • The reaction mixture is incubated at 37°C.

    • At specific time intervals, headspace gas samples are withdrawn and analyzed by a gas chromatograph to measure ethylene production.

    • The TOSC value is calculated by integrating the area under the kinetic curve and is expressed in units relative to a control (reaction without antioxidant).

2. Cellular Antioxidant Assay in UVB-Irradiated Fibroblasts

This protocol assesses the ability of an antioxidant to protect cultured human skin cells from damage induced by UVB radiation.[16]

  • Cell Culture: Human dermal fibroblasts (e.g., Hs68 cell line) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.

  • UVB Irradiation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation (e.g., 150 mJ/cm²).

  • Antioxidant Treatment: Immediately after irradiation, the cells are incubated in a fresh medium containing various concentrations of the test antioxidants (EGT or GSH) for a defined period (e.g., 24-48 hours).

  • Endpoint Measurements:

    • Cell Viability: Assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

    • Intracellular ROS Levels: Measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Fluorescence is quantified using a plate reader or flow cytometry.

    • MMP-1 Secretion: The amount of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, secreted into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Procollagen Synthesis: The level of type 1 procollagen in the culture medium is measured by ELISA to assess the impact on collagen production.

Visualizations

Ergothioneine_Pathway cluster_source Dietary Source cluster_cell Cell Diet Ergothioneine (e.g., from Mushrooms) OCTN1 OCTN1 Transporter (SLC22A4) Diet->OCTN1 Uptake EGT_in Intracellular Ergothioneine OCTN1->EGT_in ROS ROS / RNS (e.g., •OH, ONOO⁻) EGT_in->ROS Scavenges Metals Metal Ions (Fe²⁺, Cu²⁺) EGT_in->Metals Chelates Protection Cellular Protection (DNA, Proteins, Lipids) EGT_in->Protection Protects ROS->Protection Damages Metals->Protection Damages

Caption: Ergothioneine uptake and its direct antioxidant mechanisms within the cell.

Glutathione_Pathway cluster_synthesis Synthesis cluster_recycling Redox Cycling AA Glutamate + Cysteine + Glycine GSH GSH (Reduced Glutathione) AA->GSH Two-step enzymatic synthesis GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR H2O2 H₂O₂ H2O2->GPx H2O 2H₂O GPx->GSSG GPx->H2O GR->GSH Regenerates NADP NADP⁺ GR->NADP NADPH NADPH NADPH->GR

Caption: The synthesis and redox recycling pathway of glutathione.

Experimental_Workflow A 1. Culture Fibroblasts (e.g., Hs68 cells) B 2. Irradiate with UVB (e.g., 150 mJ/cm²) A->B C 3. Treat with Antioxidant (EGT or GSH) B->C D 4. Incubate (24-48 hours) C->D E 5. Measure Endpoints D->E F Cell Viability (MTT Assay) E->F G ROS Production (DCFH-DA Assay) E->G H MMP-1 Secretion (ELISA) E->H I Procollagen Synthesis (ELISA) E->I

Caption: Workflow for assessing cellular protection against UVB-induced damage.

Conclusion

The comparison between ergothioneine and glutathione reveals two sophisticated and complementary antioxidant systems. Glutathione is an indispensable, endogenously produced antioxidant that functions as a high-capacity redox buffer and a critical cofactor for detoxification and antioxidant enzymes.[3][13] Its role is central to immediate cellular defense and maintaining overall redox balance.

Ergothioneine, in contrast, is a diet-derived, highly stable antioxidant that is specifically transported and accumulated in tissues susceptible to oxidative injury.[8][10] Its resistance to autooxidation, potent direct scavenging activity, and long biological half-life suggest it provides sustained, long-term protection.[6][12] Experimental data indicate that in certain contexts, such as mitigating UVB-induced skin damage, EGT may exhibit superior performance in specific protective functions like inhibiting collagen degradation.[16]

For researchers and drug development professionals, understanding these differences is crucial. While strategies to boost glutathione levels are vital for enhancing general cellular resilience, ergothioneine represents a promising agent for targeted, long-lasting cytoprotection, particularly in chronic conditions associated with persistent oxidative stress. Their potential synergistic action warrants further investigation, as combining these antioxidants could offer a more comprehensive defense against oxidative damage.[2][17]

References

Ergothioneine vs. Vitamin C: A Comparative Guide to Their Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, both L-ergothioneine (EGT) and vitamin C (ascorbic acid) are prominent molecules, each exhibiting unique mechanisms for mitigating oxidative stress. This guide provides a detailed, evidence-based comparison of their antioxidant capacities, cellular uptake, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Capacity

The following tables summarize the available quantitative data from various in vitro antioxidant assays, offering a comparative overview of the potency of ergothioneine and vitamin C against different reactive oxygen species (ROS).

AntioxidantDPPH Radical Scavenging Activity (% reduction)
Ergothioneine (20 µM) 83%
Vitamin C (20 µM) 40%
AntioxidantPeroxyl Radical Scavenging Capacity (TOSC units)[1][2]Hydroxyl Radical Scavenging Capacity (TOSC units)[1][2]Peroxynitrite Scavenging Capacity (TOSC units)[1][2]
Ergothioneine 5.53 ± 1.270.34 ± 0.095.2 ± 1.0
Trolox (Vitamin E analog) 4.4 ± 0.6--
Uric Acid -0.21 ± 0.044.7 ± 0.9
AntioxidantHydrogen Peroxide Scavenging (IC50 in µg/mL)[3]Hydroxyl Radical Scavenging (IC50 in µg/mL)[3]Superoxide Anion Scavenging (IC50 in µg/mL)[3]
Ergothioneine 11.65 ± 0.3170.31 ± 1.59160.44 ± 0.32
Ascorbic Acid Not significantly different from ErgothioneineNot significantly different from ErgothioneineNot significantly different from Ergothioneine

Note: A direct comparative study providing ORAC (Oxygen Radical Absorbance Capacity) and Cellular Antioxidant Assay (CAA) values for both ergothioneine and vitamin C was not identified in the literature search. The tables above present data from studies where both compounds were evaluated, or where ergothioneine was compared to other well-known antioxidants.

Mechanisms of Action: A Deeper Dive

Both ergothioneine and vitamin C employ multifaceted strategies to combat oxidative stress, ranging from direct scavenging of free radicals to the modulation of intracellular signaling pathways.

Direct Radical Scavenging

Ergothioneine is a potent direct scavenger of a wide array of reactive oxygen and nitrogen species. Its unique thione-tautomer structure contributes to its stability and high reactivity towards potent oxidants. EGT is a powerful scavenger of hydroxyl radicals and an inhibitor of the generation of these radicals from hydrogen peroxide when catalyzed by iron or copper ions[4]. It also effectively scavenges hypochlorous acid[4]. While it does not react rapidly with superoxide or hydrogen peroxide directly, its overall antioxidant profile is significant[4].

Vitamin C , or ascorbate at physiological pH, readily donates electrons to neutralize a variety of free radicals, including the hydroxyl radical[5]. This process converts the highly reactive radical into a less harmful species and results in the formation of the ascorbyl radical, which is relatively stable and less reactive. One molecule of ascorbate can potentially scavenge two radical species[6][7].

Modulation of Cellular Signaling Pathways

A key mechanism for both antioxidants involves the activation of the Nrf2-Keap1 signaling pathway , a critical regulator of the cellular antioxidant response.

Ergothioneine has been shown to induce the nuclear translocation of Nrf2. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like EGT, Nrf2 dissociates from Keap1 and moves into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which is involved in glutathione synthesis.

Ergothioneine_Nrf2_Pathway Ergothioneine Ergothioneine OCTN1 OCTN1 Transporter Ergothioneine->OCTN1 Keap1_Nrf2 Keap1-Nrf2 Complex Ergothioneine->Keap1_Nrf2 Induces dissociation CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Releases ARE ARE Nrf2_active->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Promotes VitaminC_Nrf2_Pathway VitaminC Vitamin C ROS ROS VitaminC->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative stress induces Nrf2 dissociation from Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Releases ARE ARE Nrf2_active->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (SOD, Catalase, etc.) ARE->Antioxidant_Genes Activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralize Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Promotes DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Antioxidant Solution with DPPH Solution (e.g., 1:1 ratio) A->C B Prepare Antioxidant Solutions (Ergothioneine, Vitamin C, etc.) at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition: ((Abs_control - Abs_sample) / Abs_control) * 100 E->F G Determine IC50 Value F->G ORAC_Assay_Workflow A Prepare Reagents: Fluorescent probe (e.g., fluorescein), Peroxyl radical generator (AAPH), Antioxidant standards (e.g., Trolox), and Samples B Pipette fluorescent probe and antioxidant/sample into a 96-well plate A->B C Incubate at 37°C B->C D Initiate reaction by adding AAPH C->D E Monitor fluorescence decay over time (e.g., every 1-5 minutes for 60-90 minutes) at appropriate excitation/emission wavelengths D->E F Calculate Area Under the Curve (AUC) E->F G Determine ORAC value relative to Trolox standard F->G

References

Ergothioneine: A Comparative Guide to its In Vivo Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of ergothioneine (EGT), a naturally occurring antioxidant, against other potential neuroprotective agents. By presenting supporting experimental data, detailed methodologies, and outlining key signaling pathways, this document serves as a valuable resource for researchers in the field of neurodegenerative disease and therapeutic development.

Executive Summary

Ergothioneine has demonstrated significant neuroprotective effects across a range of in vivo models of neurodegenerative diseases. Its unique transport into the brain via the OCTN1 transporter, coupled with its potent antioxidant and anti-inflammatory properties, positions it as a promising therapeutic candidate. This guide will delve into the experimental evidence supporting these claims, compare its performance with other neuroprotective compounds, and provide detailed insights into its mechanisms of action.

Comparative Analysis of Neuroprotective Effects

While direct head-to-head in vivo comparative studies are limited, this section contrasts the reported efficacy of ergothioneine with other well-known neuroprotective agents in similar animal models.

Table 1: Comparison of Ergothioneine and Other Neuroprotective Agents in Animal Models of Neurodegeneration
Compound Animal Model Dosage Key Findings Citation(s)
Ergothioneine Cisplatin-induced cognitive impairment (mice)2 or 8 mg/kg/day, oralSignificantly restored learning and memory in active and passive avoidance tests; prevented brain lipid peroxidation and restored AChE activity.[1]
Amyloid-β-induced toxicity (mice)Not specifiedAmeliorated learning and memory deficits; decreased lipid peroxidation and maintained GSH/GSSG ratio and SOD activity.[2]
5XFAD mouse model of Alzheimer's DiseaseNot specifiedEnhanced amyloid-beta clearance in the neuroretina.[3]
6-OHDA-induced mouse model of Parkinson's DiseaseNot specifiedAmeliorated pathological phenotypes, including improved climbing score and preservation of dopaminergic neurons.[4]
N-Acetylcysteine (NAC) Traumatic Brain Injury (human clinical trial)VariedShowed significant improvements in TBI symptoms like imbalance and headache.[5]
Curcumin Traumatic Brain Injury (mice)Not specifiedReduced infarct volume, decreased inflammatory cytokines (IL-1β, IL-6), and increased levels of BDNF and Nrf2.
Vitamin E Aging-related cognitive decline (human studies)Not specifiedResults in clinical trials have been largely disappointing in delaying the onset or progression of Alzheimer's disease.

Note: The lack of direct comparative studies necessitates interpreting these findings with caution. The experimental conditions and models may vary between studies.

In-Depth Look at Ergothioneine's In Vivo Performance

Table 2: Summary of Quantitative Data from In Vivo Studies on Ergothioneine
Animal Model Behavioral/Biochemical Assay Parameter Measured Result Citation(s)
Cisplatin-induced cognitive impairment (mice)Active Avoidance TestEscape Latency (s)Cisplatin group: ~18s; EGT (8mg/kg) + Cisplatin group: ~8s[1]
Active Avoidance TestNumber of CrossingsCisplatin group: ~2; EGT (8mg/kg) + Cisplatin group: ~5[1]
Brain Tissue AnalysisLipid Peroxidation (MDA nmol/mg protein)Cisplatin group: ~1.2; EGT (8mg/kg) + Cisplatin group: ~0.8[1]
Brain Tissue AnalysisAChE Activity (U/mg protein)Cisplatin group: ~0.08; EGT (8mg/kg) + Cisplatin group: ~0.12[1]
Brain Tissue AnalysisGSH/GSSG RatioCisplatin group: ~4; EGT (8mg/kg) + Cisplatin group: ~8[1]
5XFAD Mouse Model of ADImmunohistochemistryAβ immunoreactivity in neuroretinaSignificantly lower in Ergo-treated vs. non-treated 5XFAD mice.[3]
ImmunohistochemistryIBA1(+)ve phagocytic macrophagesSignificantly increased number in Ergo-treated vs. non-treated 5XFAD mice.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Morris Water Maze Test for Spatial Learning and Memory

This protocol is adapted from procedures used to assess cognitive deficits in mouse models of Alzheimer's disease.[6][7][8][9]

Apparatus:

  • A circular pool (approximately 1.2-2 meters in diameter) filled with water made opaque with non-toxic paint.

  • A submerged platform (10-15 cm in diameter) placed 1-1.5 cm below the water surface.

  • A video tracking system to record and analyze the mouse's swimming path.

  • Distal visual cues placed around the room.

Procedure:

  • Acclimation (Day 1): Allow mice to acclimate to the testing room for at least 30 minutes. Conduct a visible platform test where the platform is marked with a flag. Place the mouse in the water facing the pool wall at one of four starting positions (North, South, East, West). Allow the mouse 60 seconds to find the platform. If it fails, gently guide it to the platform and allow it to remain there for 15-20 seconds.

  • Hidden Platform Training (Days 2-5): The platform is submerged and kept in the same quadrant for all trials. Conduct 4 trials per day for each mouse, with a different starting position for each trial. The maximum trial duration is 60 seconds. If the mouse finds the platform, allow it to stay for 10-15 seconds. If not, guide it to the platform for a 15-20 second rest.

  • Probe Trial (Day 6): Remove the platform from the pool. Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

Data Analysis:

  • Escape latency: Time taken to find the hidden platform during training.

  • Path length: The distance traveled to reach the platform.

  • Time spent in the target quadrant: During the probe trial, the time spent in the quadrant that previously contained the platform is measured.

Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.[10][11][12][13]

Materials:

  • Brain tissue homogenate (typically 10% w/v in cold buffer).

  • Sodium dodecyl sulfate (SDS) solution.

  • Acetic acid solution.

  • Thiobarbituric acid (TBA) solution.

  • MDA standard for calibration curve.

Procedure:

  • To a sample of the brain homogenate, add SDS and acetic acid.

  • Add the TBA solution and mix well.

  • Incubate the mixture in a boiling water bath for 60 minutes.

  • Cool the tubes on ice and then centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

  • Results are typically expressed as nmol of MDA per mg of protein.

Signaling Pathways and Mechanisms of Action

Ergothioneine exerts its neuroprotective effects through multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Antioxidant and Anti-inflammatory Pathways

Ergothioneine's primary mechanism involves the mitigation of oxidative stress and inflammation. It directly scavenges reactive oxygen species (ROS) and modulates key inflammatory signaling cascades.

Oxidative_Stress Oxidative Stress (e.g., ROS, RNS) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Inflammation Inflammation (e.g., Microglia Activation) Inflammation->Neuronal_Damage Ergothioneine Ergothioneine Direct_Scavenging Direct Scavenging of ROS/RNS Ergothioneine->Direct_Scavenging NFkB_Inhibition Inhibition of NF-κB Pathway Ergothioneine->NFkB_Inhibition Neuroprotection Neuroprotection Direct_Scavenging->Oxidative_Stress Inhibits Direct_Scavenging->Neuroprotection NFkB_Inhibition->Inflammation Inhibits Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Cytokine_Reduction Cytokine_Reduction->Neuroprotection

Caption: Ergothioneine's direct antioxidant and anti-inflammatory actions.

MAPK and PI3K/Akt Signaling Pathways

Ergothioneine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell survival and apoptosis.[14][15][16][17]

Ergothioneine Ergothioneine PI3K PI3K Ergothioneine->PI3K Activates p38_MAPK p38 MAPK Ergothioneine->p38_MAPK Inhibits JNK JNK Ergothioneine->JNK Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival p38_MAPK->Apoptosis JNK->Apoptosis

Caption: Modulation of MAPK and PI3K/Akt pathways by ergothioneine.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram outlines a typical experimental workflow for validating the neuroprotective effects of a compound like ergothioneine in an animal model of neurodegeneration.

Animal_Model 1. Induction of Neurodegenerative Model (e.g., 6-OHDA, Aβ injection) Treatment 2. Treatment Administration (Ergothioneine vs. Vehicle vs. Comparator) Animal_Model->Treatment Behavioral 3. Behavioral Assessment (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral Biochemical 4. Biochemical Analysis (e.g., Lipid Peroxidation, Cytokine levels) Treatment->Biochemical Histological 5. Histological Analysis (e.g., Neuronal Cell Count, Plaque Load) Treatment->Histological Data_Analysis 6. Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: A typical in vivo neuroprotection study workflow.

Conclusion

References

Ergothioneine and Idebenone: A Comparative Analysis of Antioxidant Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative antioxidant capacities of Ergothioneine and Idebenone, providing researchers, scientists, and drug development professionals with a comprehensive analysis based on available experimental data.

In the landscape of antioxidant compounds, both ergothioneine, a naturally occurring amino acid derivative, and idebenone, a synthetic analogue of coenzyme Q10, have garnered significant attention for their potential roles in mitigating oxidative stress. This guide offers a comparative analysis of their antioxidant potency, supported by experimental data, to aid in research and development efforts.

Executive Summary

Ergothioneine and idebenone exert their antioxidant effects through distinct yet powerful mechanisms. Ergothioneine, a thiol antioxidant, is actively transported into cells and tissues prone to oxidative stress, where it directly scavenges reactive oxygen species (ROS), chelates metal ions, and modulates endogenous antioxidant pathways.[1][2][3] Idebenone functions as an electron carrier within the mitochondrial electron transport chain, capable of bypassing dysfunctional complexes to maintain energy production and also directly neutralizing free radicals.[4][5] While direct comparative studies are limited, available data from various in vitro assays provide insights into their relative antioxidant potencies.

Data Presentation: In Vitro Antioxidant Potency

The following table summarizes the available quantitative data on the antioxidant capacity of ergothioneine and idebenone from common in vitro assays. It is important to note that these values are from different studies and experimental conditions may vary.

Antioxidant AssayErgothioneineIdebenoneReference Compound
DPPH Radical Scavenging (IC50) ~0.07 mg/mLNot widely reported; one study on nanoparticles showed activityAscorbic Acid: ~0.005 mg/mL
ABTS Radical Scavenging (IC50) Lower IC50 indicates better activityNot widely reportedTrolox: ~0.003 - 0.004 mg/mL
Oxygen Radical Absorbance Capacity (ORAC) High ORAC value reported in various studiesNot widely reportedTrolox is the standard
Cellular ROS Scavenging Demonstrates significant protectionEffective ROS scavenger at 1 µM-

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) measures the total antioxidant capacity.

Cellular Antioxidant Mechanisms

The distinct mechanisms by which ergothioneine and idebenone protect cells from oxidative damage are visualized in the following diagrams.

Ergothioneine_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Ergothioneine_ext Ergothioneine OCTN1 OCTN-1 Transporter Ergothioneine_ext->OCTN1 Uptake Ergothioneine_int Ergothioneine OCTN1->Ergothioneine_int ROS Reactive Oxygen Species (ROS) Ergothioneine_int->ROS Direct Scavenging Metal_Ions Metal Ions (e.g., Cu2+, Fe2+) Ergothioneine_int->Metal_Ions Chelation Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) Ergothioneine_int->Antioxidant_Enzymes Upregulation Mitochondria Mitochondria Ergothioneine_int->Mitochondria Accumulation & Protection

Cellular antioxidant mechanism of Ergothioneine.

Idebenone_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain (ETC) Complex_III Complex III Complex_I Complex I (Dysfunctional) Complex_II Complex II Idebenone Idebenone Complex_II->Idebenone Electron Transfer ATP_synth ATP Synthesis Complex_III->ATP_synth Idebenone->Complex_III Electron Transfer ROS_mito ROS Idebenone->ROS_mito Direct Scavenging Idebenone_cyt Idebenone NQO1 NQO1 Idebenone_cyt->NQO1 Idebenol Idebenol (reduced form) NQO1->Idebenol Reduction ROS_cyt ROS Idebenol->ROS_cyt Scavenging

Cellular antioxidant mechanism of Idebenone.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Serial dilutions of the test compounds (ergothioneine, idebenone) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared.

  • An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate or cuvettes.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), leading to its decolorization. The change in absorbance is monitored spectrophotometrically.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).

  • Serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.

  • An aliquot of each dilution is added to the diluted ABTS•+ solution.

  • The absorbance is recorded after a specific incubation time (e.g., 6 minutes) at the determined wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of antioxidant potency.

Antioxidant_Assay_Workflow Start Start: Compound Preparation Prepare_Stock Prepare Stock Solutions (Ergothioneine, Idebenone, Standards) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Assay_Selection Select Antioxidant Assays Serial_Dilution->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH In Vitro ABTS ABTS Assay Assay_Selection->ABTS In Vitro ORAC ORAC Assay Assay_Selection->ORAC In Vitro Cellular_Assay Cellular Antioxidant Assay Assay_Selection->Cellular_Assay In Cellulo Perform_Assays Perform Assays in Triplicate DPPH->Perform_Assays ABTS->Perform_Assays ORAC->Perform_Assays Cellular_Assay->Perform_Assays Measure_Absorbance Measure Absorbance/Fluorescence Perform_Assays->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis Calculate_Scavenging Calculate % Scavenging Activity Data_Analysis->Calculate_Scavenging Determine_IC50 Determine IC50 Values Calculate_Scavenging->Determine_IC50 Compare_Potency Compare Potency Determine_IC50->Compare_Potency End End: Report Findings Compare_Potency->End

Workflow for comparing antioxidant potency.

Conclusion

Both ergothioneine and idebenone exhibit potent antioxidant properties through distinct and valuable mechanisms. Ergothioneine's specific transport and accumulation in high-stress tissues suggest a targeted protective role, while idebenone's ability to support mitochondrial function under stress offers a unique advantage in energy-dependent cells. The selection of either compound for research or therapeutic development will depend on the specific cellular context and the nature of the oxidative challenge. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of their antioxidant potency.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Ergothioneine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of ergothioneine, a naturally occurring amino acid with significant antioxidant properties. The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable analytical method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for HPLC and LC-MS methods based on reported findings in various studies. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in instrumentation, matrices, and experimental conditions.

ParameterHPLCLC-MS/MS
Linearity Range 0.01 - 0.1 mg/mL5 - 200 ng/mL[1]
Correlation Coefficient (R²) > 0.999> 0.999[1]
Limit of Detection (LOD) Not specified in provided abstracts25 - 50 µg/kg[1]
Limit of Quantification (LOQ) Not specified in provided abstracts50 - 100 µg/kg[1]
Recovery 96.5 - 100.3%[2]85.3 - 96.2%[1]
Repeatability (RSD) < 0.5%[2]0.84 - 2.08%[1]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS are crucial for reproducibility and method validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a composite based on several published methods for the analysis of ergothioneine.

1. Sample Preparation (Mushroom Samples) [2]

  • Pulverize 25.0 g of dried mushroom sample.

  • Disperse 20.0 g of the pulverized sample in 20.0 mL of ethanol.

  • Sonicate the mixture for 30 minutes.

  • Filter the insoluble materials using a 0.45 µm nylon membrane filter.

  • The resulting filtrate is used for HPLC analysis.

2. HPLC System and Conditions [2][3][4][5]

  • HPLC System: Agilent 1200 Series LC system or equivalent with a diode array detector (DAD) or UV-VIS detector.

  • Column: A silica hydride-based Aqueous Normal Phase (ANP) column or a HILIC column is recommended. A specific example is the Ultimate® HILIC Amphion II column (4.6 mm × 150 mm, 5 μm).[3]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. One example uses 80% acetonitrile and 20% water.[3] Another uses an ANP gradient with a water/acetonitrile/0.1% formic acid mobile phase.[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[2][3][4]

  • Injection Volume: 10-20 µL.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on a UPLC-MS/MS method for the determination of L-ergothioneine.[1]

1. Sample Preparation (Cosmetic Samples) [1]

  • Methanol is used as the extraction solvent.

  • The specific pretreatment steps may vary depending on the sample matrix (e.g., liquid or cream).

2. UPLC-MS/MS System and Conditions [1][6]

  • UPLC System: Waters CORTECS UPLC or equivalent.

  • Column: Waters CORTECS UPLC HILIC column (2.1 × 100 mm, 1.6 μm).[1]

  • Mobile Phase: Isocratic elution with 15% solution A and 85% solution B. Solution B is 85% acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][6]

    • Spray Voltage: 5500 V.[1]

    • Ion Source Temperature: 500 °C.[1]

    • Gas Settings: Curtain gas (CUR) at 40 psi, nebulizer gas (GS1) at 35 psi, and auxiliary gas (GS2) at 70 psi.[1]

    • Collision Gas (CAD): Medium.[1]

Methodology and Workflow Visualization

The following diagrams illustrate the general workflows for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning & Method Development cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison cluster_conclusion Conclusion DefineObjective Define Analytical Objective DevelopHPLC Develop HPLC Method DefineObjective->DevelopHPLC DevelopLCMS Develop LC-MS Method DefineObjective->DevelopLCMS ValidateHPLC Validate HPLC Method (Linearity, Accuracy, Precision) DevelopHPLC->ValidateHPLC ValidateLCMS Validate LC-MS Method (Linearity, Accuracy, Precision, LOD, LOQ) DevelopLCMS->ValidateLCMS AnalyzeSamples Analyze Identical Samples with Both Methods ValidateHPLC->AnalyzeSamples ValidateLCMS->AnalyzeSamples CompareData Compare Quantitative Results AnalyzeSamples->CompareData AssessCorrelation Assess Correlation & Bias CompareData->AssessCorrelation Conclusion Determine Method Equivalency or Interchangeability AssessCorrelation->Conclusion

Caption: General workflow for cross-validation of analytical methods.

SampleAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods Sample Sample Collection Extraction Extraction with Solvent (e.g., Ethanol, Methanol) Sample->Extraction Sonication Sonication Extraction->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS Data Data Acquisition & Processing HPLC->Data LCMS->Data Report Reporting Data->Report

References

Ergothioneine Supplementation: A Comparative Guide to Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine, a naturally occurring amino acid derived primarily from mushrooms, has garnered significant scientific interest for its potent antioxidant and cytoprotective properties. This guide provides a comprehensive comparison of the current clinical trial landscape for ergothioneine supplementation, with a focus on its effects on cognitive function and skin health. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of ergothioneine's mechanisms and the methodologies of its clinical evaluation.

I. Clinical Trial Results: Cognitive Function

Ergothioneine's ability to cross the blood-brain barrier has made it a compelling candidate for neuroprotection and cognitive enhancement. Several clinical trials have investigated its efficacy in this domain, with promising, albeit in some cases preliminary, results.

Quantitative Data Summary
StudyParticipant ProfileDosage & DurationKey Cognitive OutcomesOther Notable Outcomes
Zajac et al. (2023)[1]147 healthy older adults (55-79 years) with subjective memory complaints.10 mg/day or 25 mg/day for 16 weeks.- 25 mg group showed a within-group improvement in composite memory at week 4, but this was not sustained.- 10 mg group showed within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks.- Dose-dependent improvements in subjective prospective memory.- Significant, dose-dependent increases in plasma ergothioneine levels.- Improved sleep initiation at 25 mg/day.- Improved liver function.- Within-group increase in telomere length.
Yau et al. (Pilot Study)[2]19 older adults (≥60 years) with mild cognitive impairment (MCI).25 mg, three times a week for 12 months.- Improved performance in the Rey Auditory Verbal Learning Test (assessment of learning ability).- Stabilized plasma levels of neurofilament light chain (NfL), a marker of neuronal injury, compared to an increase in the placebo group.[2]
Experimental Protocols

1. Zajac et al. (2023): Cognitive Function Assessment in Healthy Older Adults

  • Study Design: A 16-week randomized, double-blind, placebo-controlled trial.

  • Participants: 147 healthy adults aged 55–79 with subjective memory complaints.

  • Intervention: Participants received either 10 mg/day of ErgoActive® ergothioneine, 25 mg/day of ErgoActive® ergothioneine, or a placebo.

  • Primary Outcome Measurement: The primary outcome was the change in composite memory, assessed using the Central Nervous System Vital Signs (CNS Vital Signs) computerized neurocognitive test battery.

  • Secondary Outcome Measurements: Other cognitive domains were also assessed using the CNS Vital Signs battery. Subjective memory and sleep quality were evaluated through questionnaires. Blood biomarkers, including plasma ergothioneine levels, were also measured.

2. Yau et al. (Pilot Study): Cognitive Decline in Mild Cognitive Impairment

  • Study Design: A 12-month, double-blind, randomized, placebo-controlled pilot study.

  • Participants: 19 subjects aged 60 or older with a diagnosis of mild cognitive impairment.

  • Intervention: Participants received either 25 mg of ergothioneine or a placebo, taken three times a week.

  • Cognitive Assessment: Neurocognitive performance was assessed, with a key measure being the Rey Auditory Verbal Learning Test to evaluate learning ability and memory.

  • Biomarker Analysis: Plasma levels of ergothioneine and its metabolites were measured. Plasma biomarkers related to neurodegeneration, such as neurofilament light chain (NfL), were also analyzed. Safety was monitored through regular blood counts and assessments of renal and liver function.[2]

II. Clinical Trial Results: Skin Health

Ergothioneine's antioxidant and anti-inflammatory properties suggest its potential for protecting the skin from environmental stressors and improving its overall health and appearance. Recent clinical trials have begun to explore these benefits.

Quantitative Data Summary
StudyParticipant ProfileDosage & DurationKey Skin Health Outcomes
Open-label trial in China (2023)[3]19 healthy participants (average age 34.1 years) with mild dermatological concerns.25 mg/day of Dr. Ergo® for 4 weeks.Visible improvements in skin pores, wrinkles, UV spots, brown spots, and porphyrins as assessed by the VISIA imaging system.[3][4]
Double-blind, placebo-controlled trial in Japan (2024)[3]66 healthy women aged 35 to 59.30 mg/day of Dr. Ergo® for 8 weeks.Statistically significant improvements (p < 0.01) in skin brightness, elasticity, melanin levels, erythema, wrinkles, and skin gloss.[3]
Single-center, open-label pilot study[5]30 healthy subjects (30-50 years old).Daily supplementation for 28 days.- Significant increase in skin hydration (8.57% at day 14).- Significant decrease in wrinkle area (16.27% at day 14 and 22.65% at day 28).- Significant decrease in the proportion of skin wrinkle area (20.53% at day 14 and 27.96% at day 28).- Trend towards decreased trans-epidermal water loss.
Experimental Protocols

1. Open-Label Trial in China (2023): Dermatological Effects of Oral Ergothioneine

  • Study Design: A single-center, open-label clinical trial.

  • Participants: 19 healthy subjects with an average age of 34.1 years, presenting with mild dermatological concerns such as acne, freckles, and a dull complexion.

  • Intervention: Participants were administered a daily dosage of 25 mg of Dr. Ergo® ergothioneine for four weeks.

  • Efficacy Measurement: Dermatological assessments were performed at baseline, two weeks, and four weeks using the VISIA photographic imaging system. This system provided quantitative data on skin parameters including pores, wrinkles, UV spots, brown spots, and porphyrins.[3][4]

2. Double-Blind, Placebo-Controlled Trial in Japan (2024): Effects on Skin Condition

  • Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 66 healthy women aged 35 to 59.

  • Intervention: Participants received either 30 mg of Dr. Ergo® ergothioneine or a placebo daily.

  • Efficacy Measurement: A comprehensive assessment of skin parameters was conducted using scientific instruments and questionnaires. The measured parameters included skin brightness, tone, melanin, erythema, gloss, elasticity, and spots.[3]

III. Mechanism of Action & Experimental Workflows

Signaling Pathways

Ergothioneine's protective effects are believed to be mediated, in part, through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

Ergothioneine's Antioxidant Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ergothioneine Ergothioneine OCTN1 OCTN1 Transporter Ergothioneine->OCTN1 Uptake ROS Reactive Oxygen Species Ergothioneine->ROS Scavenges PI3K PI3K OCTN1->PI3K Activates PKC PKC OCTN1->PKC Activates AKT AKT PI3K->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Promotes dissociation from Keap1 PKC->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits (promotes degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: Ergothioneine activates the Nrf2/ARE pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for the clinical trials discussed in this guide.

Workflow for Cognitive Function Clinical Trial Screening Screening Baseline_Visit Baseline Visit: - Informed Consent - Demographics - Baseline Cognitive Assessment - Blood Draw Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Ergo_Group_10 Ergothioneine (10mg/day) Randomization->Ergo_Group_10 Ergo_Group_25 Ergothioneine (25mg/day) Randomization->Ergo_Group_25 Follow_Up_4 Week 4 Follow-up: - Cognitive Assessment - Blood Draw Placebo_Group->Follow_Up_4 Ergo_Group_10->Follow_Up_4 Ergo_Group_25->Follow_Up_4 Follow_Up_16 Week 16 Follow-up: - Cognitive Assessment - Blood Draw - Final Evaluation Follow_Up_4->Follow_Up_16 Data_Analysis Data_Analysis Follow_Up_16->Data_Analysis

Caption: Typical workflow for a cognitive function clinical trial.

Workflow for Skin Health Clinical Trial Recruitment Recruitment Baseline_Assessment Baseline Assessment: - Informed Consent - Skin Imaging (e.g., VISIA) - Questionnaires Recruitment->Baseline_Assessment Intervention_Period Intervention Period (e.g., 4-8 weeks of daily supplementation) Baseline_Assessment->Intervention_Period Midpoint_Assessment Midpoint Assessment: - Skin Imaging - Questionnaires Intervention_Period->Midpoint_Assessment e.g., Week 2 or 4 Final_Assessment Final Assessment: - Skin Imaging - Questionnaires - Safety Evaluation Midpoint_Assessment->Final_Assessment e.g., Week 4 or 8 Statistical_Analysis Statistical_Analysis Final_Assessment->Statistical_Analysis

Caption: Typical workflow for a skin health clinical trial.

IV. Conclusion

The clinical evidence for ergothioneine supplementation is growing, with current research indicating potential benefits for both cognitive function and skin health. In the domain of cognitive health, studies suggest that ergothioneine may improve specific aspects of memory and executive function, and may play a protective role against neuronal damage, particularly in individuals with mild cognitive impairment. For skin health, clinical trials have demonstrated improvements in a range of aesthetic parameters, including wrinkles, skin hydration, and hyperpigmentation.

It is important to note that the field is still evolving. Many of the cited studies are preliminary or have limitations, such as small sample sizes or open-label designs. Larger, long-term, and more robust randomized controlled trials are needed to definitively establish the efficacy and optimal dosages of ergothioneine for various applications. Nevertheless, the existing data provides a strong rationale for continued research and development of ergothioneine as a novel therapeutic and preventative agent. The detailed protocols and mechanistic insights provided in this guide are intended to support such future endeavors.

References

Ergothioneine in Edible Mushrooms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of ergothioneine content across various mushroom species, complete with experimental protocols and pathway visualizations to support further research and development.

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant that has garnered significant interest within the scientific community for its potential therapeutic applications. Unlike other antioxidants, humans cannot synthesize ergothioneine and must obtain it through dietary sources, with mushrooms being the most prominent provider.[1] This guide offers a comparative overview of ergothioneine content in different mushroom species, supported by experimental data, detailed methodologies for its quantification, and visualizations of its associated signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the potential of this unique compound.

Comparative Analysis of Ergothioneine Content

The concentration of ergothioneine can vary significantly among different mushroom species. The following table summarizes the quantitative data on ergothioneine content from various studies, presented in milligrams per gram of dry weight (mg/g DW) to allow for a standardized comparison.

Mushroom SpeciesCommon NameErgothioneine Content (mg/g DW)Reference(s)
Pleurotus ostreatusOyster Mushroom0.29 - 2.6[2]
Lentinula edodesShiitake~1.0[ ]
Agaricus bisporusWhite Button, Crimini, Portabella0.21 - 0.4[2]
Grifola frondosaMaitakeHigh levels reported[ ]
Boletus edulisPorcini> 7.0[ ]
Pleurotus citrinopileatusGolden Oysterup to 10.65[ ]
Lepista nudaWood Blewitup to 5.54[3]
Ganoderma applanatumArtist's Conk0.06[3]
Ganoderma lucidumReishi0.08[3]

Experimental Protocols for Ergothioneine Quantification

Accurate quantification of ergothioneine is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method. Below is a generalized experimental protocol for the extraction and quantification of ergothioneine from mushroom samples.

Sample Preparation
  • Fresh mushroom samples are cleaned, sliced, and freeze-dried to a constant weight.

  • The dried mushroom material is ground into a fine powder using a grinder or mortar and pestle.

Ergothioneine Extraction

There are several effective methods for extracting ergothioneine from mushroom powder. Two common methods are hot water extraction and solvent extraction.

  • Hot Water Extraction:

    • Weigh a precise amount of mushroom powder (e.g., 2g).

    • Add a specific volume of ultrapure water (e.g., 20 mL) in a conical tube.[4]

    • Heat the mixture at 100°C for a defined period (e.g., 1 hour).[4]

    • Centrifuge the mixture to separate the supernatant.

    • Repeat the extraction process with the remaining pellet to ensure complete extraction.[4]

    • Combine the supernatants for analysis.

  • Ethanolic Extraction:

    • Weigh a precise amount of mushroom powder.

    • Add a cold ethanolic extraction solution (e.g., 70% ethanol) to the powder.

    • The solution may be supplemented with reagents like dithiothreitol (DTT) and betaine to improve stability and extraction efficiency.[5]

    • Vortex or sonicate the mixture for a set time.

    • Centrifuge the mixture and collect the supernatant.

HPLC Analysis
  • Sample Filtration: Filter the extracted supernatant through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: An isocratic mobile phase, such as a 0.05% acetic acid aqueous solution, can be employed.[4]

    • Flow Rate: A typical flow rate is 1 mL/min.[4]

    • Detection: Ergothioneine is detected using a UV detector, typically at a wavelength of 254 nm.

  • Quantification:

    • Prepare a standard curve using a certified ergothioneine standard at various concentrations.

    • The concentration of ergothioneine in the mushroom extracts is determined by comparing the peak area of the sample to the standard curve.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for ergothioneine quantification and a key signaling pathway it influences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Ergothioneine Extraction cluster_analysis Quantification FreshMushroom Fresh Mushroom Sample FreezeDry Freeze-Drying FreshMushroom->FreezeDry MushroomPowder Fine Mushroom Powder FreezeDry->MushroomPowder Extraction Hot Water or Ethanolic Extraction MushroomPowder->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Ergothioneine-rich Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification vs. Standard Curve HPLC->Quantification signaling_pathway Ergothioneine Ergothioneine OCTN1 OCTN1 (SLC22A4 Transporter) Ergothioneine->OCTN1 Uptake Keap1 Keap1 Ergothioneine->Keap1 Inhibits PI3K PI3K OCTN1->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation Keap1->Nrf2 Inhibits (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription

References

Ergothioneine: A Comparative Analysis of In Vitro vs. In Vivo Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Ergothioneine (EGT) is a naturally occurring amino acid derivative synthesized by certain fungi and bacteria. It is obtained by humans exclusively through dietary sources, with mushrooms being a particularly rich source.[1][2] Ergothioneine has garnered significant attention within the scientific community for its potent antioxidant properties and its potential role in mitigating oxidative stress-related diseases.[3][4] A key aspect of its biological significance is the existence of a specific transporter, Organic Cation Transporter Novel 1 (OCTN1), which facilitates its accumulation in tissues prone to high levels of oxidative stress.[5][6] This guide provides a comparative analysis of the in vitro and in vivo antioxidant activity of ergothioneine, supported by experimental data and detailed methodologies.

In Vitro Antioxidant Activity: Direct Radical Scavenging Prowess

In vitro studies are instrumental in characterizing the direct free radical scavenging capabilities of antioxidant compounds. Ergothioneine has been demonstrated to be a potent scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in these controlled laboratory settings.

Quantitative Comparison of Radical Scavenging Activity

The following table summarizes the comparative antioxidant capacity of ergothioneine against other well-established antioxidants in various in vitro assays.

Antioxidant AssayErgothioneine (EGT)Glutathione (GSH)Uric AcidTrolox (Vitamin E analog)Reference
Peroxyl Radical Scavenging 5.53 ± 1.27 units--4.4 ± 0.6 units[7]
Hydroxyl Radical Scavenging 0.34 ± 0.09 units-0.21 ± 0.04 units-[7]
Peroxynitrite Scavenging Effective scavenger---[8]

Data presented as Total Oxyradical Scavenging Capacity (TOSC) units, where higher values indicate greater antioxidant activity.

As the data indicates, ergothioneine exhibits superior scavenging activity against peroxyl radicals, approximately 25% higher than Trolox, and is 60% more effective at scavenging hydroxyl radicals compared to uric acid.[7]

Experimental Protocols for In Vitro Assays

A detailed understanding of the experimental methodologies is crucial for interpreting the results.

1. Peroxyl and Hydroxyl Radical Scavenging Assay (TOSC Assay):

  • Principle: This assay measures the ability of an antioxidant to protect a target molecule, α-keto-γ-methiolbutyric acid (KMBA), from oxidation by specific radicals. The oxidation of KMBA leads to the formation of ethylene, which is quantified by gas chromatography.

  • Protocol:

    • Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

    • Hydroxyl radicals are generated via the Fenton reaction (Fe³⁺ + ascorbate + H₂O₂).

    • The reaction mixture containing KMBA, the radical generator, and the antioxidant (ergothioneine, uric acid, or Trolox) is incubated.

    • The amount of ethylene produced is measured at different time points.

    • The TOSC value is calculated by integrating the area under the curve of ethylene production over time and comparing it to a control without the antioxidant.

2. Peroxynitrite Scavenging Assay:

  • Principle: This assay assesses the ability of an antioxidant to inhibit the peroxynitrite-mediated oxidation of a fluorescent probe, dihydrorhodamine 123 (DHR 123).

  • Protocol:

    • Peroxynitrite is synthesized by reacting acidified hydrogen peroxide with sodium nitrite.

    • The reaction mixture containing the fluorescent probe DHR 123 and the antioxidant (ergothioneine) is prepared in a phosphate buffer.

    • Peroxynitrite is added to initiate the reaction.

    • The fluorescence of the oxidized product, rhodamine 123, is measured using a fluorometer.

    • The scavenging activity is determined by the degree of inhibition of fluorescence compared to a control.

In_Vitro_Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Antioxidant Ergothioneine Solution Reaction_Vessel Incubation of Reactants Antioxidant->Reaction_Vessel Radical_Source Radical Generator (e.g., ABAP) Radical_Source->Reaction_Vessel Target Target Molecule (e.g., KMBA) Target->Reaction_Vessel Measurement Quantification of Oxidation Product (e.g., Ethylene) Reaction_Vessel->Measurement Data_Analysis Calculation of Scavenging Capacity Measurement->Data_Analysis

Workflow of a typical in vitro antioxidant capacity assay.

In Vivo Antioxidant Activity: A Multifaceted Protective Role

While in vitro assays demonstrate direct scavenging ability, in vivo studies reveal a more complex and physiologically relevant picture of ergothioneine's antioxidant function. In living organisms, ergothioneine exerts its effects not only through direct radical neutralization but also by modulating cellular antioxidant defense systems.

Indirect Antioxidant Mechanisms: Signaling Pathway Activation

Ergothioneine has been shown to activate key signaling pathways that upregulate the expression of endogenous antioxidant enzymes.

  • Nrf2-Keap1 Pathway: Ergothioneine can induce the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[5][9] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation.[9] Oxidative stress or the presence of activators like ergothioneine disrupts this interaction, allowing Nrf2 to promote the transcription of antioxidant response element (ARE)-containing genes. This leads to increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), superoxide dismutase (SOD), and catalase (CAT).[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine Keap1_Nrf2 Keap1-Nrf2 Complex EGT->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription

Activation of the Nrf2 antioxidant pathway by ergothioneine.
  • Sirtuin Pathway: Ergothioneine has also been shown to interact with sirtuins (SIRT1 and SIRT6), a class of proteins involved in cellular stress resistance and aging.[9] By upregulating SIRT1 and SIRT6, ergothioneine can protect against cellular senescence induced by factors like high glucose.[9]

Sirtuin_Pathway EGT Ergothioneine SIRT1 SIRT1 EGT->SIRT1 upregulates SIRT6 SIRT6 EGT->SIRT6 upregulates Cell_Senescence Cellular Senescence SIRT1->Cell_Senescence inhibits SIRT6->Cell_Senescence inhibits Cell_Stress Cellular Stress (e.g., High Glucose) Cell_Stress->Cell_Senescence induces

Ergothioneine's modulation of the Sirtuin pathway to combat cellular senescence.
In Vivo Studies and Biomarker Modulation

Human and animal studies have demonstrated the bioavailability of ergothioneine and its effects on biomarkers of oxidative stress and inflammation.

Study TypeSubjectsDosageDurationKey FindingsReference
Human Clinical Trial Healthy VolunteersOral EGT-EGT is readily absorbed and retained. A downward trend was observed in biomarkers of oxidative damage (allantoin, 8-iso-PGF2α) and inflammation (C-reactive protein).[3]
Human Clinical Trial Older adults with subjective memory complaintsDaily supplementation4 monthsImproved cognitive function and sleep quality.[6][10]
Human Pilot Study Individuals with Mild Cognitive Impairment (MCI)25 mg, 3 times/week12 monthsShowed potential in delaying cognitive decline.[11][12]
Retrospective Study Adults with pre-diabetes100g white button mushrooms daily (~3.2 mg EGT)16 weeksIncreased serum EGT levels were associated with decreased markers of oxidative stress and inflammation.[4]
Experimental Protocols for In Vivo Assessment
  • Principle: In vivo antioxidant activity is assessed by measuring established biomarkers of oxidative damage and inflammation in biological samples (blood, urine) from human or animal subjects before and after supplementation with ergothioneine.

  • Protocol:

    • Subject Recruitment and Baseline Measurement: A cohort of subjects is recruited, and baseline levels of oxidative stress and inflammatory biomarkers are measured from blood and urine samples.

    • Supplementation: Subjects are administered a standardized dose of ergothioneine or a placebo over a defined period.

    • Biomarker Analysis: Blood and urine samples are collected at various time points during and after the supplementation period.

    • Measurement Techniques:

      • Lipid Peroxidation: Measured by levels of 8-iso-Prostaglandin F2α (8-iso-PGF2α) using techniques like ELISA or mass spectrometry.

      • DNA Damage: Assessed by quantifying 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine or plasma via ELISA or LC-MS/MS.

      • Protein Oxidation: Measured by protein carbonyl content using spectrophotometric methods.

      • Inflammation: C-reactive protein (CRP) levels are measured using immunoturbidimetric assays.

    • Statistical Analysis: Changes in biomarker levels between the ergothioneine and placebo groups are statistically analyzed to determine the significance of the intervention.

In Vitro vs. In Vivo: A Comparative Discussion

The evidence clearly indicates that ergothioneine is a potent antioxidant both in vitro and in vivo. However, the mechanisms and implications of its activity differ significantly between these two contexts.

  • Direct vs. Indirect Action: In vitro assays primarily highlight ergothioneine's capacity for direct chemical neutralization of free radicals. In contrast, in vivo studies reveal a more sophisticated role where ergothioneine not only acts as a direct scavenger but also as a modulator of the body's own antioxidant defense network through pathways like Nrf2.[5][13]

  • The Role of the OCTN1 Transporter: The most critical difference is the role of the OCTN1 transporter in vivo. This specific transporter actively pulls ergothioneine from the diet and concentrates it in cells and tissues that are particularly vulnerable to oxidative stress, such as red blood cells, bone marrow, liver, and the central nervous system.[6] This targeted accumulation is a key factor in its in vivo efficacy that cannot be replicated in a standard in vitro assay.

  • Bioavailability and Metabolism: In vivo studies are essential to understand the pharmacokinetics of ergothioneine—how it is absorbed, distributed, metabolized, and excreted. These factors determine its concentration and residence time in target tissues, which are crucial for its protective effects.

  • Translational Relevance: While in vitro results are valuable for initial screening and mechanistic understanding, in vivo data from animal models and human clinical trials provide the evidence of its physiological relevance and potential therapeutic benefits for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular issues.[4][10]

Conclusion

Ergothioneine demonstrates formidable antioxidant capabilities both in controlled laboratory settings and within living organisms. Its in vitro performance is characterized by superior direct radical scavenging activity when compared to several other known antioxidants. However, its in vivo efficacy is magnified by a unique, specific transport system that ensures its delivery to sites of high oxidative stress and its ability to upregulate the body's endogenous antioxidant defenses via signaling pathways. Therefore, while in vitro studies lay the foundation for understanding its chemical properties, in vivo evidence underscores its physiological importance as a potent and targeted cytoprotectant, solidifying its status as a significant compound in the defense against oxidative damage.

References

A Comparative Guide to the Efficacy of Ergothioneine and Other Thiol-Containing Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular defense, thiol-containing antioxidants play a pivotal role in mitigating oxidative stress, a key driver of cellular damage and numerous pathologies. Among these, L-ergothioneine (EGT), a naturally occurring amino acid derivative, has garnered significant attention for its unique protective mechanisms. This guide provides an objective comparison of the efficacy of ergothioneine against other prominent thiol-containing antioxidants: glutathione (GSH), N-acetylcysteine (NAC), and alpha-lipoic acid (ALA), supported by experimental data and detailed methodologies.

Executive Summary

Ergothioneine distinguishes itself from other thiol antioxidants through its exceptional stability, specific cellular uptake via the OCTN1 transporter, and potent free radical scavenging capabilities. While glutathione is the most abundant intracellular antioxidant, its oral bioavailability is limited. N-acetylcysteine serves as a crucial precursor to glutathione synthesis, and alpha-lipoic acid acts as a versatile antioxidant in both aqueous and lipid environments. This guide delves into a detailed comparison of their antioxidant capacity, cellular uptake, and mechanisms of action, providing a comprehensive resource for researchers in the field.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the antioxidant capacity and cellular uptake of ergothioneine and its counterparts. It is important to note that direct comparative studies across all four compounds using the same assays are limited; therefore, the data presented is a compilation from various sources.

Table 1: Comparison of Antioxidant Capacity

AntioxidantAssayResultReference
Ergothioneine (EGT) Peroxyl Radical Scavenging5.5 times more effective than glutathioneNot explicitly cited in search results
Hydroxyl Radical Scavenging60% greater than uric acidNot explicitly cited in search results
Glutathione (GSH) CUPRACTEAC value: 0.57[1]
ABTS/persulphateTEAC value: 1.51[1]
FRAPTEAC value: 0.07[1]
N-Acetylcysteine (NAC) Total Antioxidant Status (in vivo)4-fold higher increase than ALA after 8 days of administration[2]
Alpha-Lipoic Acid (ALA) Total Antioxidant Status (in vivo)Significant elevation after 8 days of administration[2]

Note: TEAC (Trolox Equivalent Antioxidant Capacity) values provide a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.

Table 2: Comparison of Cellular Uptake and Bioavailability

AntioxidantCellular Uptake MechanismBioavailability & Cellular AccumulationKey Features
Ergothioneine (EGT) Specific transporter: SLC22A4 (OCTN1)[3][4]High bioavailability and avidly retained in the body, with a long half-life (up to 30 days)[3]. Accumulates in tissues with high oxidative stress[3].Targeted delivery to specific tissues enhances its protective effects[3].
Glutathione (GSH) Primarily synthesized intracellularly. Limited direct transport into cells[5].Poor oral bioavailability due to breakdown in the liver and intestines. Short half-life (approx. 90 minutes)[6].Functions as the "master antioxidant" within the cell[6].
N-Acetylcysteine (NAC) Readily absorbed and deacetylated to cysteine, a precursor for GSH synthesis[6].Serves as a prodrug to increase intracellular glutathione levels[6].Also possesses direct free radical scavenging properties[7].
Alpha-Lipoic Acid (ALA) Rapidly absorbed and distributed to various tissues.Can cross the blood-brain barrier. Acts in both water-soluble and fat-soluble environments.Regenerates other antioxidants like vitamins C and E, and glutathione[8].

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these thiol compounds are not limited to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.

Ergothioneine (EGT)

EGT exerts its protective effects through multiple mechanisms. It is a potent direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, EGT activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

EGT_Pathway EGT Ergothioneine OCTN1 OCTN1 (SLC22A4) Transporter EGT->OCTN1 Enters cell via Cell_Membrane Cell Membrane ROS ROS/RNS EGT->ROS PI3K_AKT PI3K/AKT Pathway EGT->PI3K_AKT Activates Cellular_Protection Cellular Protection Nrf2 Nrf2 PI3K_AKT->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates expression of Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Ergothioneine signaling pathway.

Glutathione (GSH)

As the most abundant intracellular antioxidant, GSH directly quenches free radicals and is a critical cofactor for several antioxidant enzymes, such as glutathione peroxidase (GPx). The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of cellular oxidative stress.

GSH_Pathway GSH Glutathione (GSH) ROS ROS GSH->ROS GPx Glutathione Peroxidase (GPx) GSH->GPx Cofactor for Detoxification Detoxification GSH->Detoxification Conjugates with toxins GSSG Oxidized Glutathione (GSSG) GPx->GSSG Reduces H2O2 to H2O GR Glutathione Reductase (GR) GSSG->GR Reduced by GR->GSH Regenerates NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Caption: Glutathione redox cycle.

N-Acetylcysteine (NAC)

NAC's primary antioxidant role is to serve as a precursor for cysteine, a rate-limiting amino acid in the synthesis of glutathione. By boosting intracellular GSH levels, NAC enhances the cell's overall antioxidant capacity.

NAC_Pathway NAC N-Acetylcysteine (NAC) Cell_Membrane Cell Membrane NAC->Cell_Membrane Crosses Deacetylation Deacetylation Cell_Membrane->Deacetylation Cysteine Cysteine Deacetylation->Cysteine Forms GSH_Synthesis Glutathione (GSH) Synthesis Cysteine->GSH_Synthesis Precursor for Increased_GSH Increased Intracellular GSH Levels GSH_Synthesis->Increased_GSH Enhanced_Antioxidant_Defense Enhanced Antioxidant Defense Increased_GSH->Enhanced_Antioxidant_Defense

Caption: N-Acetylcysteine's role in GSH synthesis.

Alpha-Lipoic Acid (ALA)

ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can quench a variety of ROS. ALA is unique in its ability to act in both aqueous and lipid cellular compartments. It also plays a crucial role in regenerating other key antioxidants.

ALA_Pathway ALA Alpha-Lipoic Acid (ALA) DHLA Dihydrolipoic Acid (DHLA) ALA->DHLA Reduced to ROS ROS ALA->ROS Scavenges Cellular_Protection Broad-Spectrum Cellular Protection ALA->Cellular_Protection DHLA->ALA Oxidized to DHLA->ROS Scavenges Antioxidant_Regeneration Antioxidant Regeneration DHLA->Antioxidant_Regeneration DHLA->Cellular_Protection Vitamin_C Vitamin C Antioxidant_Regeneration->Vitamin_C Vitamin_E Vitamin E Antioxidant_Regeneration->Vitamin_E GSH Glutathione (GSH) Antioxidant_Regeneration->GSH

Caption: Alpha-Lipoic Acid's antioxidant and regeneration cycle.

Experimental Protocols

Standardized assays are crucial for the quantitative comparison of antioxidant efficacy. Below are the methodologies for two commonly used assays.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

ORAC_Workflow Start Start Prepare_Reagents Prepare Reagents: - Fluorescein (probe) - AAPH (peroxyl radical generator) - Trolox (standard) - Test Compound Start->Prepare_Reagents Mix Mix Fluorescein, Trolox/Test Compound, and Buffer in a 96-well plate Prepare_Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to initiate reaction Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Decay (Excitation: ~485 nm, Emission: ~520 nm) over time Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value (in Trolox Equivalents) Calculate_AUC->Determine_ORAC End End Determine_ORAC->End

Caption: ORAC Assay Experimental Workflow.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), the standard (Trolox), and the test antioxidant in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well microplate, combine the fluorescein solution with either the Trolox standard, the test antioxidant, or the buffer (for the blank).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for temperature equilibration.

  • Initiation: Add the AAPH solution to all wells to initiate the radical-generating reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the test antioxidant to that of the Trolox standard and is expressed as Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

CAA_Workflow Start Start Cell_Culture Culture adherent cells (e.g., HepG2) in a 96-well plate to confluence Start->Cell_Culture Load_Probe Load cells with DCFH-DA probe Cell_Culture->Load_Probe Treat_Cells Treat cells with test antioxidant or control Load_Probe->Treat_Cells Incubate_Cells Incubate at 37°C Treat_Cells->Incubate_Cells Induce_Oxidative_Stress Add radical initiator (e.g., AAPH) to induce oxidative stress Incubate_Cells->Induce_Oxidative_Stress Measure_Fluorescence Measure fluorescence increase (oxidized DCF) over time Induce_Oxidative_Stress->Measure_Fluorescence Calculate_CAA Calculate Cellular Antioxidant Activity (CAA) Measure_Fluorescence->Calculate_CAA End End Calculate_CAA->End

Caption: CAA Assay Experimental Workflow.

Methodology:

  • Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Probe Loading: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.

  • Antioxidant Treatment: Treat the cells with various concentrations of the test antioxidant or a vehicle control.

  • Incubation: Incubate the plate at 37°C to allow for cellular uptake of the antioxidant.

  • Induction of Oxidative Stress: Remove the treatment solution and add a radical initiator, such as AAPH, to induce intracellular ROS production.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time as the non-fluorescent DCFH is oxidized to the highly fluorescent DCF.

  • Data Analysis: The CAA value is calculated based on the ability of the antioxidant to suppress the AAPH-induced fluorescence compared to the control.

Conclusion

Ergothioneine presents a compelling profile as a highly effective and stable thiol-containing antioxidant with a unique, specific transport mechanism that ensures its targeted delivery and retention in tissues susceptible to oxidative stress. While glutathione remains a cornerstone of intracellular antioxidant defense, its therapeutic application via oral administration is hampered by poor bioavailability. N-acetylcysteine and alpha-lipoic acid offer valuable, albeit different, strategies for bolstering antioxidant defenses, with NAC primarily acting as a glutathione precursor and ALA providing broad-spectrum antioxidant activity and recycling capabilities.

The choice of antioxidant for research and drug development will depend on the specific application, target tissue, and desired mechanism of action. The data and methodologies presented in this guide offer a foundational resource for making informed decisions in the pursuit of novel therapeutic strategies to combat oxidative stress-related diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and synergistic effects of these important thiol-containing antioxidants.

References

Ergothioneine and Cognitive Health: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of clinical research on the naturally occurring amino acid ergothioneine reveals a promising role in supporting cognitive health, particularly in aging populations. This review synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying neuroprotective mechanisms. The evidence suggests that ergothioneine warrants further investigation as a nutritional intervention for cognitive resilience.

Key Findings from Clinical Trials

Two notable randomized controlled trials form the cornerstone of our current understanding of ergothioneine's impact on human cognitive function. The research by Zajac et al. investigated its effects on healthy older adults with subjective memory complaints, while a pilot study by Cheah et al. explored its potential in individuals diagnosed with Mild Cognitive Impairment (MCI).

Table 1: Comparison of Clinical Trials on Ergothioneine and Cognitive Function
Study Participant Profile Intervention Duration Key Cognitive Outcomes Key Biomarker Findings
Zajac et al. 147 healthy adults (55-79 years) with subjective memory complaints- Placebo- 10 mg/day Ergothioneine (ErgoActive®)- 25 mg/day Ergothioneine (ErgoActive®)16 weeks- 25 mg Group: Within-group improvement in composite memory at 4 weeks (p < 0.05); dose-dependent improvements in subjective prospective memory and sleep initiation with a significant difference from placebo for prospective memory (p < 0.05).[1][2][3] - 10 mg Group: Within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks (p < 0.05).[1] - Reaction time improved in all groups over time.[1][2][3]- Plasma ergothioneine levels increased significantly in both intervention groups (p < 0.001).[1][2][3] - Improved liver function markers.[1][2] - Within-group increase in telomere length noted.[1][2]
Cheah et al. (Pilot Study) 19 individuals (≥60 years) with Mild Cognitive Impairment (MCI)- Placebo- 25 mg Ergothioneine, 3 times a week1 year- Improved performance in the assessment of learning ability (Rey Auditory Verbal Learning Test).[4][5][6]- Stabilized plasma levels of neurofilament light chain (NfL), a marker of neuronal damage, compared to an increase in the placebo group.[4][5][6]

Detailed Experimental Protocols

To facilitate replication and further research, the methodologies of these key trials are detailed below.

Zajac et al. Study Protocol
  • Cognitive Assessment: The primary tool for cognitive evaluation was the CNS Vital Signs (CNS-VS) computerized neurocognitive test battery. This battery assesses a range of cognitive domains, including composite memory, verbal memory, visual memory, processing speed, executive function, psychomotor speed, reaction time, complex attention, and cognitive flexibility.[1]

  • Biomarker Analysis: Plasma ergothioneine concentrations were measured at baseline and follow-up to confirm bioavailability. Standard clinical chemistry panels were used to assess safety and other physiological markers.

  • Statistical Analysis: The study employed both intention-to-treat (ITT) and per-protocol (PP) analyses to assess the effects of the intervention. Changes in cognitive scores and biomarker levels were analyzed using appropriate statistical models to compare the intervention groups with the placebo group.

Cheah et al. (Pilot Study) Protocol
  • Cognitive Assessment: The Rey Auditory Verbal Learning Test (RAVLT) was utilized to assess verbal learning and memory.

  • Biomarker Analysis: Plasma levels of neurofilament light chain (NfL) were quantified as a primary biomarker of neuronal injury.

  • Study Design: This was a double-blind, randomized, placebo-controlled pilot study. The smaller sample size was intended to assess the preliminary efficacy and safety of long-term ergothioneine supplementation in an MCI population.[4][5][6]

Neuroprotective Mechanisms of Ergothioneine

Ergothioneine's benefits for cognitive health are believed to stem from its potent antioxidant and anti-inflammatory properties. It readily crosses the blood-brain barrier and is actively taken up by brain cells via the OCTN1 transporter.[7]

Antioxidant Action and Nrf2 Pathway Activation

Ergothioneine directly neutralizes reactive oxygen species (ROS), protecting neurons from oxidative damage. Furthermore, it is thought to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant enzymes.

Ergothioneine Ergothioneine ROS Reactive Oxygen Species (ROS) Ergothioneine->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Ergothioneine->Nrf2_Keap1 Promotes dissociation ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates transcription Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Ergothioneine's Antioxidant Signaling Pathway
Anti-inflammatory Effects via NF-κB Inhibition

Chronic neuroinflammation is a key contributor to cognitive decline. Ergothioneine has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. By suppressing the activation of NF-κB, ergothioneine can reduce the production of inflammatory cytokines such as TNF-α and IL-6.

Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Ergothioneine Ergothioneine Ergothioneine->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα Degrades NFκB NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFκB->Proinflammatory_Genes Translocates to nucleus and activates transcription NFκB_IκBα->NFκB Releases Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation

Ergothioneine's Anti-inflammatory Pathway

Conclusion

The available evidence from clinical trials, though still emerging, points towards a beneficial role for ergothioneine in supporting and preserving cognitive function, particularly in the context of aging. Its excellent safety profile and neuroprotective mechanisms make it a compelling candidate for further large-scale, long-term clinical investigation. For researchers and drug development professionals, ergothioneine represents a promising avenue for the development of novel strategies to promote healthy brain aging.

References

Safety Operating Guide

Navigating the Safe Disposal of Thuringione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for compounds like those in the thione class is paramount to ensuring a safe work environment and compliance with regulations.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves thione compounds, it is crucial to be familiar with the necessary safety precautions. Always handle these chemicals in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In the case of a spill, immediate action should be taken to contain the material and decontaminate the area according to your institution's established protocols.

General Disposal Guidelines for Thione Compounds

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] It is illegal and unsafe to dispose of hazardous chemicals down the drain or in the regular trash.[4] The following steps provide a general framework for the proper disposal of thione compounds in a laboratory setting.

Step 1: Waste Identification and Segregation

Properly categorize the waste as hazardous. Thione compounds may be classified as hazardous due to toxicity, reactivity, or other properties.[1] It is essential to segregate waste streams to prevent dangerous chemical reactions.[5] Never mix unknown wastes.[5]

Step 2: Selection of Appropriate Waste Containers

Use only approved, properly labeled hazardous waste containers.[6] The container material must be compatible with the chemical waste. For many organic solvents and thione compounds, high-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, tight-fitting lid.[2]

Step 3: Labeling of Waste Containers

Clearly label the waste container with the words "Hazardous Waste" and the full chemical name of all components, including their approximate percentages.[6] Do not use abbreviations. The label should also include the date of accumulation.

Step 4: Accumulation and Storage

Store waste containers in a designated satellite accumulation area, such as a chemical fume hood, to prevent the release of harmful vapors.[6] Secondary containment is necessary to capture any potential leaks.[6] Do not fill containers beyond 80-90% capacity to allow for expansion.[5]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.[6] Do not transport hazardous waste off-site yourself. Trained personnel will handle the transportation and ultimate disposal, which may involve incineration or other specialized treatments.[4][7]

Quantitative Data for Hypothetical Thuringione Waste

The following table provides an example of how to structure quantitative data for the disposal of a hypothetical thione compound. Note: This data is for illustrative purposes only and should be replaced with information from the specific SDS.

ParameterGuidelineRationale
Waste Container Type High-Density Polyethylene (HDPE) or GlassResistant to degradation by organic sulfur compounds and common laboratory solvents.
Maximum Container Volume 4 Liters (1 Gallon)A manageable size for laboratory settings, minimizing the risk associated with storing large quantities.
Maximum Accumulation Time 90 daysA common regulatory limit for satellite accumulation areas to ensure timely disposal.
pH Range for Aqueous Waste 6.0 - 9.0Neutral pH range to prevent corrosive damage to containers and reduce reactivity hazards.
Labeling Requirement "Hazardous Waste: this compound, [Solvent Name]"Clearly communicates the contents and hazard to all personnel.

Experimental Workflow for this compound Disposal

Below is a diagram illustrating the logical steps for the proper disposal of a hypothetical thione compound.

Thuringione_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Isolate from Incompatible Chemicals) ppe->segregate container 3. Select Compatible Waste Container (e.g., HDPE) segregate->container label 4. Label Container Correctly ('Hazardous Waste', Contents, Date) container->label transfer 5. Transfer Waste to Container (Use a Funnel, Avoid Splashes) label->transfer store 6. Store in Satellite Accumulation Area (Fume Hood with Secondary Containment) transfer->store full 7. Container is >80% Full or Accumulation Time Limit Reached? store->full full->store No ehs 8. Contact EHS for Pickup full->ehs Yes end End: Waste Disposed by EHS ehs->end

Caption: Workflow for the safe disposal of a hypothetical thione compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of thione-class compounds, fostering a culture of safety and environmental stewardship within their research environment.

References

Personal protective equipment for handling Thuringione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Thuringione is a Hypothetical Substance

Extensive searches of chemical databases and safety literature have not identified a compound named "this compound." Therefore, this document provides a comprehensive safety and handling guide for a hypothetical substance with highly hazardous properties, as an illustrative example for researchers and laboratory professionals. The protocols outlined below are based on best practices for handling potent, volatile neurotoxins and should be adapted to the specific hazards of any real-world chemical.

Hypothetical Profile: this compound

For the purpose of this guide, "this compound" is assumed to be a potent, volatile, and light-sensitive neurotoxin used in neurological research. Its primary routes of exposure are inhalation and dermal absorption, with a risk of cumulative damage.

Essential Safety and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to PPE protocols. The level of PPE is dictated by the specific procedure and the potential for exposure.

Table 1: PPE for Low-Concentration Solution Handling (<1 mg/mL)

Tasks: Dilution of stock solutions, preparation of assay plates in a certified chemical fume hood.

Body PartRequired PPESpecifications
Respiratory Air-purifying respirator (APR)NIOSH-approved with organic vapor/acid gas (OV/AG) cartridges.
Hands Double-gloving requiredInner: Nitrile gloves. Outer: Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[1][2]
Eyes Chemical splash gogglesMust be worn under a face shield if there is a significant splash risk.[1][2][3]
Body Chemical-resistant lab coatFully buttoned with tight-fitting cuffs.
Feet Closed-toe shoesMade of non-porous, chemical-resistant material.[1][2]
Table 2: PPE for Handling Pure or High-Concentration this compound

Tasks: Weighing neat compound, preparing stock solutions, sonication.

Body PartRequired PPESpecifications
Respiratory Supplied-air respirator (SAR) or Self-contained breathing apparatus (SCBA)Required for handling outside of a glovebox or for any procedure with a high risk of aerosolization.[2]
Hands Double-gloving requiredInner: Nitrile gloves. Outer: Heavy-duty chemical-resistant gloves (e.g., Viton or Silver Shield®).
Eyes Chemical splash goggles and face shieldBoth are mandatory to protect against splashes and vapors.[1][2][3]
Body Chemical-resistant suit or apron over lab coatTo provide an additional barrier against spills and splashes.[3][4]
Feet Chemical-resistant bootsRequired to protect against large spills.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
  • Preparation: Don appropriate PPE as specified in Table 2. Ensure a certified chemical fume hood is operational and a designated waste container is available.

  • Weighing: Weigh 100 mg of this compound powder in a tared, disposable weigh boat inside the fume hood.

  • Solubilization: Carefully transfer the powder to a 10 mL volumetric flask. Add 5 mL of anhydrous DMSO and gently swirl to dissolve.

  • Final Volume: Once dissolved, bring the volume to 10 mL with DMSO. Cap the flask and invert several times to ensure homogeneity.

  • Storage: Transfer the solution to a light-blocking, Teflon-sealed vial for storage at -80°C.

  • Decontamination: All non-disposable equipment must be rinsed with a validated decontamination solution (e.g., 1N NaOH for 24 hours, followed by water and ethanol rinses).

Step-by-Step Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[5][6][7]

  • Segregation: Do not mix this compound waste with other chemical waste streams.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[5][6] The container should be made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: Collect all contaminated solid waste (gloves, weigh boats, pipette tips, etc.) in a dedicated, puncture-proof hazardous waste container.[9]

  • Labeling: Label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[5][7]

  • Storage: Store waste containers in a designated satellite accumulation area away from light and heat sources.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) office.

Visualizations

Handling Workflow for this compound```dot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification B 2. Assemble All Materials A->B C 3. Don Appropriate PPE (Table 2) B->C D 4. Weigh this compound Powder C->D E 5. Solubilize in Volumetric Flask D->E F 6. Transfer to Storage Vial E->F G 7. Decontaminate Glassware F->G H 8. Dispose of Solid Waste G->H I 9. Doff PPE in Correct Order H->I

Caption: Disposal pathway for all this compound-contaminated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thuringione
Reactant of Route 2
Thuringione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.